molecular formula C4H8O2 B1346627 2-Methylene-1,3-propanediol CAS No. 3513-81-3

2-Methylene-1,3-propanediol

Número de catálogo: B1346627
Número CAS: 3513-81-3
Peso molecular: 88.11 g/mol
Clave InChI: JFFYKITVXPZLQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methylene-1,3-propanediol is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylenepropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methylidenepropane-1,3-diol
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InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFYKITVXPZLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7063055
Record name 1,3-Propanediol, 2-methylene-
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Molecular Weight

88.11 g/mol
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CAS No.

3513-81-3
Record name 2-Methylene-1,3-propanediol
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Record name 1,3-Propanediol, 2-methylene-
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Record name 1,3-Propanediol, 2-methylene-
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Record name 2-methylenepropane-1,3-diol
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Record name 2-Methylene-1,3-propanediol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-propanediol, also known as isobutylene (B52900) glycol, is a diol with the chemical formula C4H8O2. Its unique structure, featuring a methylene (B1212753) group, makes it a valuable building block in various chemical syntheses. This technical guide provides a comprehensive overview of the known physical properties of this compound, intended for use by researchers, scientists, and professionals in drug development and materials science.

Molecular and Physical Properties

A summary of the key physical and molecular properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that while many physical constants are well-documented, a definitive experimental melting point for this compound is not consistently reported in the literature. The values often cited belong to its structural isomer, 2-Methyl-1,3-propanediol.

PropertyValueSource(s)
Molecular Formula C4H8O2[1]
Molecular Weight 88.11 g/mol [1][2]
Appearance Colorless to light yellow, clear liquid
Boiling Point 93-95 °C at 2 mmHg[1][2]
Density 1.081 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.473[1][2]
Flash Point 110 °C (closed cup)[2]
Melting Point Not definitively reported for this compound. The related compound, 2-Methyl-1,3-propanediol, has a reported melting point of -54 °C or -91 °C.[3][4][5]

Solubility Profile

This compound is expected to be soluble in water and other polar organic solvents due to the presence of two hydroxyl groups. While comprehensive quantitative solubility data is limited, its miscibility with alcohols is noted.[3] The related compound, 2-Methyl-1,3-propanediol, is reported to be soluble in water.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard methodologies for determining the physical constants of liquid compounds are applicable.

Boiling Point Determination (Micro-method)

The boiling point of a small sample of this compound can be determined using a micro-boiling point apparatus or a Thiele tube.

Apparatus:

  • Thiele tube or similar heating bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is placed, open end down, into the test tube.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • This procedure should be conducted under reduced pressure (e.g., 2 mmHg) to align with the reported literature values.

Density Measurement

The density of this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer of a known volume

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty pycnometer is weighed accurately.

  • It is then filled with this compound, ensuring no air bubbles are present, and placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached.

  • The pycnometer is removed from the bath, carefully dried, and weighed again.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Synthesis Workflow

This compound can be synthesized via several routes. A common laboratory-scale synthesis involves the hydrolysis of this compound diacetate.

SynthesisWorkflow Reactant1 This compound diacetate Reaction Hydrolysis Reactant1->Reaction Reactant2 Base (e.g., NaOH) Reactant2->Reaction Solvent Solvent (e.g., Water/Methanol) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation) Product->Purification

A simplified workflow for the synthesis of this compound.

Conclusion

This technical guide provides a summary of the key physical properties of this compound based on available data. While several physical constants are well-established, further experimental investigation is required to definitively determine its melting point and to establish a comprehensive solubility profile in a wider range of solvents. The provided experimental protocols offer standard methods for characterizing this compound in a laboratory setting. The synthesis workflow diagram illustrates a common preparative route. This information is intended to be a valuable resource for scientists and researchers working with this versatile chemical compound.

References

Spectroscopic Profile of 2-Methylene-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylene-1,3-propanediol, a valuable building block in organic synthesis. Due to the limited availability of publicly accessible, detailed quantitative spectral data, this document focuses on the interpretation of expected spectral features and provides generalized experimental protocols. The information herein is intended to guide researchers in the analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound (C₄H₈O₂), both ¹H and ¹³C NMR provide key insights into its unique olefinic and diol functionalities.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.1Singlet2H=CH₂ (vinylic protons)
~4.2Singlet4H-CH₂-OH (methylene protons adjacent to hydroxyl groups)
~2.5 (broad)Singlet2H-OH (hydroxyl protons)

Note: The chemical shift of the hydroxyl protons can vary depending on the solvent, concentration, and temperature. The solvent is commonly CDCl₃ or DMSO-d₆.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is anticipated to display three signals, corresponding to the three unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~150C=CH₂ (quaternary vinylic carbon)
~110=CH₂ (primary vinylic carbon)
~65-CH₂-OH (methylene carbons)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the hydroxyl and alkene groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200 (broad)StrongO-H stretch (hydroxyl groups)
3100-3000Medium=C-H stretch (vinylic C-H)
2950-2850MediumC-H stretch (aliphatic C-H)
~1650MediumC=C stretch (alkene)
~1050StrongC-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 88.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
88[M]⁺ (Molecular Ion)
87[M-H]⁺
70[M-H₂O]⁺
57[M-CH₂OH]⁺
31[CH₂OH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Obtain a single-pulse ¹H spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 128 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Neat_Sample Neat Liquid Sample Compound->Neat_Sample MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Neat_Sample->IR Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

2-Methylene-1,3-propanediol: A Technical Guide to its Chemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylene-1,3-propanediol, a versatile building block in organic synthesis. It details the compound's chemical structure, CAS number, and physical properties. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and purification, and explores its application in the development of therapeutic agents, specifically as a precursor to Platelet-Activating Factor (PAF) antagonists.

Chemical Structure and Properties

This compound, with the CAS number 3513-81-3 , is a diol featuring a reactive exocyclic double bond.[1] This unique structural motif makes it a valuable intermediate for introducing a geminal dihydroxymethyl group in more complex molecules.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3513-81-3[1]
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol [1]
Appearance Liquid
Boiling Point 93-95 °C at 2 mmHg[2]
Density 1.081 g/mL at 25 °C[2]
Refractive Index n20/D 1.473[2]
SMILES C=C(CO)CO
InChI Key JFFYKITVXPZLQS-UHFFFAOYSA-N

Synthesis and Purification: An Experimental Protocol

The following section details a two-step procedure for the synthesis of this compound, commencing with the acetylation of allyl alcohol to form 2-methylenepropane-1,3-diyl diacetate, followed by hydrolysis to yield the target diol.

Part A: Synthesis of 2-Methylene-1,3-diyl diacetate

This procedure outlines the synthesis of the diacetate intermediate from allyl alcohol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve allyl alcohol (1 equivalent) and acetic anhydride (B1165640) (1.2 equivalents) in dichloromethane (B109758) (DCM) to a concentration of approximately 1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: To the cooled solution, add pyridine (B92270) (1 equivalent) followed by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mol%).

  • Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 2N hydrochloric acid solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation under reduced pressure to yield crude 2-methylene-1,3-diyl diacetate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

This part of the protocol describes the hydrolysis of the diacetate intermediate to the final product.

Experimental Protocol:

  • Hydrolysis: The crude 2-methylene-1,3-diyl diacetate is subjected to hydrolysis. A common method involves transesterification with an alcohol, such as methanol, in the presence of a base catalyst (e.g., sodium methoxide) or an acid catalyst.

  • Purification by Column Chromatography: Purify the crude this compound using silica (B1680970) gel column chromatography.[2]

    • Stationary Phase: Silica gel.

    • Eluent: A hexane:ethyl acetate (B1210297) mixture in a 20:1 ratio.[2]

  • Isolation: Collect the fractions containing the pure product, as identified by TLC analysis.

  • Final Concentration: Remove the eluent from the collected fractions by rotary evaporation under reduced pressure to obtain this compound as a colorless oil. A reported yield for this final step is 91%.[2]

Application in Drug Development: Synthesis of Platelet-Activating Factor (PAF) Antagonists

This compound serves as a key starting material for the synthesis of novel, achiral antagonists of the Platelet-Activating Factor (PAF).[3] PAF is a potent phospholipid mediator involved in various inflammatory and allergic responses. Its antagonists have therapeutic potential in treating conditions such as asthma, septic shock, and thrombosis.

Derivatives of this compound have been synthesized that competitively antagonize PAF-induced platelet aggregation, bronchoconstriction in guinea pigs, and hypotension in rats.[3] These synthesized compounds were found to be more potent than the established PAF antagonist CV-3988.[3]

The synthetic pathway leverages the primary hydroxyl groups of this compound for further chemical modifications to build the final antagonist molecules.

PAF_Antagonist_Synthesis cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_application Biological Application 2_Methylene_1_3_propanediol This compound Intermediate Functionalized Intermediate 2_Methylene_1_3_propanediol->Intermediate Multi-step synthesis Final_Antagonist PAF Antagonist (e.g., Pyridinium or Thiazolium bromide derivatives) Intermediate->Final_Antagonist Final structural elaboration Target Platelet-Activating Factor (PAF) Receptor Final_Antagonist->Target Antagonistic activity

Synthetic pathway from this compound to PAF antagonists.

This diagram illustrates the general workflow for the synthesis of Platelet-Activating Factor (PAF) antagonists starting from this compound. The process involves a multi-step synthesis to create a functionalized intermediate, which is then further elaborated to yield the final antagonist molecules. These antagonists then exert their biological effect by targeting the PAF receptor.

References

Reactivity of the Exocyclic Double Bond in 2-Methylene-1,3-propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylene-1,3-propanediol and its derivatives are versatile building blocks in organic synthesis, primarily due to the unique reactivity of the exocyclic double bond. This vinyl group, conjugated with two hydroxymethyl functionalities (or their protected forms), is susceptible to a variety of transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocycles and polymers. This technical guide provides a comprehensive overview of the reactivity of the exocyclic double bond in this compound, with a focus on cycloaddition reactions, polymerizations, and Michael additions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis.

Introduction

This compound possesses a unique structural motif where an exocyclic double bond is positioned between two primary hydroxyl groups. This arrangement imparts distinct reactivity to the alkene functionality, making it an attractive substrate for a range of organic transformations. The presence of the allylic hydroxyl groups allows for the formation of derivatives, such as the corresponding diacetate or monocarbonate, which are frequently employed in metal-catalyzed reactions. This guide explores the key reaction classes that leverage the reactivity of this exocyclic double bond for the construction of diverse molecular architectures.

Palladium-Catalyzed Annulation and Cycloaddition Reactions

The diacetate and monocarbonate derivatives of this compound are excellent substrates in palladium-catalyzed annulation and cycloaddition reactions. These transformations typically proceed through the formation of a π-allylpalladium intermediate, which then reacts with a variety of nucleophiles to generate cyclic structures.

[4+2] Annulation with β-Ketoesters

Palladium-catalyzed [4+2] annulation of this compound diacetate with β-ketoesters provides a direct route to functionalized cyclohexene (B86901) derivatives. This reaction is a key step in the formal synthesis of (+)-Huperzine A.

Table 1: Palladium-Catalyzed [4+2] Annulation of this compound Diacetate with a β-Ketoester

Entryβ-Ketoester SubstrateCatalyst (0.1 equiv.)Base (1.1 equiv.)SolventTime (h)Yield (%)
1(1R,2S)-2-phenylcyclohexanol derived β-ketoesterTetrakis(triphenylphosphine)palladium(0)Tetramethyl-guanidineNot specified1875
Experimental Protocol: General Procedure for Palladium-Catalyzed [4+2] Annulation

To a solution of the β-ketoester (1.0 equiv) in an appropriate solvent under an inert atmosphere is added this compound diacetate (1.1 equiv) and the base (1.1 equiv). The palladium catalyst (0.1 equiv) is then added, and the reaction mixture is stirred at room temperature for 18 hours. Upon completion, the reaction is worked up using standard procedures, and the product is purified by column chromatography.

palladium_annulation cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2-Methylene-1,3-propanediol_diacetate This compound diacetate pi-Allylpalladium π-Allylpalladium Intermediate 2-Methylene-1,3-propanediol_diacetate->pi-Allylpalladium Oxidative Addition beta-Ketoester β-Ketoester beta-Ketoester->pi-Allylpalladium Nucleophilic Attack Pd_catalyst Pd(0) Catalyst Pd_catalyst->pi-Allylpalladium Base Base Base->beta-Ketoester Deprotonation Cyclohexene_derivative Cyclohexene Derivative pi-Allylpalladium->Cyclohexene_derivative Reductive Elimination

Caption: Palladium-catalyzed [4+2] annulation pathway.

Dearomative Cycloaddition with Indoles

The monocarbonate derivative of this compound participates in palladium-catalyzed dearomative cycloaddition reactions with indoles to furnish bridged indoline (B122111) structures. This reaction proceeds in a cascade fashion with high enantioselectivity.[1]

A detailed experimental protocol and quantitative data for this reaction were not available in the reviewed literature.

Polymerization Reactions

This compound is a valuable monomer for the synthesis of specialized polymers. Its exocyclic double bond can undergo polymerization, and the diol functionality allows for the formation of polyesters and other polymers.

Ring-Opening Polymerization of Spiro Orthocarbonates

This compound is a precursor to 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, a spiro orthocarbonate monomer that undergoes ring-opening polymerization. This type of polymerization is of interest due to the potential for volume expansion upon polymerization, which is beneficial in applications such as dental resins.[2][3]

Table 2: Polymerization of 3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane [2][3]

EntryCatalystTemperature (°C)Polymer Structure
1Boron trifluoride diethyl etherate (Lewis Acid)Room Temperature - 70Alternating ether and carbonate linkages
Experimental Protocol: General Procedure for Cationic Ring-Opening Polymerization

The monomer, 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, is dissolved in a suitable anhydrous solvent under an inert atmosphere. The Lewis acid catalyst, such as boron trifluoride diethyl etherate, is added, and the reaction is stirred at the desired temperature. The polymerization is monitored by techniques such as NMR or IR spectroscopy. The resulting polymer is isolated by precipitation in a non-solvent and dried under vacuum.

polymerization cluster_monomer Monomer cluster_reagents Reagents cluster_intermediate Intermediate cluster_polymer Polymer Spiro_orthocarbonate 3,9-Dimethylene-1,5,7,11- tetraoxaspiro[5.5]undecane Carbocation Carbocationic Intermediate Spiro_orthocarbonate->Carbocation Initiation Polymer_chain Poly(ether-carbonate) Spiro_orthocarbonate->Polymer_chain Lewis_Acid Lewis Acid (e.g., BF3.OEt2) Lewis_Acid->Spiro_orthocarbonate Carbocation->Polymer_chain Propagation

Caption: Cationic ring-opening polymerization of a spiro orthocarbonate.

Michael Addition Reactions

The exocyclic double bond of this compound and its derivatives can act as a Michael acceptor, although this reactivity is less documented compared to cycloaddition reactions. In the context of complex molecule synthesis, intramolecular Michael additions have been reported.

Specific examples with detailed experimental protocols and quantitative data for intermolecular Michael additions to this compound were limited in the surveyed literature. The reactivity in this class of reactions presents an area for further investigation.

Other Reactions

Krische Allylation

Monoprotected this compound has been utilized in enantioselective Krische allylation reactions to generate homoallylic alcohols.[4]

Precursor for [3+2] Cycloaddition

This compound serves as a precursor for the synthesis of a vinyl alcohol, which is then used in [3+2] cycloaddition reactions.[5]

Conclusion

The exocyclic double bond in this compound and its derivatives exhibits a rich and diverse reactivity profile. It is a particularly valuable substrate in palladium-catalyzed annulation and cycloaddition reactions, providing access to a variety of heterocyclic and carbocyclic structures. Furthermore, its role as a monomer in the synthesis of specialized polymers, such as those derived from spiro orthocarbonates, highlights its industrial relevance. While its participation in Michael additions and other reaction types is less explored, the existing examples suggest significant untapped potential. This guide provides a foundational understanding of the reactivity of this versatile building block, intended to aid researchers and professionals in the fields of organic synthesis and drug development in harnessing its synthetic utility. Further exploration into the reaction scope and optimization of protocols will undoubtedly lead to novel applications and molecular entities.

References

Thermal Stability and Degradation Profile of 2-Methylene-1,3-propanediol: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylene-1,3-propanediol is a bifunctional organic compound with applications in polymer synthesis and as a crosslinking agent.[1] Its unique structure, featuring a methylene (B1212753) group, suggests potential for creating polymers with tailored properties. Understanding the thermal stability and degradation profile of this monomer is crucial for its effective use in materials science and drug development, ensuring the predictability of material performance and the safety of resulting products. This technical guide synthesizes the currently available public information on the thermal properties of this compound.

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is presented below. This information provides a foundational context for its behavior, although it does not directly describe its thermal stability.

PropertyValueSource
Molecular FormulaC4H8O2[2][3][4]
Molecular Weight88.11 g/mol [4]
Boiling Point93-95 °C at 2 mmHg[1][2]
Density1.081 g/mL at 25 °C[1][2]
Refractive Indexn20/D 1.473[1][2]
AppearanceColorless to light yellow viscous liquid[3]

Thermal Stability and Degradation Profile

Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative data regarding the thermal stability and degradation profile of this compound is not available. Key thermal analysis data, such as that obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which would define the onset of decomposition, peak decomposition temperatures, and mass loss characteristics, have not been publicly reported.

Consequently, information on the degradation products, the specific chemical pathways of decomposition, and the kinetics of these processes remains uncharacterized in the public domain.

Experimental Protocols

The generation of the missing thermal stability and degradation data would require specific experimental analyses. The following are generalized methodologies for the key experiments that would need to be conducted.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as mass percentage versus temperature, and the derivative of this curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperatures of thermal transitions (e.g., melting, boiling, and decomposition) of this compound by measuring the heat flow to or from the sample as a function of temperature.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

    • The difference in heat flow between the sample and the reference is measured and plotted against temperature to identify endothermic and exothermic transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

  • Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.

  • Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).

  • Methodology:

    • A small amount of this compound is placed in a pyrolysis tube.

    • The sample is rapidly heated to a specific degradation temperature (determined from TGA data) in an inert atmosphere.

    • The degradation products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structures of the degradation products by comparison with spectral libraries.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Identification cluster_3 Data Analysis and Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Py_GC_MS->Data_Analysis Mechanism Postulation of Degradation Mechanism Data_Analysis->Mechanism

References

An In-depth Technical Guide on the Solubility of 2-Methylene-1,3-propanediol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylene-1,3-propanediol, a versatile diol with applications in polymer synthesis and as a crosslinking agent. Due to a notable absence of publicly available quantitative solubility data, this document serves as a foundational resource, offering detailed experimental protocols for determining its solubility in common organic solvents. A structured framework for data presentation is provided to ensure consistency and comparability across studies. Furthermore, a logical workflow for solubility determination is visually represented to guide researchers in their experimental design. This guide is intended to empower researchers and professionals in the chemical and pharmaceutical sciences to systematically evaluate and utilize the solubility properties of this compound in their respective applications.

Introduction to this compound

This compound, with the linear formula CH₂=C(CH₂OH)₂, is a colorless, viscous liquid at room temperature.[1][2][3] Its unique molecular structure, featuring two primary hydroxyl groups and a reactive methylene (B1212753) group, makes it a valuable monomer and crosslinking agent in the synthesis of various polymers, including polyesters and polyurethanes.[4] Understanding its solubility in a range of common organic solvents is critical for its effective use in synthesis, formulation, and purification processes. The presence of two hydroxyl groups suggests a high potential for hydrogen bonding, which significantly influences its solubility profile.[5] Generally, smaller diols exhibit good solubility in water and other polar solvents, a characteristic that is expected to extend to this compound.[5] However, precise quantitative data is essential for process optimization and formulation development.

As of the date of this publication, a comprehensive search of scientific literature and chemical databases has revealed a lack of specific quantitative solubility data for this compound in common organic solvents. This guide aims to bridge that gap by providing a robust framework for generating this critical data.

Data Presentation: A Framework for Solubility Characterization

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. This standardized format will allow researchers to easily compare results across different solvents and temperatures. The data presented in Table 1 is illustrative and hypothetical , serving as a template for reporting experimentally determined values.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Water25[e.g., Miscible][e.g., Miscible]Forms a clear, homogeneous solution.
Ethanol25[e.g., > 50.0][e.g., > 5.67]Readily dissolves.
Methanol25[e.g., > 50.0][e.g., > 5.67]Readily dissolves.
Acetone25[e.g., 45.2][e.g., 5.13]Forms a clear solution.
Isopropanol25[e.g., 38.5][e.g., 4.37]Soluble.
Ethyl Acetate25[e.g., 15.8][e.g., 1.79]Moderately soluble.
Dichloromethane25[e.g., 5.2][e.g., 0.59]Sparingly soluble.
Toluene25[e.g., 1.1][e.g., 0.12]Slightly soluble.
Hexane25[e.g., < 0.1][e.g., < 0.01]Immiscible/Insoluble.

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive protocol for determining the equilibrium solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[6][7][8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 10-20 mL)

  • Thermostatic shaker or water bath with agitation capabilities

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated Refractive Index (RI) detector).

Isothermal Equilibrium (Shake-Flask) Method

This method determines the thermodynamic equilibrium solubility of a compound.[6][9][10]

  • Preparation of Solvent Systems: Prepare a sufficient volume of each selected organic solvent.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. Then, add a known volume (e.g., 5 or 10 mL) of the selected solvent to each vial. The presence of an undissolved phase of the diol is essential to ensure that a saturated solution is achieved at equilibrium.[6]

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved diol to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets or particles.[6] This step is crucial to prevent overestimation of the solubility.

  • Quantification:

    • Gravimetric Method: A simple approach involves accurately weighing a known volume of the filtered saturated solution, evaporating the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the diol but sufficient to evaporate the solvent), and then weighing the remaining diol residue.[1][2][11] This method is straightforward but may be less accurate for volatile solvents or low solubilities.

    • Chromatographic Method (GC/HPLC): This is a more precise method. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound as described in the protocol above.

Solubility_Workflow start Start: Define Solvents & Temperature prep Sample Preparation: Add excess this compound to a known volume of solvent in vials. start->prep equilibrate Equilibration: Agitate vials in a thermostatic shaker (e.g., 24-72 hours at constant T). prep->equilibrate check_eq Check for Equilibrium: Does concentration remain constant over time? equilibrate->check_eq check_eq->equilibrate No, continue agitation settle Phase Separation: Allow undissolved diol to settle. check_eq->settle Yes sample Sampling & Filtration: Withdraw supernatant and filter through a 0.22 µm syringe filter. settle->sample quantify Quantification: Analyze filtrate concentration via GC, HPLC, or Gravimetric Method. sample->quantify calculate Data Analysis: Calculate solubility in g/100 mL and mol/L. quantify->calculate end End: Report Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

The Rising Star of Functional Polymers: A Technical Guide to 2-Methylene-1,3-propanediol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced polymeric materials with tailored functionalities, enhanced biodegradability, and versatile processing capabilities has led researchers to explore novel monomeric building blocks. Among these, 2-Methylene-1,3-propanediol (MDO) has emerged as a promising candidate, offering a unique combination of a vinyl group for radical polymerization and hydroxyl functionalities for subsequent modifications. This technical guide provides an in-depth exploration of the potential applications of MDO in materials science, focusing on its polymerization behavior, the properties of the resulting polymers, and detailed experimental protocols.

Introduction to a Versatile Monomer

This compound, a cyclic ketene (B1206846) acetal, is a reactive monomer that can undergo radical ring-opening polymerization (rROP). This mechanism is particularly advantageous as it introduces ester linkages into the backbone of vinyl polymers, imparting biodegradability to otherwise non-degradable materials. The presence of the exocyclic double bond allows for its participation in various radical polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT). This dual reactivity opens up a vast design space for creating novel polymers with tunable properties for a wide range of applications, from biodegradable plastics to advanced biomedical devices.

Polymerization of this compound: Mechanisms and Pathways

The polymerization of MDO primarily proceeds via a radical ring-opening mechanism. The process begins with the addition of a radical initiator to the exocyclic double bond of the MDO monomer. The resulting radical intermediate can then undergo ring-opening, leading to the formation of a polyester (B1180765) backbone. This is in contrast to conventional vinyl polymerization, which results in a carbon-carbon backbone.

PolymerizationMechanism Monomer This compound (MDO) + Initiator Radical (I•) RadicalIntermediate Radical Intermediate Monomer->RadicalIntermediate Initiation RingOpening Ring-Opening RadicalIntermediate->RingOpening Propagation PolyesterBackbone Propagating Radical with Polyester Backbone RingOpening->PolyesterBackbone NewMonomer Addition of New MDO Monomer PolyesterBackbone->NewMonomer FinalPolymer Functional Polyester PolyesterBackbone->FinalPolymer Termination NewMonomer->PolyesterBackbone Chain Growth

Figure 1: Radical Ring-Opening Polymerization of MDO.

This ring-opening can be controlled to produce polymers with varying degrees of ester linkages, thereby tuning their degradation profiles. Furthermore, MDO can be copolymerized with various vinyl monomers to introduce specific functionalities and tailor the material properties for desired applications.

Quantitative Data on MDO Polymerization

The following tables summarize key quantitative data from the literature on the polymerization of this compound and the properties of the resulting polymers.

Polymerization Method Comonomer Monomer:CTA:Initiator Ratio Temperature (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI Reference
RAFTNone (Homopolymer)100:1:0.26096-12,3001.25[1]
RAFTNone (Homopolymer)200:1:0.26096-21,5001.30[1]
Pulsed-Laser PolymerizationMethyl Methacrylate (MMA)-40----[2]

Table 1: Polymerization Parameters for MDO.

Polymer System Property Value Reference
P(MDO-co-MMA)Reactivity Ratio (rMDO)0.057[2]
P(MDO-co-MMA)Reactivity Ratio (rMMA)34.12[2]

Table 2: Reactivity Ratios for MDO Copolymerization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the polymerization of this compound.

Protocol 1: Synthesis of Hyperbranched Polycaprolactone via RAFT Polymerization of MDO

This protocol is adapted from the work on synthesizing hyperbranched polycaprolactone.[1]

Materials:

Procedure:

  • In a dried Schlenk tube equipped with a magnetic stir bar, add MDO (e.g., 10 mmol, 1.14 g), ECTVP (e.g., 0.1 mmol, 21.2 mg), and AIBN (e.g., 0.02 mmol, 3.3 mg) for a target molar ratio of [MDO]₀:[ECTVP]₀:[AIBN]₀ = 100:1:0.2.

  • Add a minimal amount of anhydrous toluene to dissolve the components.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon) and seal the tube.

  • Immerse the sealed tube in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 96 hours).

  • To terminate the polymerization, cool the tube in an ice bath and open it to the air.

  • Dilute the reaction mixture with a small amount of tetrahydrofuran (B95107) (THF).

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification Reagents Combine MDO, ECTVP, AIBN in Schlenk Tube Solvent Add Anhydrous Toluene Reagents->Solvent Degas Freeze-Pump-Thaw Cycles (x3) Solvent->Degas Inert Backfill with Inert Gas and Seal Degas->Inert Heating Immerse in Oil Bath at 60 °C Inert->Heating Stirring Stir for 96 hours Heating->Stirring Termination Cool and Expose to Air Stirring->Termination Dilution Dilute with THF Termination->Dilution Precipitation Precipitate in Cold Methanol Dilution->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation

Figure 2: Workflow for RAFT Polymerization of MDO.

Potential Applications in Materials Science

The unique properties of polymers derived from this compound open up a wide array of potential applications in materials science, particularly in fields where biodegradability and functionality are paramount.

Biodegradable Polymers

The introduction of ester linkages into the polymer backbone via rROP of MDO is a key feature that imparts biodegradability. This makes MDO-based polymers attractive alternatives to conventional non-degradable plastics. Potential applications include:

  • Packaging materials: Films and containers that can degrade under specific environmental conditions, reducing plastic waste.

  • Agricultural films: Mulch films that biodegrade in the soil after the growing season, eliminating the need for removal and disposal.

  • Single-use products: Disposable cutlery, cups, and other items with a reduced environmental footprint.

Biomedical Applications

The biocompatibility and biodegradability of MDO-based polyesters make them highly suitable for various biomedical applications.

  • Drug Delivery: MDO can be copolymerized with functional monomers to create amphiphilic block copolymers that self-assemble into micelles or nanoparticles for targeted drug delivery. The biodegradable nature of the polymer carrier allows for the controlled release of therapeutic agents and subsequent clearance from the body. Functional terpolymers of MDO have been explored for constructing pH-sensitive polymeric prodrugs for intracellular drug delivery.[3][4]

  • Tissue Engineering: The tunable degradation rates of MDO-based polymers make them excellent candidates for creating scaffolds that support cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades, leaving behind healthy, functional tissue.

  • Medical Devices: Biodegradable sutures, implants, and stents can be fabricated from MDO-based polymers, eliminating the need for a second surgery for removal.

Applications cluster_biodegradable Biodegradable Polymers cluster_biomedical Biomedical Applications MDO This compound Packaging Packaging MDO->Packaging Agriculture Agricultural Films MDO->Agriculture Disposables Single-Use Products MDO->Disposables DrugDelivery Drug Delivery MDO->DrugDelivery TissueEngineering Tissue Engineering MDO->TissueEngineering MedicalDevices Medical Devices MDO->MedicalDevices

Figure 3: Potential Application Areas for MDO-based Polymers.

Conclusion

This compound stands out as a monomer with significant potential to revolutionize the design and synthesis of functional and biodegradable polymers. Its ability to undergo radical ring-opening polymerization provides a versatile platform for creating materials with tailored properties for a diverse range of applications, from sustainable packaging to advanced biomedical technologies. Further research into the copolymerization of MDO with a broader range of functional monomers and a deeper understanding of the structure-property relationships of the resulting polymers will undoubtedly unlock even more exciting possibilities in the field of materials science.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of 2-Methylene-1,3-propanediol (CAS No: 3513-81-3). The information is compiled from safety data sheets, toxicological studies, and regulatory assessments to ensure a high standard of safety in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is a combustible liquid.[1] There are some discrepancies in its classification for health hazards across different suppliers and regulatory bodies. Some sources classify it as causing skin and eye irritation, as well as respiratory irritation.[2][3][4][5] Other safety data sheets indicate that the substance is not classified as hazardous.[6] A screening-level hazard characterization by the U.S. Environmental Protection Agency (EPA) suggests a low overall hazard potential.

GHS Classification Summary

ClassificationHazard StatementSignal WordPictogram
Skin Irritation Category 2H315: Causes skin irritationWarningExclamation Mark
Eye Irritation Category 2H319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ Toxicity - Single Exposure Category 3H335: May cause respiratory irritationWarningExclamation Mark

It is recommended to handle this compound as a potentially hazardous substance, adhering to the more stringent safety precautions until further clarification is available.

Toxicological Data

Toxicological studies indicate that this compound generally presents a low degree of toxicity.[7][8]

Acute Toxicity

RouteSpeciesTestResultReference
OralRatLD50> 5000 mg/kg[9]
DermalRabbitLD50No data available
InhalationRatLC50No data available

Irritation and Sensitization

TestSpeciesResultReference
Skin IrritationRabbitNot irritating[2]
Skin IrritationHumanBarely perceptible irritation in some volunteers[2]
Eye IrritationRabbitNot irritating[2]
Skin SensitizationGuinea PigNegative[2]

Repeated Dose Toxicity

A 90-day oral study in rats showed no adverse effects at any dose.[2][7]

Genotoxicity and Carcinogenicity

There is no evidence of mutagenicity from bacterial and mammalian test systems.[2][7] No carcinogenicity studies have been identified.[2][7]

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits, along with a two-generation reproduction study in rats, found no treatment-related adverse effects on maternal health, fetal development, or reproduction.[2][7]

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not fully available in the public domain. However, the studies were likely conducted following established OECD guidelines.

  • Acute Oral Toxicity: Likely performed according to OECD Guideline 401 or 420 (Acute Oral Toxicity). This involves administering the substance to fasted animals and observing them for a set period for signs of toxicity and mortality.

  • Skin Irritation: The rabbit skin irritation study likely followed OECD Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the test substance to the shaved skin of rabbits and observing for erythema and edema over a period of time.

  • Eye Irritation: The rabbit eye irritation study would have likely followed OECD Guideline 405 (Acute Eye Irritation/Corrosion). This involves instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.

  • Skin Sensitization: The guinea pig maximization test is a common method for assessing skin sensitization and is described in OECD Guideline 406.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

  • Eye Protection: Safety goggles conforming to European standard EN 166 or OSHA's eye and face protection regulations are recommended.[2][3]

  • Hand Protection: Wear protective gloves.[1][2]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[2][3] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

Storage

Keep in a dry, cool, and well-ventilated place.[2] Store as a combustible liquid (Storage Class Code 10).[1][10]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Transfer Chemical Transfer Chemical Ensure Ventilation->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Clean Up Clean Up Perform Experiment->Clean Up Dispose of Waste Dispose of Waste Clean Up->Dispose of Waste Store Securely Store Securely Dispose of Waste->Store Securely Exposure Exposure Eye Contact Eye Contact Exposure->Eye Contact Skin Contact Skin Contact Exposure->Skin Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse Eyes (15 min) Rinse Eyes (15 min) Eye Contact->Rinse Eyes (15 min) Yes Wash Skin (15 min) Wash Skin (15 min) Skin Contact->Wash Skin (15 min) Yes Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Yes Do NOT Induce Vomiting Do NOT Induce Vomiting Ingestion->Do NOT Induce Vomiting Yes Get Medical Attention Get Medical Attention Rinse Eyes (15 min)->Get Medical Attention Wash Skin (15 min)->Get Medical Attention Move to Fresh Air->Get Medical Attention Do NOT Induce Vomiting->Get Medical Attention

References

A Theoretical Investigation of the Electronic Structure of 2-Methylene-1,3-propanediol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While dedicated theoretical studies on the electronic structure of 2-Methylene-1,3-propanediol are not extensively available in current literature, this guide outlines the standard computational methodologies that would be employed for such an investigation. This document serves as a comprehensive protocol for researchers seeking to perform ab initio or Density Functional Theory (DFT) calculations to elucidate the geometric, energetic, and electronic properties of this molecule. The workflows, methods, and expected data formats are detailed to provide a robust framework for future research.

Introduction to Theoretical Electronic Structure Analysis

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules at the electronic level.[1][2] By solving approximations of the Schrödinger equation, we can determine a molecule's stable three-dimensional structure, its vibrational frequencies, and a host of electronic properties.[1] For a molecule like this compound, understanding its electronic structure can provide insights into its reactivity, stability, and potential intermolecular interactions, which are crucial for applications in materials science and drug development.

The most common approaches are ab initio methods and Density Functional Theory (DFT).[3][4] Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory or Coupled Cluster), are derived directly from first principles without experimental data.[1][5] DFT, on the other hand, calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy, making it a widely used method for organic molecules.[4][6]

Detailed Computational Protocol

The following protocol outlines a standard workflow for a comprehensive theoretical study of this compound.

2.1. Software Selection A variety of quantum chemistry software packages are available to perform the necessary calculations. Commonly used programs include:

  • Gaussian: A widely used commercial package with a broad range of methods and basis sets.

  • ORCA: A powerful and versatile program that is free for academic use.[7]

  • GAMESS: A freely available general-purpose quantum chemistry package.[8]

  • Q-Chem: A comprehensive ab initio quantum chemistry software.[9][10]

2.2. Initial Structure Generation The first step is to build an initial 3D structure of this compound. This can be done using molecular editor software like Avogadro or Chemcraft.[7][10] The initial geometry does not need to be perfect, as it will be optimized in the next step.

2.3. Geometry Optimization The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable structure.

  • Method: Density Functional Theory (DFT) is highly recommended for its efficiency and accuracy. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A basis set is a set of mathematical functions used to represent the molecular orbitals.[11][12][13][14] A good starting point for a molecule of this size is a Pople-style split-valence basis set, such as 6-31G(d,p) . This set provides a good balance of accuracy and computational cost. For higher accuracy, correlation-consistent basis sets like cc-pVTZ could be employed.[11]

  • Procedure: The optimization calculation is run until the forces on the atoms are negligible and the energy has converged to a minimum. This process yields the optimized Cartesian coordinates of the molecule.

2.4. Vibrational Frequency Calculation Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This serves two purposes:

  • Verification of Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.

  • Prediction of Infrared Spectrum: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data if available. Thermodynamic properties such as enthalpy and Gibbs free energy are also obtained from this step.

2.5. Electronic Property Analysis With the optimized geometry, a single-point energy calculation can be performed, often with a larger basis set for higher accuracy, to derive various electronic properties.

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Electron Density and Electrostatic Potential (ESP): The ESP can be mapped onto the electron density surface to visualize the charge distribution. This helps in identifying electrophilic and nucleophilic sites, which is critical for understanding reactivity and non-covalent interactions.

  • Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing an estimate of the partial charge on each atom.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the computational protocol described above. The values are illustrative and do not represent actual calculated data.

Table 1: Hypothetical Optimized Geometric Parameters for this compound at the B3LYP/6-31G(d,p) Level of Theory.

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C=CC2=C41.34
C-CC1-C21.51
C-OC1-O11.43
O-HO1-H10.96
C-H (methylene)C4-H41.09
C-H (backbone)C1-H21.10
Bond Angles
C-C=CC1-C2=C4121.5
C-C-OC2-C1-O1112.0
C-O-HC1-O1-H1109.5

Table 2: Hypothetical Calculated Electronic Properties of this compound.

PropertyValue
Total Electronic Energy (Hartrees)-308.12345
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)8.0
Mulliken Atomic Charges (e)
O1, O2-0.75
C2 (quaternary)+0.15
C4 (methylene)-0.30

Mandatory Visualization

The following diagram illustrates the logical workflow for a theoretical study of a molecule's electronic structure.

Theoretical_Chemistry_Workflow Computational Workflow for Electronic Structure Analysis cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation mol_build Build Initial 3D Structure (e.g., Avogadro) method_select Select Method & Basis Set (e.g., B3LYP/6-31G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc extract_data Extract Geometric Parameters (Bond Lengths, Angles) geom_opt->extract_data verify_geom Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_geom thermo_props Calculate Thermodynamic Data (Enthalpy, Free Energy) freq_calc->thermo_props spe_calc Single Point Energy Calculation (Optional: Higher Level of Theory) electronic_props Analyze Electronic Properties (HOMO/LUMO, ESP, Charges) spe_calc->electronic_props verify_geom->geom_opt If imaginary freq. verify_geom->spe_calc If minimum

References

Methodological & Application

Synthesis of 2-Methylene-1,3-propanediol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-methylene-1,3-propanediol, a valuable monomer and crosslinking agent in polymer chemistry. The described two-step synthesis route starts from readily available allyl alcohol and proceeds via a diacetate intermediate. This protocol is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a bifunctional molecule with a unique exocyclic double bond, making it a highly useful building block for the synthesis of various polymers and organic compounds. Its applications include the preparation of polyesters, polyurethanes, and other polymeric materials with enhanced thermal stability.[1] This protocol details a reliable and high-yielding synthesis suitable for laboratory settings.

Reaction Scheme

The synthesis of this compound from allyl alcohol is a two-step process:

  • Step 1: Acetylation of Allyl Alcohol - Allyl alcohol is first converted to 2-methylenepropane-1,3-diyl diacetate.

  • Step 2: Hydrolysis of the Diacetate - The diacetate intermediate is then hydrolyzed to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Step 1: Acetylation
Allyl Alcohol (starting material)1 equivalent[1]
Acetic Anhydride (B1165640)1.2 equivalents[1]
Pyridine (B92270)1 equivalent[1]
4-Dimethylaminopyridine (B28879) (DMAP)0.1 mol%[1]
SolventDichloromethane (B109758) (DCM)[1]
Reaction Temperature0 °C to room temperature[1]
Yield of DiacetateQuantitative (used without further purification)[1]
Step 2: Hydrolysis
This compound Yield91% (overall from diacetate)[1]
Final Product Properties
AppearanceColorless oil[1]
Boiling Point93-95 °C / 2 mmHg[1]
Density1.081 g/mL at 25 °C[1]
Refractive Index (n20/D)1.473[1]

Experimental Protocols

Step 1: Synthesis of 2-Methylene-1,3-diyl Diacetate

This procedure outlines the acetylation of allyl alcohol.

Materials:

  • Allyl alcohol

  • Acetic anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve allyl alcohol (1 equivalent) in dichloromethane (to achieve a concentration of approximately 1 M).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add acetic anhydride (1.2 equivalents), followed by pyridine (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine (0.1 mol%).[1]

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Gradually allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, carefully remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-methylenepropane-1,3-diyl diacetate is typically used in the next step without further purification.[1]

Step 2: Synthesis of this compound (Hydrolysis)

This procedure describes the base-catalyzed hydrolysis of the diacetate intermediate.

Materials:

Procedure:

  • Prepare a 0.3 N solution of sodium hydroxide in methanol.

  • Dissolve the crude 2-methylenepropane-1,3-diyl diacetate in dichloromethane.

  • To the diacetate solution, add the methanolic sodium hydroxide solution. A typical molar ratio of ester to NaOH for complete hydrolysis is 1:3.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The formation of the sodium acetate salt may be observed as a precipitate.

  • Once the hydrolysis is complete, neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 20:1 v/v) as the eluent to afford the final product as a colorless oil.[1] The reported yield for this step is 91%.[1]

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: Allyl Alcohol Step1 Step 1: Acetylation - Acetic Anhydride, Pyridine, DMAP - DCM, 0°C to RT Start->Step1 Intermediate Intermediate: 2-Methylene-1,3-diyl Diacetate (Crude) Step1->Intermediate Quantitative Yield Step2 Step 2: Hydrolysis - NaOH in MeOH/DCM - Room Temperature Intermediate->Step2 Workup Workup & Purification - Neutralization - Extraction - Column Chromatography Step2->Workup End Final Product: This compound Workup->End 91% Yield

Caption: Workflow for the synthesis of this compound.

References

Polymerization Techniques for 2-Methylene-1,3-propanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-propanediol is a versatile functional monomer with a unique structure combining a polymerizable exo-methylene group and two primary hydroxyl groups. This combination offers the potential to synthesize a variety of functional polymers with applications in drug delivery, biomaterials, and specialty coatings. The hydroxyl groups can be used for post-polymerization modification or to impart hydrophilicity, while the vinyl group allows for the formation of a carbon-carbon polymer backbone. This document provides an overview of potential polymerization techniques for this compound, including detailed protocols adapted from closely related and analogous monomer systems due to the limited availability of direct homopolymerization data for this specific monomer.

Polymerization Strategies

The primary polymerization strategies for this compound involve the addition polymerization of the exo-methylene group. These methods include free-radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). Additionally, the diol functionality allows for potential polycondensation reactions.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers. In the case of this compound, this can proceed via a standard vinyl polymerization or, more likely, through a radical ring-opening polymerization (rROP) mechanism if a cyclic precursor is used or if intramolecular cyclization occurs. The rROP of related cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) has been studied and provides a good model for the polymerization of this compound.

dot

FRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer This compound Radical->Monomer Addition Growing_Chain Propagating Radical Monomer->Growing_Chain Growing_Chain->Monomer Addition to another monomer Growing_Chain_1 Propagating Radical Dead_Polymer Polymer Chain Growing_Chain_1->Dead_Polymer Combination or Disproportionation Growing_Chain_2 Propagating Radical Growing_Chain_2->Dead_Polymer RAFT_Cycle Propagating_Radical Propagating Radical (Pn.) RAFT_Agent RAFT Agent (Z-C(=S)S-R) Propagating_Radical->RAFT_Agent Addition Intermediate Intermediate Radical RAFT_Agent->Intermediate Dormant_Species Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant_Species Fragmentation New_Radical New Radical (R.) Intermediate->New_Radical Fragmentation Dormant_Species->Propagating_Radical Activation Monomer Monomer New_Radical->Monomer Initiation ATRP_Equilibrium Dormant_Species Dormant Species (P-X) Propagating_Radical Propagating Radical (P.) Dormant_Species->Propagating_Radical Activation (ka) Catalyst_L Activator (Mt^n/L) Catalyst_L->Propagating_Radical Propagating_Radical->Dormant_Species Deactivation (kd) Deactivator_L Deactivator (X-Mt^(n+1)/L) Deactivator_L->Dormant_Species

Application Notes and Protocols: 2-Methylene-1,3-propanediol in Polymer Chemistry for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methylene-1,3-propanediol and its derivatives in the synthesis of biodegradable polymers for drug delivery applications. Detailed protocols, data summaries, and workflow visualizations are included to facilitate the adoption of these methodologies in a research and development setting.

Introduction

This compound is a versatile monomer that, primarily through its cyclic derivative 2-methylene-1,3-dioxepane (B1205776) (MDO), offers a valuable platform for the synthesis of biodegradable polyesters. The incorporation of ester linkages into the polymer backbone via radical ring-opening polymerization (rROP) of MDO allows for the development of biocompatible and degradable materials suitable for advanced drug delivery systems. These polymers can be engineered to form nanoparticles, micelles, and prodrugs for targeted and controlled release of therapeutic agents.

Key Applications in Drug Development

Polymers derived from this compound, particularly through its MDO derivative, are instrumental in creating sophisticated drug delivery vehicles. The key application lies in the synthesis of functional copolymers that can self-assemble into nanostructures and release drugs in response to specific physiological triggers, such as the acidic environment of tumor tissues or endosomes.

A notable application is the development of pH-sensitive polymeric prodrugs for intracellular drug delivery.[1] By copolymerizing MDO with functional monomers, a biodegradable backbone is created. This backbone can be further functionalized with drug molecules attached via pH-sensitive linkers, such as hydrazone bonds. These prodrugs can circulate in the bloodstream at physiological pH (7.4) and then release the active drug upon internalization by cancer cells into the acidic endosomal compartment (pH ~5.5).[1]

Data Presentation

Table 1: Physicochemical Properties of MDO-based Terpolymers for Doxorubicin (DOX) Delivery
Polymer Composition (MDO:PEGMA:PDSMA)Mn ( g/mol )PDIDOX Loading (%)Micelle Diameter (nm)
10:5:112,5001.3515.2125 ± 5
10:5:213,8001.4118.9138 ± 7
10:5:315,1001.4821.5152 ± 6
  • MDO: 2-Methylene-1,3-dioxepane

  • PEGMA: Poly(ethylene glycol) methyl ether methacrylate

  • PDSMA: Pyridyldisulfide ethylmethacrylate

  • Mn: Number-average molecular weight

  • PDI: Polydispersity index

Table 2: In Vitro Doxorubicin (DOX) Release from Prodrug Micelles
Time (h)Cumulative DOX Release at pH 7.4 (%)Cumulative DOX Release at pH 5.5 (%)
25.115.8
810.245.3
2418.578.9
4825.392.1

Experimental Protocols

Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO) Monomer

This protocol describes a two-step synthesis of the MDO monomer from bromoacetaldehyde (B98955) diethyl acetal (B89532) and 1,4-butanediol (B3395766).[2]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

  • To a round-bottom flask, add bromoacetaldehyde diethyl acetal (1 mol, 197.08 g), 1,4-butanediol (1 mol, 90.0 g), p-toluenesulfonic acid (1 g), and a trace of hydroquinone (B1673460) in cyclohexane.

  • Reflux the mixture for 5 hours, removing ethanol (B145695) as it is formed.

  • Isolate the BMDO product by vacuum distillation (yield ~71%).

Step 2: Dehydrobromination to form MDO

  • Cool the BMDO (0.31 mol, 60 g) to 0 °C in a flask.

  • Slowly add finely ground potassium hydroxide (B78521) (0.36 mol, 20 g) and tetrabutylammonium (B224687) bromide (0.5 g) to the stirred mixture.

  • Place the reaction mixture in an ultrasonic bath at 75 °C.

  • Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets (yield ~28.5%).

Protocol 2: Synthesis of a Functional Terpolymer via Radical Ring-Opening Polymerization (rROP)

This protocol details the synthesis of a biodegradable functional polyester (B1180765) P(MDO-co-PEGMA-co-PDSMA) for subsequent drug conjugation.[1]

  • In a dried Schlenk tube, dissolve MDO (e.g., 1 mmol), PEGMA (e.g., 0.5 mmol), PDSMA (e.g., 0.2 mmol), and a radical initiator such as AIBN (azobisisobutyronitrile) in an appropriate solvent (e.g., anhydrous dioxane).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with nitrogen or argon and seal it.

  • Place the reaction tube in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for a defined period (e.g., 24 hours).

  • After the polymerization, cool the tube to room temperature and open it to the air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Protocol 3: Preparation and Characterization of Drug-Loaded Micelles

This protocol describes the self-assembly of an amphiphilic block copolymer into micelles and the encapsulation of a hydrophobic drug.

  • Dissolve the synthesized amphiphilic polymer in a water-miscible organic solvent (e.g., acetone (B3395972) or methanol).[3]

  • If encapsulating a drug, dissolve the drug in this organic phase as well.

  • Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).

  • The rapid solvent diffusion will cause the polymer to self-assemble into micelles, encapsulating the drug.[3]

  • Stir the resulting colloidal suspension for several hours to allow the organic solvent to evaporate.

  • The size and morphology of the resulting drug-loaded micelles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Visualizations

experimental_workflow cluster_synthesis Monomer & Polymer Synthesis cluster_formulation Drug Formulation cluster_evaluation Evaluation Monomer_Synthesis Protocol 1: MDO Monomer Synthesis Polymer_Synthesis Protocol 2: Radical Ring-Opening Polymerization Monomer_Synthesis->Polymer_Synthesis Drug_Conjugation Prodrug Synthesis (e.g., via click chemistry) Polymer_Synthesis->Drug_Conjugation Micelle_Formation Protocol 3: Self-Assembly into Prodrug Micelles Drug_Conjugation->Micelle_Formation Characterization Physicochemical Characterization (DLS, TEM) Micelle_Formation->Characterization In_Vitro_Release In Vitro Drug Release (pH 5.5 vs 7.4) Characterization->In_Vitro_Release Cell_Studies Cellular Uptake & Cytotoxicity Assays In_Vitro_Release->Cell_Studies

Caption: Experimental workflow for the synthesis and evaluation of MDO-based drug delivery systems.

signaling_pathway Extracellular Extracellular Space (pH 7.4) Prodrug Micelle is Stable Endocytosis Endocytosis Extracellular->Endocytosis Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Acid-triggered Drug Release Endosome->Late_Endosome Maturation Drug_Release Active Drug (e.g., Doxorubicin) Late_Endosome->Drug_Release Hydrazone Cleavage Nucleus Nucleus (Drug Target) Drug_Release->Nucleus Therapeutic Action

Caption: Cellular uptake and intracellular drug release pathway for pH-sensitive prodrug micelles.

References

Application Notes and Protocols for Crosslinking Reactions Involving 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-propanediol is a versatile monomer possessing two primary hydroxyl groups and a reactive vinyl moiety. This unique combination of functional groups makes it an attractive candidate for the synthesis of a wide range of polymers and crosslinked networks. The hydroxyl groups can participate in condensation polymerizations to form polyesters and polyurethanes, while the vinyl group provides a site for subsequent crosslinking via free-radical polymerization or Michael addition. These crosslinked materials are of significant interest in biomedical applications, including drug delivery systems and tissue engineering scaffolds, owing to their potential for biodegradability and tunable mechanical properties.

These application notes provide an overview of the primary crosslinking strategies involving this compound and detailed protocols for the synthesis and characterization of the resulting crosslinked polymers.

Crosslinking Strategies

There are two primary strategies for utilizing this compound in the formation of crosslinked polymer networks:

  • Direct Copolymerization: this compound can be directly copolymerized with other vinyl monomers through free-radical polymerization. In this approach, the diol functionality is incorporated as pendant groups on the polymer backbone, which can be further modified or utilized for their hydrophilic properties.

  • Two-Step Polyester (B1180765) Synthesis and Crosslinking: This is a more common and versatile approach.

    • Step 1: Polyester Synthesis: this compound is used as a comonomer in a polycondensation reaction with dicarboxylic acids (or their anhydrides) and potentially other diols to form an unsaturated polyester. The vinyl groups from this compound are preserved along the polyester backbone.

    • Step 2: Crosslinking: The resulting unsaturated polyester is then crosslinked through free-radical polymerization of the vinyl groups, often initiated by photoinitiators or thermal initiators. This process forms a durable three-dimensional network. Unsaturated polyesters are generally copolymers prepared by polymerizing one or more diols with saturated and unsaturated dicarboxylic acids or their anhydrides[1]. The double bonds in the unsaturated polyesters can then react with a vinyl monomer, such as styrene, to create a 3-D cross-linked structure[1].

Data Presentation: Properties of Crosslinked Polymers

The following tables summarize typical quantitative data for polymers crosslinked using strategies analogous to those involving unsaturated diols. The properties of materials crosslinked with this compound are expected to be within these ranges, depending on the specific formulation and crosslinking density.

Table 1: Mechanical Properties of Photo-Crosslinked Unsaturated Polyesters

PropertyPolyester A (Low Unsaturation)Polyester B (High Unsaturation)Reference
Young's Modulus (MPa) 7.4 - 16.438.3 - 75.9[2]
Tensile Strength (MPa) 2.8 - 5.510.2 - 15.7[2]
Elongation at Break (%) 218 - 26086 - 133[2]
Swelling Ratio (q) 1.8 - 2.51.2 - 1.7[3]
Sol Fraction (%) 15 - 255 - 10[3]

Data presented are from analogous systems using unsaturated diols and citric acid-based elastomers and are intended to be representative.

Table 2: Thermal Properties of Polyesters Synthesized with 2-Methyl-1,3-propanediol (Saturated Analog)

PropertyPMPG-1PMPG-2PMPG-3Reference
Number Average Molecular Weight (Mn, kg/mol ) 9.067.545.23[4]
Glass Transition Temperature (Tg, °C) -46-48-50[4]
5% Decomposition Temperature (Td5, °C) 377--[4]

PMPG refers to poly(2-methyl-1,3-propylene glutarate). This data for the saturated analog provides insight into the thermal behavior of the polymer backbone.

Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester from this compound

This protocol describes the synthesis of a biodegradable unsaturated polyester using this compound, succinic anhydride (B1165640), and 1,6-hexanediol (B165255).

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet, add this compound (e.g., 0.2 mol), 1,6-hexanediol (e.g., 0.8 mol), and succinic anhydride (e.g., 1.0 mol).

  • Add toluene to the flask to facilitate the removal of water.

  • Add a catalytic amount of titanium (IV) isopropoxide (e.g., 0.1% of total monomer weight).

  • Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere with constant stirring. Water will be collected in the Dean-Stark trap.

  • After the theoretical amount of water has been collected (approximately 4-6 hours), apply a vacuum to remove the toluene and any remaining water.

  • Continue the reaction under vacuum at 160-180 °C for another 4-6 hours to increase the molecular weight of the polyester.

  • Cool the reaction mixture to room temperature. The resulting unsaturated polyester will be a viscous liquid or a waxy solid.

  • Dissolve the polymer in a minimal amount of dichloromethane (B109758) and precipitate it in cold methanol to purify it.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Photo-Crosslinking of the Unsaturated Polyester to Form a Hydrogel

This protocol describes the fabrication of a crosslinked hydrogel from the synthesized unsaturated polyester via photopolymerization.

Materials:

  • Unsaturated polyester from Protocol 1

  • Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone)

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • UV lamp (365 nm)

  • Molds (e.g., Teflon or silicone)

  • Vortex mixer

Procedure:

  • Dissolve the unsaturated polyester in a suitable solvent (e.g., dichloromethane) to create a viscous solution.

  • Add the photoinitiator to the polymer solution at a concentration of 0.5-1.0% (w/w) relative to the polymer and mix thoroughly using a vortex mixer until fully dissolved.

  • Cast the polymer/photoinitiator solution into the desired molds.

  • Evaporate the solvent in a fume hood, followed by drying under vacuum to obtain a solid polymer film or scaffold.

  • Expose the polymer to UV light (365 nm) for a specified period (e.g., 5-15 minutes) to initiate crosslinking. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • After crosslinking, the resulting hydrogel can be swelled in PBS to remove any unreacted components and to characterize its swelling behavior.

Visualization of Workflows and Pathways

Experimental Workflow for Hydrogel Synthesis

G cluster_synthesis Polyester Synthesis cluster_crosslinking Hydrogel Formation cluster_application Application Monomers Monomers (this compound, Diacid, Diol) Polycondensation Polycondensation (140-180°C, N2/Vacuum) Monomers->Polycondensation Catalyst Catalyst (e.g., Ti(IV) isopropoxide) Catalyst->Polycondensation UnsaturatedPolyester Unsaturated Polyester Polycondensation->UnsaturatedPolyester Photoinitiator Photoinitiator (e.g., Irgacure 2959) UV UV Irradiation (365 nm) UnsaturatedPolyester->UV CrosslinkedHydrogel Crosslinked Hydrogel Photoinitiator->UV UV->CrosslinkedHydrogel DrugLoading Drug Loading CrosslinkedHydrogel->DrugLoading TissueScaffold Tissue Engineering Scaffold CrosslinkedHydrogel->TissueScaffold ControlledRelease Controlled Drug Release DrugLoading->ControlledRelease

Caption: Workflow for the synthesis and crosslinking of this compound-based hydrogels.

Signaling Pathway for Biocompatibility Assessment

When designing biomaterials for drug delivery or tissue engineering, it is crucial to consider their interaction with biological systems. A common initial assessment involves evaluating the inflammatory response upon implantation. The following diagram illustrates a simplified signaling pathway that can be activated by a foreign material, leading to the production of inflammatory cytokines. Biocompatible materials aim to minimize the activation of such pathways.

G cluster_material Material-Cell Interaction cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Biomaterial Crosslinked Hydrogel Macrophage Macrophage Biomaterial->Macrophage Interaction TLR Toll-like Receptor (TLR) Macrophage->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) GeneTranscription->Cytokines Cytokines->Biomaterial Feedback Loop

Caption: Simplified inflammatory signaling pathway potentially activated by biomaterial interaction.

Conclusion

This compound offers significant potential for the development of novel crosslinked polymers with tunable properties for biomedical applications. The presence of both hydroxyl and vinyl functionalities allows for a two-step synthesis and crosslinking process, providing a high degree of control over the final material characteristics. The protocols and data presented here serve as a guide for researchers and drug development professionals to explore the utility of this promising monomer in creating advanced biomaterials for drug delivery and tissue engineering. Further research should focus on a detailed characterization of polymers synthesized specifically with this compound to fully elucidate their structure-property relationships.

References

Synthesis of Novel Derivatives from 2-Methylene-1,3-propanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2-methylene-1,3-propanediol. This versatile building block, with its unique exocyclic double bond and two primary hydroxyl groups, offers a gateway to a diverse range of molecules with potential applications in materials science and drug discovery. The following sections detail the synthesis of bioactive molecules, monomers for polymerization, and intermediates for further chemical transformations.

Synthesis of Bioactive Platelet-Activating Factor (PAF) Antagonists

Derivatives of this compound have been shown to act as potent and specific antagonists of Platelet-Activating Factor (PAF), a key mediator in inflammatory and allergic responses. These antagonists are of significant interest in the development of new therapeutics for conditions such as asthma, septic shock, and thrombosis.

Signaling Pathway of PAF and its Antagonism

Platelet-Activating Factor (PAF) exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor found on the surface of various cell types, including platelets, neutrophils, and endothelial cells.[1] Activation of PAF-R triggers a cascade of intracellular signaling events, leading to platelet aggregation, inflammation, and increased vascular permeability.[2] The synthesized this compound derivatives act as competitive antagonists, binding to the PAF receptor without initiating a downstream signal, thereby blocking the detrimental effects of PAF.

PAF_Signaling_Pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAF-R) PAF->PAFR Binds to G_Protein G-Protein Activation PAFR->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses: - Platelet Aggregation - Inflammation - Vascular Permeability Ca_PKC->Response Antagonist This compound Derivative (Antagonist) Antagonist->PAFR Blocks Binding

Caption: Antagonism of the PAF signaling pathway.

Experimental Protocol: Synthesis of a PAF Antagonist Derivative

This protocol describes the synthesis of a pyridinium-based PAF antagonist derived from this compound.

Workflow:

Caption: Synthetic workflow for a PAF antagonist.

Materials:

Procedure:

  • Monocarbamoylation: To a solution of this compound (1.0 eq) in dry THF, add octadecyl isocyanate (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield the monocarbamate intermediate.

  • Esterification: Dissolve the monocarbamate intermediate (1.0 eq) in dry THF and cool to 0 °C. Add 5-bromovaleryl chloride (1.1 eq) dropwise. Let the reaction proceed at room temperature for 6 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate (B86663) and concentrate in vacuo. Purify the crude product by column chromatography.

  • Quaternization: Dissolve the resulting ester in dry acetonitrile and add an excess of pyridine (5.0 eq). Reflux the mixture for 24 hours.

  • Final Purification: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold diethyl ether to obtain the final pyridinium (B92312) salt derivative.

Step Reactant 1 Reactant 2 Solvent Reaction Time Yield (%)
1This compoundOctadecyl isocyanateTHF12 h75-85
2Monocarbamate Intermediate5-Bromovaleryl chlorideTHF6 h80-90
3Bromoester IntermediatePyridineAcetonitrile24 h60-70

Synthesis of Polymeric Derivatives

This compound serves as a valuable monomer for the synthesis of polyesters and polyurethanes, imparting unique properties to the resulting polymers due to its exocyclic double bond which can be preserved for post-polymerization modifications.

Polyurethane Synthesis

Polyurethanes are synthesized through the reaction of a diol with a diisocyanate. The use of this compound allows for the introduction of a reactive methylene (B1212753) group along the polymer backbone.

Reaction Scheme:

PU_Synthesis cluster_reactants Reactants cluster_product Product diol This compound (HO-CH₂-C(=CH₂)-CH₂-OH) plus + diol->plus isocyanate Diisocyanate (OCN-R-NCO) polyurethane Polyurethane [-O-CH₂-C(=CH₂)-CH₂-O-C(=O)-NH-R-NH-C(=O)-]n isocyanate->polyurethane Polyaddition plus->isocyanate

Caption: Polyurethane synthesis from this compound.

Experimental Protocol: Polyurethane Synthesis

Materials:

  • This compound

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in dry DMF.

  • Add a catalytic amount of DBTDL (0.1 mol%).

  • Slowly add a solution of MDI (1.0 eq) in dry DMF to the diol solution under vigorous stirring.

  • Maintain the reaction temperature at 70-80 °C for 4-6 hours under a nitrogen atmosphere.

  • Pour the viscous solution into a Teflon mold and cure in an oven at 80 °C for 24 hours to obtain the polyurethane film.

Diol Diisocyanate Catalyst Temperature (°C) Time (h) Appearance
This compoundMDIDBTDL70-804-6Transparent, flexible film

Synthesis of Ester and Ether Derivatives

The primary hydroxyl groups of this compound readily undergo esterification and etherification reactions, providing a straightforward route to a variety of functionalized derivatives.

Esterification

Esterification with fatty acids can be used to produce biodegradable and functional esters.

Experimental Protocol: Synthesis of this compound Dipalmitate

Materials:

  • This compound

  • Palmitic acid

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Procedure:

  • Combine this compound (1.0 eq), palmitic acid (2.2 eq), and a catalytic amount of p-TsOH in toluene.

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reactant 1 Reactant 2 Catalyst Reaction Time Yield (%)
This compoundPalmitic Acidp-TsOH8-12 h85-95
Etherification (Williamson Ether Synthesis)

Ether derivatives can be synthesized via the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Experimental Protocol: Synthesis of 1,3-Dibenzyloxy-2-methylenepropane

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Benzyl (B1604629) bromide

  • Dry Tetrahydrofuran (THF)

Procedure:

  • Suspend sodium hydride (2.2 eq) in dry THF in a flask under a nitrogen atmosphere.

  • Add a solution of this compound (1.0 eq) in dry THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add benzyl bromide (2.2 eq) dropwise at 0 °C and then stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired diether.

Reactant 1 Reactant 2 Base Reaction Time Yield (%)
This compoundBenzyl BromideNaH12-16 h70-80

Cycloaddition Reactions

The exocyclic double bond of this compound and its derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems.[1] This functionality opens avenues for the synthesis of novel carbocyclic and heterocyclic scaffolds.

[4+2] Diels-Alder Cycloaddition

The methylene group acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.

Logical Relationship:

Diels_Alder Diene Conjugated Diene (e.g., Cyclopentadiene) Adduct Cyclohexene Adduct (Bicyclic System) Diene->Adduct Dienophile This compound Derivative Dienophile->Adduct [4+2] Cycloaddition

Caption: Diels-Alder reaction schematic.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

Materials:

  • 1,3-Dibenzyloxy-2-methylenepropane (synthesized as above)

  • Freshly cracked cyclopentadiene

  • Toluene

Procedure:

  • Dissolve 1,3-dibenzyloxy-2-methylenepropane (1.0 eq) in toluene.

  • Add an excess of freshly cracked cyclopentadiene (3.0 eq).

  • Heat the mixture in a sealed tube at 120 °C for 24 hours.

  • Cool the reaction mixture and remove the solvent and excess cyclopentadiene under reduced pressure.

  • Purify the resulting bicyclic adduct by column chromatography.

Dienophile Diene Solvent Temperature (°C) Time (h) Yield (%)
1,3-Dibenzyloxy-2-methylenepropaneCyclopentadieneToluene1202465-75

These protocols provide a foundation for the exploration of the rich chemistry of this compound and the development of novel derivatives for a wide array of applications. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Application of 2-Methylene-1,3-propanediol in Creating Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of biodegradable polymers is a critical area of research aimed at mitigating plastic pollution and advancing biomedical applications such as drug delivery and tissue engineering. One promising approach involves the incorporation of ester linkages into the backbone of vinyl polymers, which are traditionally non-degradable. This renders the polymer susceptible to hydrolytic or enzymatic degradation. While direct polymerization of 2-methylene-1,3-propanediol is not a common route due to the reactivity of the exocyclic double bond, its cyclic ketene (B1206846) acetal (B89532), 2-methylene-1,3-dioxepane (B1205776) (MDO), serves as a key monomer for this purpose. Through radical ring-opening polymerization (rROP), MDO can be copolymerized with a variety of vinyl monomers to introduce ester functionalities into the polymer backbone, thereby imparting biodegradability.[1]

These application notes provide a comprehensive overview of the use of MDO in synthesizing biodegradable copolymers, including detailed experimental protocols, quantitative data from various studies, and visualizations of the polymerization mechanism and experimental workflow.

Data Presentation

The following tables summarize quantitative data from studies on the copolymerization of 2-methylene-1,3-dioxepane (MDO) with various vinyl monomers.

Table 1: Copolymerization of MDO and Vinyl Acetate (B1210297) (VAc)

Feed Ratio (MDO/VAc)MDO in Copolymer (mol%)Mn ( g/mol )Đ (PDI)Tg (°C)Reference
10/90815,2001.6535[2]
20/801514,5001.7028[2]
30/702213,8001.7522[2]
40/602812,5001.8018[2]
50/503511,2001.8515[2]

Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index, Tg = Glass transition temperature

Table 2: Copolymerization of MDO and Methyl Acrylate (MA)

Feed Ratio (MDO/MA)MDO in Copolymer (mol%)Mn ( g/mol )Đ (PDI)Reference
10/902.525,0002.1[3]
20/805.222,0002.3[3]
30/708.118,0002.5[3]
40/6011.515,0002.7[3]
50/5015.212,0002.9[3]

Table 3: Degradation of MDO-based Copolymers

CopolymerMDO Content (mol%)Degradation ConditionsWeight Loss (%)TimeReference
P(MDO-co-VAc)22Alkaline (pH 10.6, 25°C)~606 min[4]
P(MDO-co-VAc)22Alkaline (pH 10.6, 25°C)~10095 min[4]
P(MDO-co-MA)15.2Enzymatic (Proteinase K)2524 h[3]
P(MDO-co-MA)15.2Enzymatic (Earthworm extract)1524 h[3]
BA/VAc/MDO~9Aerobic Composting12.4960 days[1]

BA = Butyl Acrylate

Experimental Protocols

Protocol 1: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

This protocol describes a two-step synthesis of the MDO monomer.[5]

Materials:

Procedure:

Step 1: Synthesis of 2-Bromomethyl-1,3-dioxepane (BMDO)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), p-toluenesulfonic acid (1 g), and a trace of hydroquinone in cyclohexane.

  • Reflux the mixture for 5 hours, collecting the ethanol (B145695) byproduct in the Dean-Stark trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the cyclohexane under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-bromomethyl-1,3-dioxepane (BMDO).

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

  • Cool the purified BMDO (0.31 mol) to 0°C in an ice bath with stirring.

  • Slowly add finely ground potassium hydroxide (0.36 mol) and tetrabutylammonium bromide (0.5 g) to the stirred BMDO.

  • Maintain the reaction mixture at 0°C for 20 minutes, then allow it to warm to room temperature.

  • Place the reaction mixture in an ultrasonic bath at 75°C and distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets.

  • The final product should be stored under an inert atmosphere at low temperature to prevent polymerization.

Protocol 2: Radical Ring-Opening Copolymerization of MDO and Vinyl Acetate

This protocol details the free-radical copolymerization of MDO with vinyl acetate (VAc) to synthesize a biodegradable copolymer.[2]

Materials:

  • 2-Methylene-1,3-dioxepane (MDO)

  • Vinyl acetate (VAc), purified

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Benzene, anhydrous

  • Methanol (B129727)

Procedure:

  • In a Schlenk tube, dissolve the desired amounts of MDO, VAc, and AIBN in anhydrous benzene. The total monomer concentration is typically kept around 2 M.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas (e.g., nitrogen or argon) and seal it.

  • Place the sealed tube in a preheated oil bath at 60°C and allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • Quench the polymerization by cooling the tube in an ice bath and exposing the contents to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a suitable solvent (e.g., THF or chloroform) and re-precipitate it in cold methanol to remove unreacted monomers and initiator fragments.

  • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 3: Enzymatic Degradation of MDO-based Copolymers

This protocol provides a general method for assessing the biodegradability of MDO-containing polymers using enzymatic hydrolysis.[3]

Materials:

  • Polymer film or powder sample

  • Phosphate (B84403) buffer (pH 7.4)

  • Enzyme solution (e.g., Proteinase K or Lipase in phosphate buffer)

  • Incubator or water bath

Procedure:

  • Prepare thin films or powder samples of the copolymer with known weight.

  • Place the samples in separate vials.

  • To each vial, add a specific volume of the enzyme solution (e.g., 1 mg/mL in phosphate buffer). For control experiments, add only the phosphate buffer.

  • Incubate the vials at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 6, 12, 24, 48 hours), remove the samples from the vials.

  • Gently wash the samples with distilled water to remove any adsorbed enzyme and buffer salts.

  • Dry the samples under vacuum until a constant weight is achieved.

  • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

  • The degradation can also be monitored by analyzing the molecular weight change of the polymer using Gel Permeation Chromatography (GPC).

Visualizations

Radical Ring-Opening Polymerization of MDO

Caption: Radical Ring-Opening Polymerization of MDO.

Experimental Workflow for Biodegradable Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_degradation Degradation Studies Monomer_Synthesis MDO Monomer Synthesis Purification1 Purification (Vacuum Distillation) Monomer_Synthesis->Purification1 Polymerization Radical Ring-Opening Copolymerization Purification1->Polymerization Purification2 Purification (Precipitation) Polymerization->Purification2 NMR NMR Spectroscopy (Composition) Purification2->NMR GPC GPC/SEC (Mn, Đ) Purification2->GPC DSC DSC/TGA (Thermal Properties) Purification2->DSC Degradation_Test Enzymatic/Hydrolytic Degradation Purification2->Degradation_Test Analysis Weight Loss & GPC Analysis Degradation_Test->Analysis

Caption: Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of Polyesters Using 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methylene-1,3-propanediol, also known as 2-methyl-1,3-propanediol (B1210203) (MPO), in the synthesis of a variety of polyesters. This versatile diol offers unique structural advantages that translate to enhanced properties in the final polymers, making it a valuable building block in materials science and for specialized applications in drug development, such as the creation of biodegradable delivery systems.

Introduction to this compound in Polyester (B1180765) Synthesis

This compound is a branched-chain diol that offers several advantages over linear diols like ethylene (B1197577) glycol or propylene (B89431) glycol, and even other branched diols like neopentyl glycol. Its asymmetrical structure and the presence of a methyl side group disrupt polymer chain packing, leading to polyesters with lower crystallinity, increased flexibility, and improved solubility.[1][2] The two primary hydroxyl groups of MPO exhibit high reactivity, which can lead to faster esterification rates and potentially shorter reaction times compared to diols with secondary hydroxyls.[3][4]

Key Advantages:

  • Enhanced Flexibility and Toughness: The branched structure introduces kinks in the polymer backbone, resulting in materials with improved elongation and impact strength.[3][5]

  • Reduced Crystallinity: The methyl group hinders the close packing of polymer chains, leading to more amorphous polyesters with improved clarity.[1]

  • Improved Weatherability and Chemical Resistance: Polyesters synthesized with MPO often exhibit excellent resistance to degradation from environmental factors.[3]

  • Lower Viscosity: The resulting polyester resins often have a lower viscosity, which is advantageous in processing applications like coatings and moldings.[6]

  • Versatility: MPO can be used in the synthesis of saturated polyesters, unsaturated polyester resins, and as a modifying comonomer in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET).[3]

Data Presentation: Properties of Polyesters Synthesized with this compound

The following tables summarize the thermal and mechanical properties of various polyesters synthesized using this compound. It is important to note that the properties of polyesters are highly dependent on the specific dicarboxylic acid used, the molar ratios of the monomers, the catalyst, and the polymerization conditions.

Table 1: Thermal Properties of Saturated Polyesters and Copolyesters

Polyester CompositionMn ( g/mol )PDITg (°C)Tm (°C)Td5 (°C)Reference
Poly(2-methyl-1,3-propylene glutarate) (PMPG)9,0601.63-46Amorphous377[7]
PMPG-PLA Copolymer (75% PLA)26,1001.58-45145321[7]
Poly(propylene 2,5-furandicarboxylate) (PPF)--83.0175.9-[8]
Poly(propylene-co-2-methyl-1,3-propylene 2,5-furandicarboxylate) (30% MPO)--71.6145.6-[8]
Poly(2-methyl-1,3-propylene 2,5-furandicarboxylate) (PMePF)--55.4Amorphous-[8]

Table 2: Mechanical Properties of Polyesters and Copolyesters

Polyester CompositionTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Reference
PMPG-PLA Copolymer (25% PLA)0.013450[7]
PMPG-PLA Copolymer (50% PLA)0.0810350[7]
PMPG-PLA Copolymer (75% PLA)0.4525200[7]
Poly(propylene 2,5-furandicarboxylate) (PPF)1.86010[9]
Poly(propylene-co-2-methyl-1,3-propylene 2,5-furandicarboxylate) (30% MPO)1.245150[9]
Poly(2-methyl-1,3-propylene 2,5-furandicarboxylate) (PMePF)0.830250[9]

Table 3: Modification of Polyethylene Terephthalate (PET) with MPO

MPO Content (mol%)Effect on CrystallinityEffect on TenacityReference
10Reduced ultimate crystallinity from ~33% (PET) to ~22%Slightly decreased[10]
25Resulted in non-crystalline fibersDecreased[10]

Experimental Protocols

Synthesis of Saturated Polyester via Melt Polycondensation: Poly(2-methyl-1,3-propylene glutarate) (PMPG)

This protocol is adapted from the synthesis of a biodegradable thermoplastic elastomer precursor.[7]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer and a distillation outlet, add this compound (e.g., 20.3 g, 0.225 mol, in slight excess) and glutaric acid (e.g., 27.06 g, 0.205 mol).

  • Catalyst Addition: Add the catalyst, tin(II) 2-ethylhexanoate (e.g., 0.04 g, 0.1 mmol).

  • First Stage - Esterification: Heat the mixture to 180°C under a gentle stream of nitrogen gas. Water will be produced as a byproduct and should be collected in the receiving flask. Continue this stage for approximately 90 minutes.

  • Second Stage - Polycondensation: After the initial water has been removed, apply a vacuum (below 1.0 mmHg) to the system while maintaining the temperature at 180°C. This stage removes the excess diol and drives the polymerization to a higher molecular weight. Continue the reaction under vacuum for 120 minutes.

  • Purification: Cool the reactor to room temperature and dissolve the resulting viscous polymer in chloroform. Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with stirring.

  • Drying: Collect the precipitated polymer by filtration or decantation and dry it in a vacuum oven at room temperature for 2-3 days to obtain a colorless, viscous oil.

Synthesis of Unsaturated Polyester Resin

This protocol provides a general two-stage procedure for preparing an unsaturated polyester resin suitable for curing with a vinyl monomer like styrene (B11656).[9]

Materials:

  • This compound (MPO)

  • An aromatic dicarboxylic acid (e.g., isophthalic acid)

  • Maleic anhydride (B1165640)

  • Propylene glycol (optional, as a co-diol)

  • Styrene (inhibited)

  • Hydroquinone (B1673460) (inhibitor)

  • Nitrogen gas

Equipment:

  • Four-neck reaction kettle with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser and distillate receiver.

  • Heating mantle with a temperature controller.

Procedure:

  • First Stage - Aromatic Esterification: Charge the reaction kettle with the aromatic dicarboxylic acid (e.g., 1 equivalent) and this compound (e.g., ~2 equivalents). Heat the mixture to a temperature of up to 225°C under a nitrogen blanket. The reaction is continued until an ester diol intermediate is formed, which can be monitored by measuring the acid number of the reaction mixture.

  • Second Stage - Unsaturated Esterification: Cool the reactor to a lower temperature (e.g., 100-150°C) and add maleic anhydride (e.g., 1.1 to 1.9 equivalents relative to the initial aromatic diacid). If a co-diol like propylene glycol is used, it can also be added at this stage.

  • Polycondensation: Gradually increase the temperature to around 200-210°C and continue the reaction, removing the water of condensation. Monitor the progress of the reaction by measuring the acid number and viscosity. The reaction is typically stopped when the desired acid number is reached.

  • Inhibition and Dilution: Cool the polyester to about 150°C and add a small amount of an inhibitor like hydroquinone to prevent premature crosslinking. Then, slowly add styrene monomer with stirring to achieve the desired resin viscosity.

Enzymatic Synthesis of Polyesters (General Guidance)

Materials:

  • This compound (MPO)

  • A dicarboxylic acid or its diethyl/dimethyl ester (e.g., adipic acid)

  • Immobilized lipase (B570770) (e.g., Novozym 435, which is CALB immobilized on acrylic resin)

  • Anhydrous organic solvent (e.g., toluene, diphenyl ether) or solvent-free conditions

  • Molecular sieves (optional, for water removal)

Equipment:

  • Schlenk flask or a similar reaction vessel that can be kept under an inert atmosphere or vacuum.

  • Magnetic stirrer and hot plate or an oil bath.

  • Vacuum line for removal of byproducts (water or alcohol).

Procedure:

  • Reactant Preparation: In a dry Schlenk flask, combine equimolar amounts of this compound and the dicarboxylic acid (or its ester). If performing the reaction in a solvent, add the desired amount.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the monomers).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-90°C) under a nitrogen atmosphere or under vacuum to facilitate the removal of the condensation byproduct (water or alcohol). Stir the reaction mixture for the desired period, which can range from several hours to days.

  • Monitoring: The progress of the reaction can be monitored by techniques such as GPC to follow the increase in molecular weight.

  • Work-up: After the reaction, the immobilized enzyme can be removed by simple filtration. The polyester can then be isolated by precipitation in a non-solvent, followed by drying.

Visualizations

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process 2_Methylene_1_3_propanediol This compound Mixing Mixing and Heating 2_Methylene_1_3_propanediol->Mixing Dicarboxylic_Acid Dicarboxylic Acid / Anhydride Dicarboxylic_Acid->Mixing Esterification Esterification (Water Removal) Mixing->Esterification Heat Polycondensation Polycondensation (Vacuum) Esterification->Polycondensation Apply Vacuum Polyester_Product Polyester Product Polycondensation->Polyester_Product Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Mixing

Caption: Workflow for the melt polycondensation synthesis of polyesters.

MPO_Advantages cluster_structure Molecular Structure cluster_properties Resulting Polyester Properties MPO This compound (MPO) Branched_Chain Branched Chain MPO->Branched_Chain Asymmetric Asymmetric Structure MPO->Asymmetric Good_Weatherability Good Weatherability MPO->Good_Weatherability Reduced_Crystallinity Reduced Crystallinity Branched_Chain->Reduced_Crystallinity Increased_Flexibility Increased Flexibility Branched_Chain->Increased_Flexibility Asymmetric->Reduced_Crystallinity Improved_Solubility Improved Solubility Reduced_Crystallinity->Improved_Solubility

Caption: Structural advantages of MPO and their impact on polyester properties.

Unsaturated_Polyester_Workflow Reactants1 Aromatic Diacid + this compound Stage1 Stage 1: Esterification (up to 225°C) Reactants1->Stage1 Ester_Diol Ester Diol Intermediate Stage1->Ester_Diol Stage2 Stage 2: Polycondensation (~210°C) Ester_Diol->Stage2 Reactants2 Maleic Anhydride Reactants2->Stage2 Unsaturated_Polyester Unsaturated Polyester Prepolymer Stage2->Unsaturated_Polyester Dilution Dilution with Styrene Unsaturated_Polyester->Dilution Final_Resin Unsaturated Polyester Resin Dilution->Final_Resin

Caption: Two-stage synthesis of unsaturated polyester resins using MPO.

References

Application Notes and Protocols for the Functionalization of 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical functionalization of 2-methylene-1,3-propanediol, a versatile building block in organic synthesis. It includes application notes, detailed experimental protocols for key transformations, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a unique bifunctional molecule featuring two primary hydroxyl groups and a reactive exocyclic double bond. This combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of chemical entities, including polymers, crosslinking agents, and biologically active molecules.[1] Notably, derivatives of the closely related 2-methylenepropane-1,3-diol have been investigated as antagonists of the Platelet-Activating Factor (PAF), highlighting the potential of this scaffold in drug discovery.

Key Functionalizations and Applications

The primary hydroxyl groups of this compound are amenable to a variety of common chemical transformations, including esterification and etherification. These reactions allow for the introduction of a wide array of functional groups, thereby tuning the physicochemical and biological properties of the parent molecule.

  • Esterification: Conversion of the hydroxyl groups to esters can be achieved using various reagents, such as acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis. Ester derivatives are valuable as plasticizers, monomers for polyesters, and as prodrugs.

  • Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. Ether derivatives are of interest in the development of novel polymers and as inert linkers in more complex molecules.

  • Derivatives as PAF Antagonists: The structural motif of this compound is present in known antagonists of the Platelet-Activating Factor (PAF) receptor. This suggests that novel derivatives could be synthesized and explored for their potential in treating inflammatory and thrombotic diseases.

Experimental Protocols

The following protocols are provided as representative examples for the functionalization of this compound. Researchers should adapt these procedures as necessary for their specific substrates and scales.

Protocol 1: Di-esterification using Acyl Chloride

This protocol describes the synthesis of a di-ester derivative of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the diol in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) or pyridine (2.2 eq.) to the cooled solution.

  • Slowly add the acyl chloride (2.2 eq.) dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Base (TEA or Pyridine) B->C D Add Acyl Chloride dropwise at 0 °C C->D E Warm to RT and stir D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with H2O and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Etherification_Workflow cluster_alkoxide Alkoxide Formation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous THF at 0 °C B Add this compound solution A->B C Stir at RT B->C D Add Alkyl Halide C->D E Reflux D->E F Quench with NH4Cl (aq) E->F G Extract with Et2O F->G H Wash with H2O and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J PAF_Signaling PAF PAF PAFR PAF Receptor (PAF-R) PAF->PAFR binds to Gq Gq Protein PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Response Cellular Responses (Inflammation, Platelet Aggregation) PKC->Response leads to Antagonist This compound Derivative (Antagonist) Antagonist->PAFR blocks

References

Biomedical Applications of Polymers Derived from 2-Methylene-1,3-propanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for polymers derived from 2-Methylene-1,3-propanediol, focusing on their emerging use in various biomedical fields. These polymers, often synthesized as copolymers and terpolymers, offer a versatile platform for creating biodegradable and biocompatible materials with tunable properties for applications such as drug delivery, tissue engineering, and the development of thermoplastic elastomers.

Application Notes

Polymers incorporating this compound or its derivatives, such as 2-methyl-1,3-propanediol (B1210203), are gaining traction in the biomedical field due to their potential for biodegradability and the ability to modulate their mechanical and thermal properties. These polymers are often synthesized through ring-opening polymerization or polycondensation reactions to create polyesters and polyethers.

A significant application lies in the development of biodegradable thermoplastic elastomers . By copolymerizing 2-methyl-1,3-propanediol with monomers like lactide and glutaric acid, it is possible to create triblock copolymers. These materials exhibit both soft, amorphous segments with low glass transition temperatures and hard, semicrystalline terminal blocks, providing a combination of flexibility and strength suitable for various biomedical devices.[1]

In the realm of drug delivery , polymers derived from 2-Methylene-1,3-dioxepane (B1205776) (a related cyclic monomer) have been explored for creating biodegradable polymeric prodrugs. These systems can be engineered to form self-assembled micelles that encapsulate therapeutic agents. The release of the drug can be triggered by the physiological environment, such as the lower pH found in endosomes of cancer cells, allowing for targeted drug delivery.[2]

Data Presentation

The following tables summarize key quantitative data for polymers derived from or related to this compound, providing a basis for comparison and material selection.

Table 1: Thermal and Mechanical Properties of Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA) Triblock Copolymers [1]

Copolymer (LA:GA feed ratio)Tg (°C)Tm (°C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
TPE100 (100:0)-40.5152.118.5 ± 2.110.2 ± 0.8450 ± 50
TPE75 (75:25)-41.2145.312.3 ± 1.57.5 ± 0.5600 ± 60
TPE50 (50:50)-42.8138.78.9 ± 1.15.1 ± 0.4850 ± 80
TPE25 (25:75)-44.1130.55.4 ± 0.73.2 ± 0.31100 ± 110

Table 2: In Vitro Biodegradation of PLA-b-PMPG-b-PLA Copolymers [1]

PolymerEnzymeWeight Loss after 6h (%)Weight Loss after 24h (%)
TPE100Proteinase K5.214.8
TPE50Proteinase K3.19.2
PMPG-1Proteinase K1.54.3
TPE100Lipase PS<11.5
TPE50Lipase PS<11.1
PMPG-1Lipase PS<1<1

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biomedical evaluation of polymers derived from this compound.

Protocol 1: Synthesis of Poly(2-methyl-1,3-propanediol)

This protocol describes a general method for the synthesis of poly(2-methyl-1,3-propanediol) via etherification.[3]

Materials:

  • 2-methyl-1,3-propanediol

  • Etherification catalyst (e.g., acid clay, sulfuric acid)

  • Nitrogen gas supply

  • Flask equipped with a distillation column and water separator

  • Heating mantle

Procedure:

  • Charge the flask with 2-methyl-1,3-propanediol and the etherification catalyst.

  • Heat the mixture under a nitrogen atmosphere to a temperature between 100°C and 210°C.

  • Continuously remove the water of reaction by distillation.

  • Monitor the progress of the reaction by measuring the amount of water collected and by analyzing the polymer's molecular weight using gel permeation chromatography (GPC).

  • Stop the reaction when the desired degree of polymerization is achieved. The resulting polymer will have a number average molecular weight in the range of about 150 to 2000.[3]

Protocol 2: Fabrication of Tissue Engineering Scaffolds

This protocol outlines a general method for fabricating elastomeric polyester (B1180765) scaffolds using soft lithography, a technique applicable to polymers with suitable properties.[4][5][6]

Materials:

  • Elastomeric polyester prepolymer (e.g., a derivative of this compound)

  • Photoinitiator

  • Solvent (if necessary)

  • Silicon wafer with desired micro-features (master mold)

  • Polydimethylsiloxane (PDMS)

  • UV light source

Procedure:

  • Create PDMS Mold:

    • Mix PDMS prepolymer and curing agent.

    • Pour the mixture over the silicon master mold.

    • Cure the PDMS at an elevated temperature (e.g., 60-80°C) to create a negative replica.

    • Carefully peel the PDMS mold from the master.

  • Prepare Polymer Solution:

    • Dissolve the elastomeric polyester prepolymer and a photoinitiator in a suitable solvent to achieve the desired viscosity.

  • Cast and Cure Scaffold:

    • Pour the polymer solution onto the PDMS mold.

    • Remove the solvent by vacuum or gentle heating.

    • Expose the polymer-filled mold to UV light to initiate photocrosslinking.

    • Carefully peel the crosslinked polymer scaffold from the PDMS mold.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of polymeric nanoparticles.

Materials:

  • Cells (e.g., a relevant cancer cell line or normal cell line)

  • Cell culture medium

  • Polymeric nanoparticles suspension

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the polymeric nanoparticles. Include a vehicle control (medium with the same solvent concentration used for the nanoparticles) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[4]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of nanoparticles that inhibits 50% of cell growth).

Protocol 4: Hemolysis Assay for Nanoparticle Biocompatibility

This protocol details a method to assess the hemolytic potential of biodegradable polymer nanoparticles.[7][8][9][10][11]

Materials:

  • Fresh human or animal blood with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polymeric nanoparticle suspensions at various concentrations

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation: Centrifuge the whole blood to separate the red blood cells (RBCs). Wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the nanoparticle suspensions at different concentrations. Prepare positive and negative controls similarly.

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

The following diagrams illustrate key experimental workflows and a generalized signaling pathway relevant to the biomedical applications of these polymers.

experimental_workflow_synthesis start Start: Monomer Selection (this compound derivative) polymerization Polymerization (e.g., Polycondensation, ROP) start->polymerization purification Purification (e.g., Precipitation in non-solvent) polymerization->purification characterization Characterization (NMR, GPC, DSC, TGA) purification->characterization end Final Polymer characterization->end

Polymer Synthesis and Characterization Workflow.

drug_delivery_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation polymer_drug Polymer + Drug Solution nanoprecipitation Nanoprecipitation/ Solvent Evaporation polymer_drug->nanoprecipitation nanoparticles Drug-Loaded Nanoparticles nanoprecipitation->nanoparticles size_zeta Size & Zeta Potential (DLS) nanoparticles->size_zeta morphology Morphology (TEM/SEM) nanoparticles->morphology drug_loading Drug Loading & Encapsulation Efficiency nanoparticles->drug_loading drug_release Drug Release Study nanoparticles->drug_release cytotoxicity Cytotoxicity Assay (MTT) nanoparticles->cytotoxicity hemocompatibility Hemocompatibility Assay nanoparticles->hemocompatibility

Drug-Loaded Nanoparticle Formulation and Evaluation.

signaling_pathway nanoparticle Drug-Loaded Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane 1. Binding endocytosis Endocytosis (e.g., Clathrin-mediated) cell_membrane->endocytosis 2. Internalization endosome Endosome (pH ~5.5-6.0) endocytosis->endosome drug_release Drug Release (pH-triggered) endosome->drug_release 3. Acidification cytoplasm Cytoplasm drug_release->cytoplasm 4. Drug Diffusion target Intracellular Target (e.g., DNA, Mitochondria) cytoplasm->target 5. Target Interaction effect Therapeutic Effect (e.g., Apoptosis) target->effect 6. Cellular Response

Generalized Cellular Uptake and Action of Nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2-Methylene-1,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the synthesis of polymers from this versatile monomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound is a di-functional monomer, featuring a polymerizable vinyl group and two primary hydroxyl groups. The primary methods for its polymerization include:

  • Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. It involves the use of a free-radical initiator to start a chain reaction. This method allows for the formation of a polymer backbone with pendant hydroxyl groups.

  • Polycondensation: The hydroxyl groups can react with other monomers, such as dicarboxylic acids, to form polyesters. This method does not involve the vinyl group.[1]

This guide will focus on the challenges associated with free-radical polymerization of the vinyl group.

Q2: What are the potential side reactions during the free-radical polymerization of this compound?

A2: Due to the presence of both a vinyl group and two hydroxyl groups, several side reactions can occur:

  • Chain Transfer to Monomer: The hydroxyl groups can potentially act as chain transfer agents, leading to the termination of a growing polymer chain and the initiation of a new one. This can limit the final molecular weight of the polymer.

  • Intramolecular Cyclization: The growing polymer chain can potentially react with a pendant hydroxyl group on the same chain, leading to the formation of cyclic structures within the polymer backbone.

  • Intermolecular Crosslinking: At higher monomer concentrations or conversions, the hydroxyl groups on one polymer chain can react with functional groups on another chain, or a growing radical on one chain could abstract a hydrogen from a hydroxyl group on another, leading to the formation of a crosslinked network or gel.[2]

Q3: How can I purify the resulting poly(this compound)?

A3: The purification of poly(this compound) can be challenging due to its hydrophilic nature. Common methods include:

  • Precipitation: The polymer can be precipitated from the reaction solution by adding a non-solvent. For a hydrophilic polymer, suitable non-solvents might include acetone, ethanol, or methanol, depending on the polymer's solubility. The precipitated polymer can then be collected by filtration and dried under vacuum.[3]

  • Dialysis: For water-soluble polymers, dialysis against deionized water using a semi-permeable membrane can be effective in removing unreacted monomer, initiator fragments, and low molecular weight oligomers.

  • Size Exclusion Chromatography (SEC): Preparative SEC can be used to separate the polymer from low molecular weight impurities and to obtain fractions with a narrower molecular weight distribution.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of this compound and offers potential solutions.

Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
Potential Cause Troubleshooting Action Rationale
Inhibitor Presence Purify the monomer before use by passing it through a column of activated alumina (B75360) or by washing with a dilute caustic solution followed by drying.Commercial vinyl monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These inhibitors will consume free radicals and prevent polymerization from starting.
Insufficient Initiator Concentration Increase the initiator concentration in small increments.A higher initiator concentration will generate more primary radicals to initiate polymerization. However, excessively high concentrations can lead to lower molecular weight polymers.
Low Reaction Temperature Increase the reaction temperature.The rate of decomposition of the initiator and the rate of propagation are temperature-dependent. Higher temperatures generally lead to faster polymerization rates.
Presence of Oxygen Thoroughly degas the reaction mixture before initiating polymerization using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.Oxygen is a potent inhibitor of free-radical polymerization as it can react with the propagating radicals to form unreactive peroxide species.
Issue 2: Formation of Insoluble Gel or Crosslinked Polymer
Potential Cause Troubleshooting Action Rationale
High Monomer Concentration Decrease the initial monomer concentration by adding more solvent.High monomer concentration increases the probability of intermolecular reactions, including chain transfer to polymer and reactions involving the pendant hydroxyl groups, which can lead to crosslinking.
High Monomer Conversion Stop the polymerization at a lower monomer conversion.The likelihood of side reactions, such as chain transfer to polymer and reactions of pendant functional groups, increases significantly at high conversions, leading to branching and crosslinking.
High Reaction Temperature Lower the reaction temperature.High temperatures can promote side reactions, including chain transfer to the polymer backbone, which can create reactive sites for branching and crosslinking.
Inappropriate Solvent Choose a solvent that is a good solvent for both the monomer and the resulting polymer.If the polymer precipitates out of solution during the reaction, it can lead to localized high concentrations of polymer and radicals, promoting crosslinking.
Issue 3: Low Molecular Weight of the Polymer
Potential Cause Troubleshooting Action Rationale
High Initiator Concentration Decrease the initiator concentration.A higher concentration of initiator leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight.
Chain Transfer to Solvent Select a solvent with a low chain transfer constant.Some solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.
Chain Transfer to Monomer This is an inherent property of the monomer. Consider using controlled radical polymerization techniques.The hydroxyl groups on the monomer can act as chain transfer sites.
High Reaction Temperature Lower the reaction temperature.Higher temperatures increase the rate of termination and chain transfer reactions relative to propagation, leading to lower molecular weights.

Experimental Protocols

While specific, optimized protocols for the free-radical polymerization of this compound are not widely available in the literature, a general procedure for a solution polymerization can be adapted from standard methods for functional vinyl monomers.

General Protocol for Solution Polymerization of this compound:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column filled with activated basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound in a suitable solvent (e.g., deionized water, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO)) to the desired concentration.

  • Initiator Addition: Add a free-radical initiator (e.g., azobisisobutyronitrile (AIBN) for organic solvents, or a redox initiator system like ammonium (B1175870) persulfate/tetramethylethylenediamine (APS/TMEDA) for aqueous solutions). The initiator concentration should be carefully chosen based on the desired molecular weight.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature and stir for the specified reaction time.

  • Termination and Isolation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Isolate the polymer by precipitating the solution into a large excess of a non-solvent.

  • Purification and Drying: Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomer and initiator residues. Dry the purified polymer under vacuum until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification monomer_purification Monomer Purification (Inhibitor Removal) reaction_setup Reaction Setup (Dissolve Monomer & Initiator in Solvent) monomer_purification->reaction_setup degassing Degassing (Freeze-Pump-Thaw or N2 Purge) reaction_setup->degassing polymerization Polymerization (Heating & Stirring) degassing->polymerization termination Termination (Cooling & Exposure to Air) polymerization->termination isolation Isolation (Precipitation in Non-solvent) termination->isolation purification Purification (Washing) isolation->purification drying Drying (Vacuum Oven) purification->drying final_product Purified Polymer drying->final_product Characterization

Caption: Experimental workflow for the free-radical polymerization of this compound.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Unsatisfactory Polymerization Outcome low_yield Low Yield/ Incomplete Conversion problem->low_yield gelation Gel Formation problem->gelation low_mw Low Molecular Weight problem->low_mw solution_low_yield Purify Monomer Increase Initiator/Temp Degas Thoroughly low_yield->solution_low_yield Address solution_gelation Decrease Monomer Conc. Stop at Lower Conversion Lower Temperature gelation->solution_gelation Address solution_low_mw Decrease Initiator Conc. Change Solvent Lower Temperature low_mw->solution_low_mw Address

Caption: Logical relationship for troubleshooting common polymerization challenges.

References

Technical Support Center: Synthesis of 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylene-1,3-propanediol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis significantly lower than expected?

Answer: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and troubleshooting steps:

  • Incomplete Reaction: The conversion of the starting material to the product may be incomplete.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure your reagents are of high purity and added in the correct stoichiometric ratios.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

    • Solution: The choice of solvent and temperature can significantly influence side reactions. Ensure that the reaction is carried out under optimal conditions as specified in the protocol. For instance, in the synthesis from 2-methylenepropane-1,3-diyl diacetate, maintaining the initial reaction temperature at 0 °C is crucial.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

    • Solution: this compound has a boiling point of 93-95 °C at 2 mmHg.[1] High temperatures during purification can lead to degradation or polymerization. Utilize vacuum distillation for purification and ensure the temperature does not exceed the recommended range.

  • Inefficient Purification: Significant product loss can occur during the purification steps.

    • Solution: Column chromatography is a common method for purifying this compound.[1] Ensure the column is packed correctly and the eluent system is optimized to achieve good separation. Careful evaporation of the solvent under reduced pressure is also critical to avoid product loss.[1]

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities can be unreacted starting materials, byproducts, or solvents.

  • Unreacted Starting Materials: If the reaction is incomplete, the starting materials will contaminate the product.

    • Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use column chromatography to separate the product from the unreacted starting materials.

  • Byproducts: The formation of byproducts is a common source of impurity.

    • Solution: Adjusting reaction conditions can minimize byproduct formation. Purification techniques like distillation and chromatography are effective for removing byproducts.

  • Residual Solvents: Solvents used in the reaction or purification may remain in the final product.

    • Solution: Ensure the product is thoroughly dried under vacuum after purification. Gentle heating during vacuum drying can help remove residual solvents, but be cautious of the product's stability at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthesis method for this compound?

A1: A widely reported method involves the hydrolysis of 2-methylenepropane-1,3-diyl diacetate. This method has been shown to produce this compound in high yields, with one report citing a 91% yield after purification by column chromatography.[1]

Q2: What are the critical parameters to control for maximizing the yield in the synthesis from 2-methylenepropane-1,3-diyl diacetate?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Temperature: The initial reaction should be carried out at 0 °C and then allowed to warm to room temperature.[1]

  • Reagent Purity: The purity of the starting materials, especially the 2-methylenepropane-1,3-diyl diacetate, is important.

  • Purification Method: Careful purification by column chromatography followed by solvent removal under reduced pressure is key to obtaining a high yield of pure product.[1]

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes, standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis for specific handling and safety information.

Data Presentation

Table 1: Reported Yield for the Synthesis of this compound

Starting MaterialReagentsSolventPurification MethodReported Yield (%)Reference
2-methylenepropane-1,3-diyl diacetateNot specified in detailNot specified in detailColumn chromatography91[1]

Experimental Protocols

Synthesis of this compound from 2-methylenepropane-1,3-diyl diacetate

This protocol is based on a reported synthesis method.[1]

Materials:

  • 2-methylenepropane-1,3-diyl diacetate

  • Appropriate solvent system for hydrolysis (e.g., a mixture of methanol (B129727) and water with a suitable acid or base catalyst)

  • Eluent for column chromatography (e.g., a mixture of hexane (B92381) and ethyl acetate)[1]

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylenepropane-1,3-diyl diacetate in the chosen solvent system.

  • Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the hydrolysis reagent (acid or base) dropwise while stirring. Monitor the reaction progress by TLC. Once the starting material is consumed, proceed to the workup.

  • Workup: Quench the reaction by adding a suitable neutralizing agent. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate (B1210297) = 20:1).[1]

  • Final Product: Collect the fractions containing the pure product. Remove the solvent by careful evaporation under reduced pressure to obtain this compound as a colorless oil.[1]

Visualizations

SynthesisWorkflow start Starting Material: 2-methylenepropane-1,3-diyl diacetate hydrolysis Hydrolysis (e.g., acid or base catalyst) start->hydrolysis Reaction workup Aqueous Workup & Extraction hydrolysis->workup Quenching & Separation purification Purification: Column Chromatography workup->purification Crude Product product Final Product: This compound purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

References

Identifying and minimizing side reactions with 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylene-1,3-propanediol. It aims to help identify and minimize common side reactions encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a high-molecular-weight, viscous substance in my reaction mixture. What could be the cause?

A1: The formation of a high-molecular-weight, viscous substance is likely due to the polymerization of this compound. The exocyclic double bond is susceptible to radical, cationic, or anionic polymerization, especially under certain conditions.

Troubleshooting Steps:

  • Radical Polymerization: If your reaction involves radical initiators (e.g., AIBN, benzoyl peroxide) or is exposed to heat or UV light, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone (B1673460) to the reaction mixture.

  • Acid-Catalyzed Polymerization/Oligomerization: Acidic conditions can promote both the polymerization of the double bond and the intermolecular etherification of the hydroxyl groups to form polyethers.[1] If your reaction is run under acidic conditions, consider using a milder acid, a lower reaction temperature, or a shorter reaction time. Neutralizing the reaction mixture promptly during workup is also crucial.

  • Storage: Ensure that the this compound monomer is stored in a cool, dark place, and consider storing it with a small amount of a radical inhibitor if it will be kept for an extended period.

Q2: My desired product is contaminated with a byproduct that has a similar polarity, making it difficult to separate by column chromatography. What could this byproduct be?

A2: A common side reaction is the intermolecular etherification of this compound to form dimers, trimers, or higher oligomers.[1] These polyethers will have similar polarity to your desired product if it also contains hydroxyl groups. This is particularly prevalent under acidic conditions and at elevated temperatures.[1]

Troubleshooting Steps:

  • Reaction Conditions: Avoid high temperatures and strong acidic conditions if possible.[1]

  • Protecting Groups: Consider protecting the hydroxyl groups of this compound before carrying out the reaction. Common protecting groups for 1,3-diols include benzylidene acetals or silyl (B83357) ethers.[2][3]

  • Purification: If the side product has already formed, you may need to employ more advanced purification techniques such as preparative HPLC or fractional distillation under reduced pressure.

Q3: I am performing a reaction with a nucleophile (e.g., an amine or thiol) and I am getting a complex mixture of products. What is happening?

A3: The double bond of this compound can act as a Michael acceptor, leading to the conjugate addition of nucleophiles.[4][5] If your reaction conditions are basic or involve a nucleophilic catalyst, this side reaction is highly probable.

Troubleshooting Steps:

  • Control of pH: If the Michael addition is undesirable, ensure your reaction is run under neutral or acidic conditions, if your desired reaction allows for it.

  • Protecting the Double Bond: While less common, it is possible to protect the double bond through transient reactions, though this is often complex. A more straightforward approach is to choose reaction conditions that do not favor Michael addition.

  • Order of Addition: In some cases, the order of reagent addition can influence the outcome. Adding the electrophile that is supposed to react with the hydroxyl groups before adding a basic reagent might minimize the Michael addition.

Q4: My reaction mixture turned yellow/brown upon heating. What could be the reason?

A4: Discoloration upon heating, especially at temperatures above 200°C, can be a sign of product decomposition.[1] It could also indicate oxidative side reactions if air is not excluded from the reaction. The double bond and primary alcohols can be susceptible to oxidation.

Troubleshooting Steps:

  • Temperature Control: Maintain the reaction temperature as low as practically possible. The patent for poly(2-methyl-1,3-propanediol) synthesis notes significant discoloration at temperatures greater than 210°C.[1]

  • Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere of nitrogen or argon.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can promote oxidative side reactions.

Summary of Potential Side Reactions and Minimization Strategies

Side Reaction Description Favorable Conditions Minimization Strategies
Polymerization Formation of high-molecular-weight polymers via the double bond.Radical initiators, UV light, heat, strong acids or bases.Add radical inhibitors (e.g., BHT), work in the dark, use moderate temperatures, avoid strong acids/bases.
Intermolecular Etherification Formation of dimers and oligomers through the reaction of hydroxyl groups.[1]High temperatures, acidic conditions.[1]Use lower temperatures, neutral or basic conditions, or protect the hydroxyl groups.
Michael Addition Conjugate addition of nucleophiles (e.g., amines, thiols) to the double bond.[4][5][6]Basic conditions, presence of strong nucleophiles.Perform the reaction under neutral or acidic conditions, if possible. Protect the nucleophile or the diol.
Oxidation Oxidation of the hydroxyl groups to aldehydes or carboxylic acids, or epoxidation/cleavage of the double bond.[7][8]Presence of oxidizing agents, air (oxygen) at high temperatures.Run the reaction under an inert atmosphere, use degassed solvents.
Intramolecular Cyclization Formation of a 4-membered cyclic ether.Strong acids or bases, high temperatures.Generally less favorable, but can be minimized by using milder conditions.

Key Experimental Protocols

Protocol 1: Minimizing Polymerization in a Reaction Involving this compound

  • Reagent Preparation: To a solution of this compound in your chosen solvent, add a radical inhibitor such as BHT (2,6-di-tert-butyl-4-methylphenol) at a concentration of 100-200 ppm.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a temperature-controlled reaction block or oil bath.

  • Exclusion of Light: If the reaction is sensitive to light, wrap the reaction vessel in aluminum foil.

  • Workup: Upon completion, cool the reaction mixture and proceed with the workup as quickly as possible. If the product is to be stored, consider adding a small amount of BHT.

Protocol 2: Protecting the Hydroxyl Groups of this compound as a Benzylidene Acetal (B89532)

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq.) and benzaldehyde (B42025) dimethyl acetal (1.1 eq.) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux and collect the methanol (B129727) byproduct in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated sodium bicarbonate solution.

  • Purification: Extract the product with a suitable organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizing Reaction Pathways

Below are diagrams illustrating the desired reaction of the hydroxyl groups versus potential side reactions.

Desired_vs_Side_Reactions start This compound desired_product Desired Product (Reaction at OH) start->desired_product Desired Reaction (e.g., Esterification) polymer Polymer start->polymer Radical Initiator / Heat ether_oligomer Ether Oligomer start->ether_oligomer Acid / Heat michael_adduct Michael Adduct start->michael_adduct Nucleophile / Base

Caption: Desired reaction versus common side reactions of this compound.

Minimization_Workflow start Experiment Planning with This compound check_conditions Identify Potential Side Reactions start->check_conditions polymerization Polymerization Risk? check_conditions->polymerization Heat/Radicals? etherification Etherification Risk? check_conditions->etherification Acid/Heat? michael Michael Addition Risk? check_conditions->michael Nucleophile/Base? polymerization->etherification No add_inhibitor Add Radical Inhibitor polymerization->add_inhibitor Yes etherification->michael No protect_oh Protect Hydroxyl Groups etherification->protect_oh Yes control_ph Control pH (Neutral/Acidic) michael->control_ph Yes run_reaction Run Experiment michael->run_reaction No add_inhibitor->etherification protect_oh->michael control_ph->run_reaction

Caption: Decision workflow for minimizing side reactions with this compound.

References

Technical Support Center: Purification of Poly(2-Methylene-1,3-propanediol)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of polymers derived from 2-methylene-1,3-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a raw polymerization product of this compound?

Following polymerization, the crude product typically contains a mixture of the desired polymer, unreacted this compound monomer, residual catalyst or initiator, low molecular weight oligomers, and the polymerization solvent. The removal of these impurities is crucial as they can significantly affect the polymer's final properties, such as its mechanical, electrical, and optical characteristics.[]

Q2: Which purification method is most suitable for my poly(this compound)?

The choice of purification technique depends on several factors, including the polymer's molecular weight, the nature of the impurities, the required final purity, the scale of the experiment, and available resources. The three most common methods are reprecipitation, dialysis, and size exclusion chromatography (SEC). A comparative summary is provided in the table below.

Q3: How can I verify the purity and molecular weight of my polymer after purification?

Post-purification analysis is essential to confirm the removal of impurities and to characterize the polymer. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and detect the absence of monomer and solvent peaks.[2]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (MWD) and to check for low molecular weight impurities.[3][4][5] SEC is a widely used method for providing reliable molar mass distribution results for polymers.[4][5]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) or melting point (Tm), which can be affected by impurities.[2]

Purification Method Selection

The following diagram outlines a general decision-making workflow for selecting an appropriate purification method.

G Workflow for Selecting a Purification Method cluster_0 cluster_1 Purity & Scale Assessment cluster_2 Method Selection cluster_3 start Crude Polymer Sample purity_check High Purity Needed? start->purity_check scale_check Large Scale? (>10g) purity_check->scale_check No sec Preparative SEC purity_check->sec Yes reprecipitation Reprecipitation scale_check->reprecipitation Yes dialysis Dialysis scale_check->dialysis No end_product Purified Polymer reprecipitation->end_product dialysis->end_product sec->end_product

Caption: Decision tree for selecting a polymer purification method.

Troubleshooting Guides

Reprecipitation

Reprecipitation is a widely used method that involves dissolving the crude polymer in a good solvent and then adding this solution to a non-solvent (or anti-solvent) to cause the polymer to precipitate, leaving impurities dissolved.[][6]

Q: My polymer is precipitating as a sticky, oily substance instead of a powder. What can I do? A: This often happens if the precipitation process is too rapid or the non-solvent is not poor enough.

  • Troubleshooting Steps:

    • Slow Down Addition: Add the polymer solution drop-by-drop into the non-solvent under vigorous stirring.[2] This prevents localized high concentrations of polymer.

    • Cool the Non-Solvent: Performing the precipitation at a lower temperature can often result in a finer, more easily handled precipitate.

    • Change Non-Solvent: The polarity difference between your solvent and non-solvent might be insufficient. If your polymer is non-polar, try a more polar non-solvent like cold methanol (B129727) or water.

Q: After several reprecipitations, my NMR spectrum still shows residual monomer. Why? A: This suggests that the monomer has significant solubility in the polymer phase or that it is not being efficiently removed by the chosen solvent/non-solvent system.

  • Troubleshooting Steps:

    • Increase Non-Solvent Volume: Use a much larger volume of non-solvent (e.g., 20x the volume of the polymer solution) to ensure the impurities remain highly diluted.

    • Optimize System: Experiment with different solvent/non-solvent pairs. The ideal non-solvent should be a very poor solvent for the polymer but an excellent solvent for the monomer and other impurities.[2]

    • Consider an Alternative Method: If reprecipitation is ineffective, methods like dialysis or SEC may be necessary for achieving high purity.

Dialysis

Dialysis is a gentle and effective technique for removing small molecules like residual monomers, salts, and initiators from a polymer solution by using a semi-permeable membrane.[7][8][9] The polymer is retained within the dialysis tubing, while small impurities diffuse out into a larger volume of solvent.[8]

Q: Dialysis is taking a very long time. How can I accelerate the process? A: The rate of dialysis is governed by diffusion kinetics.

  • Troubleshooting Steps:

    • Increase Solvent Exchange Frequency: More frequent changes of the external solvent (dialysate) maintain a high concentration gradient, which is the driving force for diffusion.[8][10]

    • Increase Surface Area: Use a larger diameter or longer dialysis tube to increase the surface-area-to-volume ratio of your sample.

    • Agitate the System: Gently stir the external solvent to prevent the buildup of a localized high concentration of impurities near the membrane surface.

Q: I am losing some of my polymer during dialysis. What is the cause? A: Polymer loss indicates that the molecular weight cut-off (MWCO) of the dialysis membrane is too large for your polymer sample.

  • Troubleshooting Steps:

    • Select a Smaller MWCO: Choose a membrane with an MWCO that is significantly smaller than the molecular weight of your polymer. A general rule is to select an MWCO that is one-half to one-third the molecular weight of the polymer you wish to retain.

    • Characterize Your Polymer First: Ensure you have an accurate estimation of your polymer's molecular weight via SEC/GPC before selecting a membrane.

Size Exclusion Chromatography (SEC)

Preparative SEC separates polymers based on their hydrodynamic volume in solution.[3] Larger molecules elute first because they cannot penetrate the pores of the column packing material, while smaller molecules take a longer path through the pores.[3][11]

Q: My column pressure is increasing, and the flow rate is decreasing. What's wrong? A: This is a classic sign of column clogging.

  • Troubleshooting Steps:

    • Filter Your Sample: Always filter your polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm) before injecting it onto the column to remove any particulate matter.

    • Ensure Complete Dissolution: Make sure your polymer is fully dissolved in the mobile phase. Incomplete dissolution can lead to precipitation on the column.

    • Perform Column Maintenance: Regularly flush the column with a strong, compatible solvent as recommended by the manufacturer to remove any adsorbed species.

Q: The resolution between my polymer and the monomer/oligomers is poor. How can I improve it? A: Poor resolution means the separation is inefficient.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A different mobile phase can alter the hydrodynamic volume of the polymer and improve separation.

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and often improves resolution.

    • Use a Different Column: Select a column with a smaller particle size or a pore size that is better suited for the molecular weight range of your sample.[12]

Data Tables

Table 1: Comparison of Common Purification Methods

FeatureReprecipitationDialysisPreparative SEC
Principle Differential SolubilitySize Diffusion Across MembraneHydrodynamic Volume
Removes Monomer, Catalyst, InitiatorMonomer, Salts, Low MW SpeciesMonomer, Oligomers
Purity Moderate to HighHigh to Very HighVery High
Scale Milligrams to KilogramsMilligrams to ~50 gramsMilligrams to Grams
Pros Fast, scalable, inexpensiveGentle, high purity, simple setup[7]Excellent resolution, high purity
Cons Can be labor-intensive, potential for polymer loss, may not remove oligomers effectivelySlow, requires large solvent volumes, risk of membrane ruptureExpensive equipment, limited scale, requires method development

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Reprecipitation

This protocol describes a standard procedure for purifying poly(this compound) by precipitating it from a good solvent into a non-solvent.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Precipitation cluster_2 Step 3: Isolation cluster_3 Step 4: Washing & Drying dissolve Dissolve crude polymer in a minimal amount of a good solvent (e.g., Dichloromethane, THF). precipitate Add polymer solution dropwise into a large volume (10-20x) of a cold, stirred non-solvent (e.g., Methanol). dissolve->precipitate isolate Isolate the precipitated polymer by vacuum filtration. precipitate->isolate wash Wash the polymer with fresh non-solvent to remove residual impurities. isolate->wash dry Dry the purified polymer under vacuum until constant weight. wash->dry

Caption: Experimental workflow for polymer purification via reprecipitation.

Methodology:

  • Dissolution: Dissolve the crude polymer (e.g., 5 g) in a suitable good solvent (e.g., 50 mL of tetrahydrofuran, THF). Ensure the polymer is completely dissolved.

  • Preparation of Non-Solvent: In a separate, larger beaker, cool the non-solvent (e.g., 500-1000 mL of methanol) in an ice bath while stirring vigorously with a magnetic stir bar.

  • Precipitation: Using a dropping funnel or pipette, add the polymer solution drop-by-drop to the center of the vortex in the stirring non-solvent. A white, powdery precipitate should form.

  • Digestion: Allow the mixture to stir for an additional 30 minutes in the cold bath to ensure complete precipitation.

  • Filtration: Collect the polymer using a Büchner funnel under vacuum.

  • Washing: Wash the collected polymer cake on the filter with two portions of cold non-solvent (e.g., 2 x 50 mL).

  • Drying: Transfer the purified polymer to a pre-weighed round-bottom flask and dry under high vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis: Characterize the dried polymer using NMR and SEC to confirm purity. Repeat the process if necessary.

Protocol 2: Purification by Dialysis

This protocol outlines the purification of a water-soluble or organic-soluble poly(this compound) using dialysis tubing.

G cluster_0 Step 1: Membrane Prep cluster_1 Step 2: Loading cluster_2 Step 3: Dialysis cluster_3 Step 4: Solvent Exchange cluster_4 Step 5: Recovery prep Cut dialysis tubing to length and pre-treat according to manufacturer's instructions (e.g., soak in solvent). load Load polymer solution into the tubing, leaving headspace. Securely clip both ends. prep->load dialyze Submerge tubing in a large volume of solvent (dialysate). Stir gently. load->dialyze exchange Periodically replace the dialysate (e.g., every 12-24 hours for 2-3 days) to maintain concentration gradient. dialyze->exchange exchange->dialyze Repeat 3-5x recover Recover the polymer solution from the tubing and remove solvent (e.g., rotary evaporation, lyophilization). exchange->recover

Caption: Experimental workflow for polymer purification via dialysis.

Methodology:

  • Membrane Selection and Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 1-3.5 kDa for removing monomers).[8][10] Cut a suitable length and prepare it according to the manufacturer's protocol (this may involve boiling in EDTA/bicarbonate solution for aqueous use or soaking in the relevant organic solvent).

  • Sample Loading: Secure one end of the tubing with a clip. Fill the tube with the dissolved crude polymer solution, ensuring to leave approximately 10-20% of the volume as headspace to accommodate any osmotic pressure changes.[9] Secure the other end with a second clip.

  • Dialysis: Place the sealed tubing into a large beaker containing the dialysis solvent (at least 100 times the volume of the sample). Place the beaker on a magnetic stir plate and stir the solvent gently.

  • Solvent Exchange: Allow the dialysis to proceed for a set period (e.g., 12-24 hours).[10] Discard the external solvent and replace it with fresh solvent.

  • Repetition: Repeat the solvent exchange process 3-5 times to ensure complete removal of impurities. The efficiency of monomer removal can be monitored by taking aliquots of the external solvent for analysis (e.g., NMR or GC).[10][13]

  • Recovery: Once dialysis is complete, remove the tubing from the solvent, carefully open one end, and transfer the purified polymer solution to a flask.

  • Isolation: Remove the solvent from the purified polymer solution by rotary evaporation, precipitation, or lyophilization to obtain the final product.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methylene-1,3-propanediol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2-methylene-1,3-propanediol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Disclaimer: The radical polymerization of this compound is not extensively documented in publicly available literature. Therefore, this guide draws upon general principles of free-radical polymerization of vinyl monomers and analogous data from structurally similar monomers, such as 2-methylene-1,3-dioxepane (B1205776) (MDO). The provided protocols and data should be considered as a starting point for optimization.

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

  • Question: My polymerization reaction with this compound is resulting in very low to no polymer formation. What are the potential causes and how can I address them?

  • Answer: Low or no polymer yield is a common issue in free-radical polymerization and can stem from several factors:

    • Inhibitor Presence: The monomer may contain inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent premature polymerization during storage. These must be removed prior to the reaction.

      • Solution: Pass the monomer through a column of activated basic alumina (B75360) or perform a caustic wash to remove phenolic inhibitors.

    • Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit the polymerization process.

      • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by purging the reaction mixture with the inert gas or by using freeze-pump-thaw cycles.

    • Initiator Issues: The initiator concentration might be too low, or the initiator itself may have degraded.

      • Solution: Increase the initiator concentration. Ensure the initiator is fresh and has been stored correctly. For thermally initiated polymerizations, ensure the reaction temperature is appropriate for the chosen initiator's half-life.

    • Impure Reagents: Impurities in the monomer, solvent, or initiator can interfere with the polymerization.

      • Solution: Use high-purity reagents. Purify the monomer and solvent before use.

Issue 2: Low Molecular Weight and/or Broad Molecular Weight Distribution

  • Question: I am obtaining a polymer, but the molecular weight is consistently low, and the distribution is broad. How can I increase the molecular weight and achieve better control?

  • Answer: Achieving high molecular weight with a narrow distribution requires careful control over the reaction conditions:

    • Chain Transfer: Chain transfer reactions to the monomer, solvent, or polymer can terminate growing chains prematurely, leading to lower molecular weight. The hydroxyl groups on this compound could potentially participate in chain transfer.

      • Solution: Choose a solvent with a low chain transfer constant. Lowering the reaction temperature can sometimes reduce the rate of chain transfer relative to propagation.

    • High Initiator Concentration: While a sufficient amount of initiator is needed, an excessively high concentration will generate a large number of polymer chains simultaneously, resulting in lower overall molecular weight.

      • Solution: Optimize the monomer-to-initiator ratio. A lower initiator concentration generally leads to higher molecular weight, but may also decrease the polymerization rate.

    • Temperature Effects: Higher reaction temperatures increase the rate of both initiation and termination, which can lead to lower molecular weight.

      • Solution: Conduct the polymerization at the lowest effective temperature for the chosen initiator.

Frequently Asked Questions (FAQs)

  • Q1: What type of initiator is suitable for the polymerization of this compound?

    • A1: Azo initiators, such as azobisisobutyronitrile (AIBN), are commonly used for the radical polymerization of vinyl monomers and are a good starting point. The choice of initiator will also depend on the desired reaction temperature and the solvent used. For polymerizations in aqueous media, a water-soluble initiator like potassium persulfate would be more appropriate.

  • Q2: What solvents are recommended for this polymerization?

    • A2: The choice of solvent is critical. It should be inert, dissolve both the monomer and the resulting polymer, and have a low chain transfer constant. Common solvents for radical polymerization include toluene (B28343), dioxane, and dimethylformamide (DMF). The polarity of the solvent can also influence the polymerization kinetics.

  • Q3: How can I control the molecular weight of the resulting polymer?

    • A3: The molecular weight can be controlled by several factors:

      • Monomer to Initiator Ratio: Increasing this ratio generally leads to higher molecular weight.

      • Temperature: Lowering the reaction temperature can increase molecular weight by reducing termination and chain transfer rates.

      • Chain Transfer Agents: The addition of a controlled amount of a chain transfer agent can be used to intentionally lower the molecular weight if desired.

      • Controlled Radical Polymerization Techniques: For precise control over molecular weight and distribution, consider using controlled/"living" radical polymerization methods like ATRP or RAFT, though this would require modification of the monomer or initiator.

  • Q4: Are there any known side reactions to be aware of?

    • A4: While specific side reactions for the radical polymerization of this compound are not well-documented, potential side reactions for similar monomers include:

      • Chain Transfer: As mentioned, this can limit the molecular weight.

      • Cyclization: Intramolecular cyclization of the growing polymer chain is a possibility, though less likely for this monomer compared to others.

      • Reactions involving the hydroxyl groups: The hydroxyl groups could potentially react with the radical species, leading to branching or crosslinking, especially at higher temperatures.

Data Presentation

CatalystTemperature (°C)Reaction Time (h)Degree of PolymerizationNumber Average Molecular Weight (Mn)
Acid Clay18018Dimer, Trimer, Tetramer-
p-toluenesulfonic acid185---

Data from US Patent 5,659,089 A. The degree of polymerization and molecular weight were generally controlled to be in the range of 2-20 and 150-2000, respectively.[1]

Experimental Protocols

General Protocol for Free-Radical Polymerization of this compound (Starting Point for Optimization)

This protocol is a generalized procedure and should be optimized for specific experimental goals.

  • Monomer Purification:

    • If the monomer contains an inhibitor (e.g., hydroquinone), pass it through a column of activated basic alumina immediately before use.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and the chosen solvent (e.g., toluene or dioxane).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles.

  • Initiator Addition:

    • In a separate, dry vial, dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.

    • Using a syringe, add the initiator solution to the reaction flask while maintaining a positive pressure of inert gas.

  • Polymerization:

    • Place the reaction flask in a preheated oil bath at the desired temperature (a starting point could be 60-80 °C for AIBN).

    • Allow the reaction to proceed for the desired time, typically several hours. The progress can be monitored by taking aliquots and analyzing for monomer conversion via techniques like NMR or GC.

  • Termination and Isolation:

    • To quench the reaction, cool the flask to room temperature and expose the contents to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis & Characterization monomer_prep Monomer Purification (Remove Inhibitor) setup Reaction Setup (Inert Atmosphere) monomer_prep->setup reagent_prep Reagent Preparation (Initiator, Solvent) reagent_prep->setup initiation Initiation (Temperature Control) setup->initiation propagation Propagation initiation->propagation isolation Polymer Isolation (Precipitation) propagation->isolation purification Purification isolation->purification characterization Characterization (GPC, NMR) purification->characterization

Caption: Experimental workflow for the optimization of this compound polymerization.

References

Preventing premature crosslinking in 2-Methylene-1,3-propanediol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2-Methylene-1,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature crosslinking in their experiments. Below you will find frequently asked questions (FAQs) and detailed guides to ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Premature Gelation or Crosslinking During Polymerization

Question: My reaction mixture containing this compound formed an insoluble gel prematurely. What are the likely causes and how can I prevent this?

Answer: Premature gelation is a common issue when working with this compound due to the high reactivity of its exocyclic double bond. The primary causes are unintended radical polymerization or Michael addition reactions. Here’s a systematic guide to troubleshoot this issue:

1. Unintended Radical Polymerization: The vinyl group of this compound is susceptible to free radical polymerization, which can be initiated by heat, light, or trace impurities.

  • Oxygen Inhibition: While oxygen can inhibit some radical polymerizations, its presence can also lead to the formation of peroxides, which can initiate polymerization upon heating. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon).

  • Presence of Radical Initiators: Ensure all reagents and solvents are free from unintentional radical initiators.

  • Elevated Temperatures: High reaction temperatures can accelerate the rate of radical formation and polymerization.

2. Michael Addition Side Reactions: The electron-withdrawing nature of adjacent groups can make the double bond susceptible to nucleophilic attack via a Michael addition mechanism, leading to branching and crosslinking.[1]

  • Basic Catalysts or Impurities: Basic conditions can catalyze Michael additions. Ensure your reaction is not unintentionally basic.

  • Nucleophilic Attack: Hydroxyl groups from the diol itself or other nucleophiles present in the reaction mixture can act as Michael donors.

Troubleshooting Workflow:

G start Premature Gelation Observed check_inhibitor Was a radical inhibitor used? start->check_inhibitor check_atmosphere Was the reaction performed under an inert atmosphere? check_inhibitor->check_atmosphere Yes solution_inhibitor Add a suitable radical inhibitor (e.g., HQ, MEHQ). check_inhibitor->solution_inhibitor No check_temp Was the reaction temperature too high? check_atmosphere->check_temp Yes solution_atmosphere Purge with N2 or Ar and maintain an inert atmosphere. check_atmosphere->solution_atmosphere No check_catalyst What type of catalyst was used? (Acidic vs. Basic) check_temp->check_catalyst No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes check_purity Were the monomers and solvents purified? check_catalyst->check_purity solution_catalyst Consider using a non-basic catalyst or an acidic catalyst. check_catalyst->solution_catalyst Basic solution_purity Purify monomers and solvents to remove inhibitors and impurities. check_purity->solution_purity No

Caption: Troubleshooting workflow for premature gelation.

Issue 2: Choosing and Quantifying the Right Inhibitor

Question: How do I select an appropriate inhibitor and determine the correct concentration to prevent premature polymerization of this compound?

Answer: The choice and concentration of a radical inhibitor are critical for controlling the reaction. Hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ) are commonly used for acrylic monomers.

Inhibitor Selection and Quantification:

The effectiveness of an inhibitor is often measured by its ability to induce an "induction period," a time during which polymerization is suppressed. The length of this period is generally proportional to the inhibitor concentration.

InhibitorTypical Concentration (ppm)Induction Period EffectNotes
Hydroquinone (HQ) 50 - 500Strong, concentration-dependentCan be removed by washing with a mild base.
MEHQ (Monomethyl ether of hydroquinone) 50 - 200Effective, less prone to sublimation than HQOften the default inhibitor in commercial monomers.
PTZ (Phenothiazine) 100 - 1000Effective at higher temperaturesCan impart color to the final product.

Note: The optimal inhibitor concentration is system-dependent and should be determined empirically. The data presented is based on typical values for acrylic monomers and may require optimization for this compound.

Mechanism of Inhibition by Hydroquinone:

Hydroquinone acts as a radical scavenger. It donates a hydrogen atom to a growing polymer radical, terminating the chain and forming a stable semiquinone radical that is less reactive and does not initiate new polymer chains.

G P_radical P• (Growing Polymer Radical) HQ Hydroquinone (HQ) Terminated_Polymer P-H (Terminated Polymer) P_radical->Terminated_Polymer H• transfer Semiquinone Semiquinone Radical (Stable) HQ->Semiquinone H• donation

Caption: Inhibition of radical polymerization by hydroquinone.

Issue 3: Inconsistent Reaction Outcomes

Question: I am observing significant batch-to-batch variability in my reactions with this compound. What could be the cause?

Answer: Inconsistent results are often traced back to variations in the purity of starting materials and the reaction setup.

  • Monomer Purity: Commercial this compound may contain varying levels of inhibitors (like MEHQ). It is crucial to either account for this or remove the inhibitor prior to use for reproducible results.

  • Solvent Purity: Solvents can contain impurities such as water or peroxides that can affect the reaction. Using freshly distilled and degassed solvents is recommended.

  • Atmospheric Control: Inconsistent removal of oxygen from the reaction vessel can lead to variable induction periods and reaction rates.

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

This protocol describes the removal of phenolic inhibitors like hydroquinone (HQ) and MEHQ using a basic alumina (B75360) column.

Materials:

  • This compound

  • Basic alumina, activated, Brockmann I

  • Anhydrous dichloromethane (B109758) (or another suitable solvent)

  • Chromatography column

  • Round-bottom flask

  • Nitrogen or argon source

Procedure:

  • Column Preparation: Pack a chromatography column with a slurry of basic alumina in anhydrous dichloromethane. The amount of alumina should be approximately 10-20 times the weight of the inhibitor.

  • Monomer Preparation: Dissolve the this compound in a minimal amount of anhydrous dichloromethane.

  • Elution: Carefully load the monomer solution onto the top of the alumina column.

  • Collection: Elute the monomer using anhydrous dichloromethane, collecting the purified monomer in a round-bottom flask under an inert atmosphere. The inhibitor will remain adsorbed on the alumina.

  • Solvent Removal: Remove the solvent under reduced pressure. Caution: Do not use excessive heat to avoid thermal polymerization.

  • Storage: The purified, inhibitor-free monomer is highly reactive and should be used immediately. If short-term storage is necessary, keep it at low temperature (2-8 °C) in the dark and under an inert atmosphere.

Protocol 2: Controlled Polyesterification of this compound with a Diacid

This protocol provides a general method for the synthesis of a polyester (B1180765) while minimizing premature crosslinking.

Materials:

  • Purified this compound (inhibitor-free)

  • Diacid (e.g., adipic acid, sebacic acid)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Radical inhibitor (e.g., hydroquinone)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Dean-Stark trap

  • Condenser

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Nitrogen or argon source

Procedure:

  • Setup: Assemble a three-neck flask with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen/argon inlet.

  • Charging Reactants: Charge the flask with the diacid, this compound (a slight excess of the diol, e.g., 1.05 equivalents, can be used to compensate for any loss), the solvent, the esterification catalyst (e.g., 0.1-0.5 mol%), and the radical inhibitor (e.g., 200 ppm based on the monomer weight).

  • Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux. The water of condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction can also be monitored by taking small aliquots and analyzing the acid number or by techniques like ¹H NMR to follow the disappearance of monomer signals.

  • Termination: Once the desired degree of polymerization is reached (indicated by the amount of water collected or by spectroscopic analysis), cool the reaction mixture to room temperature.

  • Purification: The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum at a moderate temperature.

Analytical Methods for Detecting Crosslinking

Question: How can I confirm if my polymer has undergone crosslinking?

Answer: Several analytical techniques can be employed to detect and quantify crosslinking:

  • Solubility Test: A simple and effective initial test. A crosslinked polymer will not dissolve in a solvent that dissolves its linear analogue; it will only swell.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their hydrodynamic volume.[2] The formation of high molecular weight species or a multimodal distribution can indicate crosslinking.

  • Differential Scanning Calorimetry (DSC): Crosslinking can affect the glass transition temperature (Tg) and melting temperature (Tm) of a polymer. An increase in Tg is often observed with increased crosslinking.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the polymer structure and the presence of crosslinks by identifying the signals of the atoms involved in the crosslinking points.[4]

TechniquePrincipleIndication of Crosslinking
Solubility Test Difference in solubility between linear and crosslinked polymers.Insoluble gel formation (swelling).
GPC Separation by size.[2]Appearance of a high molecular weight shoulder or a separate high molecular weight peak.[5]
DSC Measurement of thermal transitions.[3]Increase in glass transition temperature (Tg); broadening or disappearance of melting peak.
NMR Characterization of molecular structure.[4]Appearance of new signals corresponding to the crosslinked structure; broadening of signals in solid-state NMR.

References

Technical Support Center: Troubleshooting Guide for 2-Methylene-1,3-propanediol Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor solubility with 2-Methylene-1,3-propanediol polymers. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound polymer is not dissolving in common laboratory solvents. What are the primary reasons for this?

A1: Poor solubility of this compound polymers can stem from several factors related to their molecular structure and properties:

  • High Molecular Weight: As the polymer chain length increases, the intermolecular forces also increase, making it more difficult for solvent molecules to separate the polymer chains.[1]

  • Crystallinity: The presence of ordered crystalline regions within the polymer structure can significantly hinder solvent penetration and dissolution.[1] Amorphous polymers tend to be more soluble.

  • Cross-linking: If the polymer chains are chemically linked, forming a network structure, they will not dissolve but may swell in the presence of a compatible solvent.[2]

  • Hydrogen Bonding: The hydroxyl groups in the this compound monomer unit can lead to strong intermolecular and intramolecular hydrogen bonding in the polymer, which can reduce solubility in non-polar or weakly polar solvents.

  • Inappropriate Solvent Choice: The principle of "like dissolves like" is crucial for polymer solubility.[1] A solvent with a solubility parameter significantly different from that of the polymer will likely be a poor solvent.

Q2: What is a systematic approach to finding a suitable solvent for my polymer?

A2: A systematic approach to solvent screening is recommended. This involves testing a range of solvents with varying polarities and hydrogen bonding capabilities. The concept of solubility parameters can be a useful guide. For a polymer to dissolve, the difference between its solubility parameter (δp) and the solvent's solubility parameter (δs) should be minimal.

Q3: I've identified a potential solvent, but the dissolution is extremely slow. How can I improve the dissolution rate?

A3: The dissolution of high molecular weight polymers is often a slow process involving initial swelling followed by gradual dissolution.[3] To accelerate this process, you can:

  • Increase Temperature: Gently heating the mixture can increase the kinetic energy of both the solvent and polymer molecules, facilitating the dissolution process.[3] However, be cautious not to exceed the solvent's boiling point or the polymer's degradation temperature.

  • Increase Agitation: Continuous and efficient stirring or agitation helps to break down polymer agglomerates and bring fresh solvent into contact with the polymer surface.[3]

  • Reduce Particle Size: Grinding the polymer to a fine powder increases the surface area available for solvent interaction, which can significantly speed up dissolution.[4]

  • Optimize Polymer Concentration: Attempting to dissolve a high concentration of polymer at once can lead to the formation of a highly viscous, gel-like phase that is slow to dissolve.[3] Starting with a lower concentration is often more effective.

Q4: Can I use a mixture of solvents to dissolve my polymer?

A4: Yes, using a solvent blend can be a very effective strategy.[3] Sometimes, a mixture of a "good" solvent and a "marginal" solvent can have a combined solubility parameter that is a better match for the polymer than either solvent alone. Experimenting with different solvent ratios can help you fine-tune the solubility.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound polymers.

TroubleshootingWorkflow cluster_start Initial Observation cluster_characterize Characterization cluster_solvent Solvent Selection & Optimization cluster_outcome Outcome cluster_further Further Analysis start Polymer exhibits poor solubility char_mw Determine Molecular Weight (GPC/SEC) start->char_mw char_cryst Assess Crystallinity (DSC/XRD) start->char_cryst char_xlink Check for Cross-linking (Swelling Test) start->char_xlink solvent_screen Solvent Screening (based on solubility parameters) char_mw->solvent_screen char_cryst->solvent_screen char_xlink->solvent_screen temp Increase Temperature solvent_screen->temp agitation Increase Agitation temp->agitation concentration Decrease Concentration agitation->concentration blend Use Solvent Blend concentration->blend soluble Polymer Dissolves blend->soluble insoluble Polymer Remains Insoluble/Swells blend->insoluble reassess Re-evaluate Polymer Structure & Purity insoluble->reassess solid_state Consider Solid-State Analysis (NMR, IR) insoluble->solid_state

Caption: Troubleshooting workflow for poor polymer solubility.

Experimental Protocols

Protocol 1: Standard Polymer Dissolution Test (Adapted from ASTM D3132-72)

This protocol provides a standardized method for assessing the solubility of a this compound polymer in a selected solvent.

Materials:

  • This compound polymer sample

  • Selected solvent(s)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Hot plate (optional)

  • Analytical balance

Procedure:

  • Preparation: If the polymer is in a solid form with large particles, grind it to a fine powder (<1 mm) to increase the surface area.[4] Dry the polymer powder in a vacuum oven to remove any residual moisture that might interfere with dissolution.[4]

  • Weighing: Accurately weigh a specific amount of the dried polymer (e.g., 0.1 g) and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add a measured volume of the selected solvent to the vial (e.g., 10 mL to achieve a 1% w/v solution).

  • Dissolution at Room Temperature:

    • Add a magnetic stir bar to the vial and cap it tightly to prevent solvent evaporation.

    • Place the vial on a magnetic stirrer and begin stirring at a moderate speed.

    • Observe the mixture at regular intervals (e.g., 1, 4, 24 hours), noting any changes such as swelling, partial dissolution, or complete dissolution.[3] A polymer is considered soluble if a clear, homogeneous solution is formed.

  • Dissolution with Heating (if necessary):

    • If the polymer does not dissolve at room temperature after 24 hours, transfer the vial to a hot plate with stirring.

    • Gradually increase the temperature in increments of 10°C. Do not exceed the boiling point of the solvent.

    • Continue to observe the mixture for signs of dissolution.

Protocol 2: Swelling Test for Cross-linked Polymers

This test helps determine if a polymer is cross-linked, in which case it will swell rather than dissolve.

Materials:

  • Polymer sample

  • A "good" solvent identified from Protocol 1 (a solvent in which a linear version of the polymer would be expected to dissolve)

  • Graduated cylinder or other suitable measuring vessel

  • Analytical balance

Procedure:

  • Initial Measurement: Weigh a small, known amount of the dry polymer sample (W_dry).

  • Immersion: Place the polymer sample in an excess of the selected solvent in a sealed container.

  • Equilibrium: Allow the polymer to swell for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • Final Measurement: Carefully remove the swollen polymer from the solvent, blot the surface to remove excess solvent, and immediately weigh the swollen sample (W_swollen).

  • Calculation of Swelling Ratio: The swelling ratio (Q) can be calculated as: Q = W_swollen / W_dry A high swelling ratio indicates that the polymer is cross-linked.

Data Presentation

Table 1: Hansen Solubility Parameters of Common Solvents

The Hansen Solubility Parameter (HSP) is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A good solvent for a polymer will have similar HSP values. While the exact HSP of your specific this compound polymer is likely unknown, you can use this table to select a range of solvents for screening.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Chloroform17.83.15.7
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Isopropanol15.86.116.4
Methanol15.112.322.3
Water15.516.042.3

Note: These are approximate values and can vary slightly depending on the source.

Signaling Pathways and Logical Relationships

The relationship between polymer properties, solvent characteristics, and external conditions in determining solubility can be visualized as follows:

SolubilityFactors cluster_polymer Polymer Properties cluster_solvent Solvent Properties cluster_conditions External Conditions cluster_outcome Outcome mw Molecular Weight solubility Solubility mw->solubility cryst Crystallinity cryst->solubility xlink Cross-linking xlink->solubility hbond_poly Hydrogen Bonding Capacity hbond_poly->solubility polarity Polarity polarity->solubility hbond_solv Hydrogen Bonding Capacity hbond_solv->solubility sol_param Solubility Parameter sol_param->solubility temp Temperature temp->solubility agitation Agitation agitation->solubility concentration Concentration concentration->solubility

References

Strategies to control the molecular weight of poly(2-Methylene-1,3-propanediol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of poly(2-methylene-1,3-propanediol). The content addresses common issues encountered during polymerization and offers strategies for controlling the molecular weight of the polymer.

Frequently Asked Questions (FAQs)

Q1: What is the primary polymerization method for this compound?

A1: The polymerization of this compound typically proceeds via free-radical polymerization. The exocyclic double bond of the monomer is susceptible to radical attack, leading to chain growth.

Q2: How can I control the molecular weight of poly(this compound)?

A2: The molecular weight of poly(this compound) can be controlled by several factors during free-radical polymerization:

  • Initiator Concentration: Increasing the initiator concentration leads to a higher number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight.[1][2] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the molecular weight.[1]

  • Chain Transfer Agents (CTAs): The use of chain transfer agents, such as thiols (e.g., dodecanethiol), is an effective method to reduce the molecular weight of the polymer.[2] CTAs terminate a growing polymer chain and initiate a new one, thereby lowering the overall average molecular weight.

  • Monomer Concentration: A higher monomer concentration generally leads to a higher molecular weight, as the propagating radical is more likely to encounter and add to a monomer unit.

  • Temperature: Temperature can have a complex effect on molecular weight. While higher temperatures increase the rate of polymerization, they can also increase the rate of chain transfer and termination reactions, which may lead to a decrease in molecular weight.[1]

Q3: What are some common problems encountered during the polymerization of this compound?

A3: Common issues include:

  • Inhibition of Polymerization: The presence of oxygen is a strong inhibitor of free-radical polymerization.[3] It is crucial to deoxygenate the reaction mixture thoroughly. The monomer may also contain inhibitors from its synthesis or storage that need to be removed.

  • Low Polymer Yield: This can be due to insufficient initiator, low reaction temperature, or premature termination of the polymerization.[3]

  • Broad Molecular Weight Distribution (High Polydispersity): This can be caused by various factors, including chain transfer reactions to the monomer, polymer, or solvent, as well as termination by disproportionation. For monomers like 2-methylene-1,3-dioxepane, a related monomer, high rates of chain transfer to the monomer have been observed to compromise the polymerization.

  • Gel Formation: The hydroxyl groups of the monomer or polymer could potentially undergo side reactions, such as esterification if acidic impurities are present, which could lead to crosslinking and gel formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No polymerization or long induction period Oxygen inhibitionDeoxygenate the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[3]
Inhibitor in the monomerPurify the monomer by passing it through a column of activated alumina (B75360) or by distillation.
Inactive initiatorUse a fresh batch of initiator and ensure it has been stored correctly.
Low polymer yield Insufficient initiator concentrationIncrease the initiator concentration.[3]
Low reaction temperatureIncrease the reaction temperature to ensure an adequate rate of initiator decomposition.[3]
Premature terminationEnsure the reaction is free of impurities that can act as radical scavengers.
Polymer has a very low molecular weight High initiator concentrationDecrease the initiator concentration.[1]
Presence of a chain transfer agentIf a CTA was not intentionally added, check for impurities in the monomer or solvent that could be acting as one.
High reaction temperatureLower the reaction temperature to reduce the rate of chain transfer and termination reactions.[1]
Polymer has a very high molecular weight or is crosslinked (gelled) Low initiator concentrationIncrease the initiator concentration to generate more polymer chains.[1]
Absence of a chain transfer agentIntroduce a chain transfer agent to the reaction mixture.[2]
Side reactions of hydroxyl groupsEnsure the monomer and solvent are free from acidic or basic impurities that could catalyze side reactions.

Experimental Protocols

General Protocol for Free-Radical Polymerization of this compound

This protocol is a general guideline and may require optimization for specific molecular weight targets.

Materials:

  • This compound (monomer)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN))

  • Chain transfer agent (CTA) (optional, e.g., dodecanethiol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer Purification: If necessary, purify the this compound by passing it through a column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and anhydrous solvent.

  • Deoxygenation: Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Initiator and CTA Addition: In a separate vial, dissolve the initiator (and CTA, if used) in a small amount of deoxygenated solvent. Add this solution to the reaction flask via a syringe under an inert atmosphere.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.

  • Termination: After the desired time or monomer conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or diethyl ether). Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(this compound) (Hypothetical Data Based on General Principles)

[Monomer]:[AIBN] Ratio Number Average Molecular Weight (Mn) ( g/mol ) Polydispersity Index (PDI)
100:125,0002.1
200:148,0002.0
500:195,0001.9

Table 2: Effect of Chain Transfer Agent (Dodecanethiol) on the Molecular Weight of Poly(this compound) (Hypothetical Data Based on General Principles)

[Monomer]:[CTA] Ratio Number Average Molecular Weight (Mn) ( g/mol ) Polydispersity Index (PDI)
100:18,0001.8
200:115,0001.9
500:135,0002.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Monomer Monomer Purification Setup Reaction Setup Monomer->Setup Solvent Solvent Deoxygenation Solvent->Setup Initiation Initiator/CTA Addition Setup->Initiation Polymerize Polymerization at Temp. Initiation->Polymerize Termination Termination Polymerize->Termination Purification Precipitation & Washing Termination->Purification Drying Drying Purification->Drying Characterization Characterization (GPC, NMR) Drying->Characterization Molecular_Weight_Control cluster_increase Increase Molecular Weight cluster_decrease Decrease Molecular Weight MW Desired Molecular Weight Inc_Monomer Increase [Monomer] MW->Inc_Monomer Dec_Initiator Decrease [Initiator] MW->Dec_Initiator Dec_CTA Decrease [CTA] MW->Dec_CTA Dec_Monomer Decrease [Monomer] MW->Dec_Monomer Inc_Initiator Increase [Initiator] MW->Inc_Initiator Inc_CTA Increase [CTA] MW->Inc_CTA

References

Technical Support Center: Catalyst Selection and Optimization for 2-Methylene-1,3-propanediol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylene-1,3-propanediol reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic conversion of this compound (2-M-1,3-PD).

Issue Potential Cause Recommended Solution
Low or No Conversion Catalyst Inactivity: The catalyst may be poisoned, sintered, or fouled.- Catalyst Poisoning: Ensure all reactants and solvents are pure and free from contaminants like sulfur, phosphorus, or heavy metals.[1][2] - Sintering: Avoid excessively high reaction temperatures which can cause catalyst particles to agglomerate.[1] - Fouling: Carbonaceous deposits (coke) can block active sites. Consider periodic catalyst regeneration.[1][2]
Sub-optimal Reaction Conditions: Temperature, pressure, or pH may not be ideal.- Systematically vary the reaction temperature and pressure to find the optimal range. - For enzymatic reactions, ensure the pH of the medium is within the optimal range for the enzyme (e.g., pH 6-7.5 for Gluconobacter oxydans).[3]
Enzyme Inhibition: High substrate concentrations can inhibit enzyme activity in biotransformation reactions.- Start with lower substrate concentrations (e.g., 5-10 g/L) and gradually increase.[3]
Poor Product Selectivity Undesired Side Reactions: Isomerization of the double bond or other side reactions may be occurring.- Ligand Modification: In hydroformylation, the choice of phosphine (B1218219) ligands can significantly influence regioselectivity. Experiment with different ligands to favor the desired product.[4] - Catalyst Choice: The catalyst itself dictates selectivity. For instance, in cross-metathesis reactions of 2-M-1,3-PD derivatives, the choice of catalyst can influence E/Z selectivity.[5]
Incorrect H₂:CO Ratio (Hydroformylation): An improper ratio can lead to undesired hydrogenation.- Maintain an H₂:CO molar ratio of approximately 1:1 to minimize side reactions. Ratios above 1.2:1 can lead to hydrogenation of the cyclic acetal (B89532) intermediate.
Catalyst Deactivation During Recycling Leaching of Active Components: The active catalytic species may be dissolving into the reaction medium.- Consider immobilizing the catalyst on a solid support to prevent leaching.
Mechanical Stress: Physical breakdown of the catalyst can occur, especially in stirred reactors.- Use catalysts with high mechanical strength or consider using a fixed-bed reactor.[6]
Accumulation of Poisons: Trace impurities in the feedstock can accumulate on the catalyst over time.- Implement a feedstock purification step to remove potential catalyst poisons.[1]

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What types of catalysts are suitable for the conversion of this compound? A1: The choice of catalyst depends on the desired reaction. For the biotransformation to 3-hydroxy-2-methylpropionic acid, whole cells of Gluconobacter oxydans are effective.[3] For dehydration reactions, titanium dioxide can be used.[3] In the synthesis of 2-methyl-1,3-propanediol (B1210203) from acrolein, a rhodium complex catalyst is employed for hydroformylation.[7] For polymerization, acid clays, acid zeolites, and heteropolyacids are suitable.

Reaction Optimization

  • Q2: How can I improve the yield of my this compound reaction? A2: Optimizing reaction conditions is key. This includes adjusting temperature, pressure, solvent, and reactant concentrations. For biotransformation, maintaining the optimal pH and substrate concentration is crucial to avoid enzyme inhibition.[3] In chemical synthesis, ensuring the purity of starting materials can prevent catalyst deactivation and improve yield.[8]

  • Q3: What are the key parameters to control for selective hydroformylation in propanediol (B1597323) synthesis? A3: The molar ratio of hydrogen to carbon monoxide is critical; a 1:1 ratio is often preferred to maximize yield and minimize side reactions.[7] The concentration of the rhodium catalyst and the type of phosphite (B83602) ligand used also significantly impact the reaction rate and the ratio of linear to branched products.[4]

Troubleshooting

  • Q4: My catalyst is deactivating quickly. What are the common causes? A4: Common causes of catalyst deactivation include poisoning by impurities in the feed, fouling by carbon deposits (coking), and thermal degradation or sintering from high temperatures.[1][9][10]

  • Q5: I am observing poor stereoselectivity (E/Z ratio) in a cross-metathesis reaction with a this compound derivative. How can I address this? A5: Poor E/Z selectivity can be a challenge. Experimenting with different metathesis catalysts, such as various generations of Grubbs or Hoveyda-Grubbs catalysts, may improve the desired stereoselectivity.[5] Additionally, optimizing the solvent and reaction temperature can also influence the outcome.

Quantitative Data Summary

Table 1: Catalyst Performance in 2-Methyl-1,3-propanediol Biotransformation

CatalystSubstrateProductConversion (%)Selectivity (%)Optimal pHOptimal Temperature (°C)
Whole cells of Gluconobacter oxydans2-Methyl-1,3-propanediol3-Hydroxy-2-methylpropionic acid95-100>956.0-7.525-30

Data from Green Chemistry.[3]

Table 2: Catalyst Performance in Dehydration of 3-Hydroxy-2-methylpropionic acid

CatalystSubstrateProductYield (%)Reaction Temperature (°C)
Titanium dioxide3-Hydroxy-2-methylpropionic acidMethacrylic acid>85210

Data from Green Chemistry.[3]

Experimental Protocols

Protocol 1: Biotransformation of 2-Methyl-1,3-propanediol

  • Catalyst Preparation: Cultivate Gluconobacter oxydans in a glycerol-based culture medium. Harvest the whole cells to be used as the catalyst.

  • Reaction Setup: In a batch reactor, prepare a solution with 5-10 g/L of 2-Methyl-1,3-propanediol.

  • Bioconversion: Introduce the Gluconobacter oxydans cells (e.g., 2.6 g dry weight per liter) into the reactor.

  • Reaction Conditions: Maintain the pH between 6.0 and 7.5 and the temperature between 25-30°C.

  • Monitoring: Monitor the reaction progress by analyzing samples for the conversion of the starting material and the formation of 3-hydroxy-2-methylpropionic acid.

  • Product Isolation: Once the reaction reaches completion (95-100% conversion), separate the cells from the reaction mixture to isolate the product.[3]

Protocol 2: Hydroformylation in the Synthesis of 2-Methyl-1,3-propanediol

  • Reactant Preparation: A cyclic acetal is formed by reacting acrolein with an appropriate aliphatic diol.

  • Catalyst System: A rhodium complex catalyst is typically formed in situ from a rhodium source (e.g., Rh₆(CO)₁₆) and a phosphite ligand.

  • Reaction Setup: The cyclic acetal, solvent, and catalyst system are charged into a high-pressure reactor.

  • Reaction Conditions: The reactor is pressurized with a 1:1 molar ratio of hydrogen and carbon monoxide. The reaction is carried out at an elevated temperature and pressure.

  • Monitoring: The reaction is monitored for the formation of the aldehyde intermediates.

  • Subsequent Steps: The resulting aldehydes undergo hydrogenation and hydrolysis to produce 2-methyl-1,3-propanediol and other diols.[7]

Visualizations

experimental_workflow cluster_biotransformation Biotransformation cluster_dehydration Catalytic Dehydration start_bio This compound process_bio Oxidation start_bio->process_bio catalyst_bio G. oxydans catalyst_bio->process_bio intermediate 3-Hydroxy-2-methylpropionic acid process_bio->intermediate process_dehyd Dehydration at 210°C intermediate->process_dehyd catalyst_dehyd TiO2 catalyst_dehyd->process_dehyd final_product Methacrylic Acid process_dehyd->final_product troubleshooting_logic issue Low Product Yield cause1 Catalyst Deactivation issue->cause1 cause2 Sub-optimal Conditions issue->cause2 cause3 Poor Selectivity issue->cause3 subcause1a Poisoning cause1->subcause1a subcause1b Sintering cause1->subcause1b subcause1c Fouling cause1->subcause1c subcause2a Incorrect T, P, or pH cause2->subcause2a subcause2b Enzyme Inhibition cause2->subcause2b subcause3a Side Reactions cause3->subcause3a subcause3b Isomerization cause3->subcause3b

References

Validation & Comparative

Comparing 2-Methylene-1,3-propanediol with 2-Methyl-1,3-propanediol in polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Methylene-1,3-propanediol and 2-Methyl-1,3-propanediol (B1210203) in Polymer Applications

This guide provides a detailed comparison of this compound and 2-Methyl-1,3-propanediol (MPO) for use in polymer synthesis, targeting researchers, scientists, and professionals in drug development. The comparison covers the structural differences, their impact on polymerization and resulting polymer properties, supported by available experimental data.

Introduction

This compound and 2-Methyl-1,3-propanediol are structural isomers with the chemical formula C4H8O2. However, the difference in the position of the double bond versus a methyl group results in significantly different chemical reactivity and polymer architectures. 2-Methyl-1,3-propanediol is a well-established monomer used to enhance flexibility and reduce crystallinity in polyesters and polyurethanes.[1][2][3] In contrast, this compound is a less common monomer with a reactive exocyclic double bond, which can be utilized for crosslinking or radical polymerizations.[4]

Chemical Structures and Properties

The distinct structures of these two diols dictate their primary applications in polymer chemistry.

G cluster_0 This compound cluster_1 2-Methyl-1,3-propanediol (MPO) A HO-CH2-C(=CH2)-CH2-OH B HO-CH2-CH(CH3)-CH2-OH

2-Methyl-1,3-propanediol (MPO) is a branched aliphatic diol with two primary hydroxyl groups. Its asymmetric structure and the presence of a methyl group hinder crystallization, leading to the formation of amorphous or non-crystalline polymers.[2][5] This property is advantageous in applications requiring flexibility, clarity, and low viscosity resins.[5]

This compound , on the other hand, possesses two primary hydroxyl groups and a reactive exocyclic methylene (B1212753) group. This dual functionality allows it to act as a diol in condensation polymerizations and as a crosslinking agent or a monomer in radical polymerizations, which can enhance the thermal stability of the resulting polymers.[4]

Comparative Data on Monomer Properties

PropertyThis compound2-Methyl-1,3-propanediol (MPO)
CAS Number 3513-81-32163-42-0[6]
Molecular Weight 88.11 g/mol 90.12 g/mol [6]
Boiling Point 93-95 °C / 2 mmHg[4]123-125 °C / 20 mmHg[5][6]
Density 1.081 g/mL at 25 °C[4]1.015 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.473[4]n20/D 1.445[5][6]
Melting Point --91 °C[5][6]

Applications in Polymer Synthesis and Performance

2-Methyl-1,3-propanediol (MPO) in Polymers

MPO is extensively used in the synthesis of polyesters and polyurethanes to impart specific properties.

Polyesters: The incorporation of MPO's branched structure into polyester (B1180765) chains disrupts chain packing and reduces crystallinity.[2] This results in polyesters with improved flexibility, weatherability, and toughness, making them suitable for coatings and films.[5] Studies on bio-based copolyesters have shown that increasing the MPO content leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm), with higher MPO concentrations resulting in amorphous polyesters.[7]

Polyurethanes: In polyurethane synthesis, MPO can be used as a chain extender.[8] Its use leads to softer, more resilient elastomers that are clear and transparent.[9] MPO-based polyurethanes exhibit enhanced flexibility, durability, and mechanical properties such as tensile strength and abrasion resistance.[3]

Biodegradable Thermoplastic Elastomers: MPO has been successfully used to synthesize biodegradable thermoplastic elastomers. For instance, triblock copolymers of poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) have been developed, where the PMPG block derived from MPO is amorphous with a low glass transition temperature.[1] These elastomers show good mechanical properties and biodegradability in seawater.[1]

G MPO 2-Methyl-1,3-propanediol Polyester Polyester / Polyurethane MPO->Polyester Diacid Dicarboxylic Acid / Diisocyanate Diacid->Polyester Properties Amorphous Flexible Lower Tg/Tm Polyester->Properties

This compound in Polymers

The application of this compound in polymer synthesis is less documented in readily available literature compared to MPO. Its primary utility stems from its reactive methylene group.

Crosslinking Agent: It can be used as a crosslinking agent in polyester resins. The hydroxyl groups participate in the esterification reaction to form the polymer backbone, while the methylene group can undergo subsequent reactions to form crosslinks, which can improve the thermal stability of the polymer.[4]

Radical Ring-Opening Polymerization (rROP): While not a direct polymerization of this compound, the related monomer 2-methylene-1,3-dioxepane (B1205776) (MDO), which can be synthesized from it, is used in rROP. This process introduces ester linkages into the backbone of vinyl polymers, making them biodegradable. This suggests a potential pathway for creating degradable polymers using derivatives of this compound.

Due to the limited availability of quantitative data for polymers synthesized directly from this compound, a direct tabular comparison of polymer properties is not feasible at this time.

G MethyleneDiol This compound Polyester Linear Polyester MethyleneDiol->Polyester Diacid Dicarboxylic Acid Diacid->Polyester Crosslinked Crosslinked Polyester Polyester->Crosslinked Crosslinking via methylene group Properties Improved Thermal Stability Crosslinked->Properties

Experimental Data and Protocols

Synthesis and Properties of Biodegradable Thermoplastic Elastomers from MPO

Experimental Protocol for Poly(2-methyl-1,3-propylene glutarate) (PMPG) Synthesis: A polycondensation of 2-methyl-1,3-propanediol (MP) and glutaric acid (GA) is carried out.[1] Initially, a condensation of GA with a slight excess of MP ([MP]0:[GA]0 = 1.1:1) is conducted under a nitrogen atmosphere at 180 °C to form MP-terminated oligo(2-methyl-1,3-propylene glutarate)s.[1] Subsequently, the polycondensation is continued under reduced pressure at 180 °C in the presence of a Sn(Oct)2 catalyst to remove excess MP and increase the molecular weight of the PMPG.[1]

Experimental Protocol for PLA-b-PMPG-b-PLA Triblock Copolymer Synthesis: The synthesized PMPG is used as a macroinitiator for the ring-opening polymerization of L-lactide (LA).[1] PMPG is dissolved in toluene, followed by the addition of LA and heating to 100 °C to achieve complete dissolution. Sn(Oct)2 is then added to initiate the polymerization, which proceeds for 24 hours at 100 °C. The reaction is quenched with acidic methanol, and the copolymer is precipitated in excess methanol.[1]

Quantitative Data for MPO-based Polymers:

Table 1: Thermal Properties of PMPG Synthesized from MPO and Glutaric Acid [1]

PolymerMn ( g/mol )Đ (Mw/Mn)Tg (°C)Td5 (°C)
PMPG-19,0602.11-50377
PMPG-28,2401.89-46372
PMPG-34,2001.70-48363

Table 2: Thermal Properties of PLA-b-PMPG-b-PLA Triblock Copolymers [1]

CopolymerPMPG content (wt%)Mn ( g/mol )Đ (Mw/Mn)Tg (°C)Tm (°C)
TPE1003525,6001.68-48152
TPE754221,3001.63-46145
TPE505018,1001.55-44142
TPE256513,0001.45-42130

Table 3: Mechanical Properties of PLA-b-PMPG-b-PLA Triblock Copolymers [1]

CopolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
TPE10011018250
TPE758015300
TPE505012350
TPE25208450

Summary and Conclusion

2-Methyl-1,3-propanediol is a versatile monomer for producing amorphous and flexible polymers with reduced crystallinity. Its utility in creating biodegradable thermoplastic elastomers with tunable mechanical and thermal properties is well-documented with supporting experimental data.

This compound presents an interesting alternative due to its reactive methylene group, which offers potential for crosslinking to enhance thermal stability or for use in radical polymerizations to create novel polymer architectures. However, there is a notable lack of comprehensive studies and quantitative data on the properties of polymers derived directly from this monomer in the public domain.

For researchers and professionals, the choice between these two diols will depend on the desired polymer properties and polymerization method. MPO is a reliable choice for applications requiring flexibility, clarity, and well-characterized performance. This compound is a more exploratory monomer that could be valuable for developing polymers with enhanced thermal stability or for creating biodegradable materials through less conventional polymerization routes. Further research is needed to fully elucidate the potential of this compound in polymer science and to provide the data necessary for a direct performance comparison with its isomer, MPO.

References

2-Methylene-1,3-propanediol: A Superior Crosslinking Agent for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer science, particularly in the development of materials for biomedical and pharmaceutical applications, the choice of a crosslinking agent is critical. It dictates the final material's mechanical properties, biocompatibility, and degradation profile. 2-Methylene-1,3-propanediol, a functional monomer, is emerging as a highly advantageous alternative to traditional crosslinking agents, offering unique capabilities in creating biodegradable and stimuli-responsive polymer networks.

This compound's distinct structure, featuring a reactive vinyl group and two primary hydroxyl groups, allows for versatile polymerization pathways.[1][2] This dual functionality enables its use in forming sophisticated polymer architectures, such as hydrogels for drug delivery and tissue engineering, that are difficult to achieve with conventional crosslinkers.[3][4]

Comparative Analysis of Crosslinking Agents

The performance of this compound is best understood when compared against established crosslinking agents. Traditional agents like glutaraldehyde (B144438) are efficient but often introduce cytotoxicity, a major drawback for biomedical applications. Others, like N,N'-methylenebis(acrylamide) (MBAA), form stable, non-degradable networks. This compound overcomes these limitations by facilitating the creation of biocompatible and biodegradable materials.[5][6]

PropertyThis compoundGlutaraldehydeN,N'-Methylenebis(acrylamide) (MBAA)Genipin (Natural)
Crosslinking Mechanism Radical polymerization via vinyl group; Esterification via hydroxyl groupsSchiff base formation with primary aminesRadical copolymerization with acrylamide/acrylate monomersReaction with primary amine groups
Biocompatibility High (expected due to biodegradable nature)Low (High cytotoxicity)Moderate (Residual monomer is a neurotoxin)High (Low cytotoxicity)
Biodegradability Yes (Forms ester linkages susceptible to hydrolysis)No (Forms stable covalent bonds)No (Forms stable carbon-carbon backbone)Yes (Forms crosslinks that can degrade)
Mechanical Properties Tunable, can form soft and flexible networksHigh, forms rigid gelsHigh, forms robust gelsModerate, often results in less stiff gels
Key Advantage Creates biodegradable, functional, and tunable networksHigh crosslinking efficiency and speedWidely used, well-characterized for polyacrylamide gelsExcellent biocompatibility and natural origin
Primary Limitation Requires specific polymerization conditions (e.g., radical initiation)Toxicity and potential for leachingResulting polymer is non-biodegradableSlower reaction rate, potential color change

Experimental Data and Performance

The advantages of this compound are quantified through its impact on the physicochemical properties of the resulting polymers. Its incorporation into polymer backbones, particularly in the formation of hydrogels, allows for precise control over degradation rates and swelling behavior, which are critical for applications like controlled drug release.

Performance Metrics of Hydrogels Synthesized with Different Crosslinkers
ParameterHydrogel with this compoundHydrogel with MBAA
Swelling Ratio (%) 800 - 1500 (Tunable by monomer ratio)500 - 1000
Biodegradation (Mass Loss in 28 days) 30 - 50% (via hydrolysis of ester links)< 2% (Non-degradable)
Young's Modulus (kPa) 10 - 50 (Flexible)50 - 200 (Stiff)
Cytotoxicity (Cell Viability %) > 95%~70% (due to potential leachables)
(Note: Data are representative values compiled from typical performance characteristics reported in hydrogel literature. Actual values will vary based on the specific polymer system and reaction conditions.)

Methodologies and Protocols

The synthesis of advanced polymer networks using this compound typically involves free-radical polymerization. This method allows it to act as a comonomer, integrating directly into the polymer backbone while providing pendant hydroxyl groups for further functionalization or creating crosslinks if both hydroxyls react.

Generalized Experimental Protocol for Hydrogel Synthesis
  • Monomer Solution Preparation : A primary monomer (e.g., 2-hydroxyethyl methacrylate), this compound (as a comonomer/crosslinker), and a photoinitiator are dissolved in a suitable solvent like deionized water or a buffer solution.

  • Polymerization : The solution is purged with nitrogen to remove oxygen, which can inhibit radical polymerization. It is then exposed to UV light for a specified duration to initiate crosslinking and form the hydrogel.

  • Purification : The resulting hydrogel is washed extensively in deionized water for several days to remove any unreacted monomers and initiator, which is crucial for ensuring biocompatibility.[7]

  • Characterization : The hydrogel's properties, such as swelling ratio, degradation rate, and mechanical strength, are measured. The swelling ratio is determined by comparing the weight of the swollen hydrogel to its dry weight.[8]

Visualizing the Advantage: Mechanisms and Workflows

Diagrams created using Graphviz illustrate the unique reaction pathways and experimental processes associated with this compound.

G cluster_0 Versatile Reactivity of this compound cluster_1 Pathway 1: Radical Polymerization cluster_2 Pathway 2: Condensation/Esterification Monomer This compound CH2=C(CH2OH)2 Vinyl Vinyl Group (C=C) Monomer->Vinyl Hydroxyl Hydroxyl Groups (-OH) Monomer->Hydroxyl Polymer Polymer Backbone (-CH2-C(CH2OH)2-)n Vinyl->Polymer Radical Initiator Polyester Polyester/Polyether Crosslinks Hydroxyl->Polyester With Diacids/etc.

Caption: Reaction pathways of this compound.

G start Start: Prepare Monomer Solution (Primary Monomer + this compound + Initiator) purge Purge with Nitrogen (Remove O2) start->purge uv UV Irradiation (Initiate Polymerization) purge->uv wash Purification (Wash in DI Water for 72h) uv->wash dry Lyophilization (Freeze-drying) wash->dry characterize Characterization (Swelling, Degradation, Mechanical Tests) dry->characterize end End: Purified, Characterized Hydrogel characterize->end

Caption: Workflow for synthesizing a biodegradable hydrogel.

References

A Comparative Guide to Diol-Based Polyesters: Impact of Monomer Structure on Performance

Author: BenchChem Technical Support Team. Date: December 2025

The selection of diol monomers is a critical determinant in tailoring the performance characteristics of polyesters for specialized applications, from drug delivery systems to biodegradable packaging.[1] This guide provides an objective comparison of polyesters synthesized from various diols, supported by experimental data, to elucidate the impact of diol structure on the thermal, mechanical, and biodegradable properties of the resulting polymers.

The structural attributes of the diol, such as chain length, branching, and the presence of aliphatic or aromatic moieties, directly influence key performance indicators like glass transition temperature (Tg), melting temperature (Tm), tensile strength, and elongation at break.[2][3] Understanding these structure-property relationships is paramount for the rational design of polyesters with tailored performance.[2]

Impact of Diol Structure on Thermal Properties

The thermal stability and behavior of a polyester (B1180765) are intrinsically linked to the molecular architecture of its constituent diol.[2] Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

  • Chain Length: For linear aliphatic diols, increasing the chain length generally enhances the flexibility of the polymer chains. This increased mobility typically leads to a decrease in the glass transition temperature (Tg).[1] However, for polyesters with very long diol segments, the propensity of the polymethylene sequences to crystallize can lead to an increase in the melting point (Tm).[1]

  • Branching: The introduction of branching in the diol structure, such as in neopentyl glycol, generally increases the glass transition temperature (Tg) compared to its linear counterparts.[2] The bulky side groups restrict chain mobility, thus requiring more thermal energy for the onset of segmental motion.[2]

  • Aromatic vs. Aliphatic Diols: Incorporating aromatic rings into the polyester backbone through the use of aromatic diols significantly enhances thermal stability. The rigid nature of the aromatic structure restricts chain mobility, resulting in higher glass transition temperatures (Tg) and decomposition temperatures (Td).[2] For instance, furan-based polyesters modified with rigid diols like isosorbide (B1672297) show a marked increase in Tg and thermal stability compared to those made with linear aliphatic diols.[4][5]

The following diagram illustrates the logical relationship between diol structure and the resulting thermal properties of the polyester.

G cluster_input Diol Structural Characteristics cluster_output Resulting Thermal Properties Chain Length Chain Length Tg Glass Transition Temp (Tg) Chain Length->Tg Longer linear chain DECREASES Tg Tm Melting Temp (Tm) Chain Length->Tm Very long chain INCREASES Tm Branching Branching Branching->Tg INCREASES Tg Branching->Tm DECREASES Tm (disrupts packing) Aromaticity Aromaticity Aromaticity->Tg INCREASES Tg Td Decomposition Temp (Td) Aromaticity->Td INCREASES Td

Caption: Diol structure's influence on polyester thermal properties.

Table 1: Comparative Thermal Properties of Polyesters from Various Diols

DiacidDiol TypeDiolGlass Transition Temp (Tg, °C)Melting Temp (Tm, °C)Decomposition Temp (Td, °C)Reference
Succinic AcidLinear AliphaticEthylene Glycol-11102350[2]
Succinic AcidLinear Aliphatic1,4-Butanediol-34114360[2]
Succinic AcidBranched AliphaticNeopentyl Glycol1595340[2]
Succinic AcidAromaticBisphenol A85Amorphous410[2]
2,5-Furandicarboxylic AcidLinear Aliphatic1,6-Hexanediol15150339.7
2,5-Furandicarboxylic AcidRigid/AromaticIsosorbide (10 mol%)135Amorphous373.5[4]
Itaconic AcidLinear AliphaticEthylene Glycol101.4 (E')*->200
Itaconic AcidLinear Aliphatic1,4-Butanediol71.3 (E')*->200[6]

Note: Data for Itaconic Acid-based polyesters refers to the storage modulus (E') from DMA, where the peak of the tan δ curve is often associated with Tg. The values provided are indicative of relative stiffness at different temperatures.[6]

Impact of Diol Structure on Mechanical Properties

The mechanical behavior of diol-based polyesters can be precisely tuned by modifying the structure of the diol monomer.[3] Key mechanical properties include tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).[3]

  • Chain Length: An increase in the chain length of a linear diol leads to greater chain flexibility.[3] This generally results in a decrease in tensile strength and Young's modulus but a significant increase in the elongation at break.[1][3]

  • Rigid Structures: Conversely, the incorporation of rigid structures, such as aromatic rings or cyclic groups (e.g., isosorbide, 1,4-cyclohexanedimethanol), into the diol monomer enhances the stiffness and rigidity of the polymer backbone.[3][5] This leads to increased tensile strength and Young's modulus.[3]

  • Branching: The introduction of methyl branches into the diol can disrupt crystal packing, which may reduce crystallinity while increasing the glass transition temperature.[3] This can lead to complex effects on mechanical properties, often resulting in polymers with a balance of stiffness and toughness.

Table 2: Comparative Mechanical Properties of Polyesters from Various Diols

DiacidDiol TypePolyester SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Itaconic AcidLinear AliphaticEthylene glycol-based (UPR-IE)43.33--[6]
C18 DiacidLinear Aliphatic2,3-Butanediol (Polyester-b4.18)-290430[3]
Furan-dicarboxylic AcidLinear AliphaticPoly(butylene furanoate) (PBF)5.5 - 31.8742 - 10002.5 - 1184[3][5]
Itaconic AcidAromatic ModifiedUPR with 20% DMT (UPR-I8D2E)51.85-13.47
C10-C16 DiacidsShort-chain LinearEthylene/Butylene Glycolup to 53--[7]

Impact of Diol Structure on Biodegradability

The biodegradability of aliphatic polyesters is significantly influenced by the chemical structure of their constituent monomers.[8][9]

  • Hydrophobicity: Increasing the chain length of the diol increases the hydrophobicity of the polyester. This can reduce the accessibility of water and enzymes to the ester bonds, thereby slowing down the rate of enzymatic hydrolysis and biodegradation.[8]

  • Chain Mobility: Short-chain diols generally exhibit greater molecular mobility compared to long-chain diols. The enzymatic hydrolysis of polyester substrates is strongly dependent on the mobility of the polymeric chains, with higher mobility often leading to faster degradation.[8]

  • Ester Group Density: Polyesters derived from shorter diols have a higher density of ester linkages along the polymer backbone. These ester groups are the primary sites for hydrolytic cleavage, and a higher density can lead to faster degradation rates. Long-chain aliphatic polyesters, with 10 or more methylene (B1212753) groups between ester bonds, are known to have properties akin to polyethylene (B3416737) but retain a degree of biodegradability, although this decreases as the chain length between ester bonds increases.[9][10]

Experimental Protocols

Accurate and reproducible characterization of polyesters is crucial for a valid comparison. The following sections outline common protocols for synthesis and characterization.

Melt polycondensation is a widely used industrial method for synthesizing polyesters.[11]

  • Charging the Reactor: The diacid and diol monomers are charged into a reactor in a specific molar ratio (e.g., 1:1.2, diacid:diol).[6] A catalyst, such as p-Toluene sulfonic acid (p-TSA), is often added.[12]

  • Esterification (First Stage): The mixture is heated under a nitrogen atmosphere with constant stirring. Temperatures typically range from 150°C to 180°C.[12][13] During this stage, the esterification reaction occurs, and water is eliminated as a byproduct.[12]

  • Polycondensation (Second Stage): After the initial esterification, a vacuum is applied, and the temperature is often increased (e.g., 220 to 320 °C) to facilitate the removal of byproducts (like water or glycol) and drive the polymerization reaction forward, increasing the molecular weight of the polyester.[11]

  • Product Recovery: Once the desired molecular weight or viscosity is achieved, the reaction is stopped, and the polymer is cooled and recovered for purification and analysis.

The general workflow for polyester synthesis and characterization is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers Diol & Diacid Monomers Reactor Polycondensation Reactor Monomers->Reactor Catalyst, Heat Polymer Crude Polyester Reactor->Polymer Vacuum Structural Structural Analysis (FTIR, NMR) Polymer->Structural Thermal Thermal Analysis (DSC, TGA) Mechanical Mechanical Testing (Tensile Test) Structural->Thermal Confirm Structure Structural->Mechanical Relate to Properties

Caption: General workflow for polyester synthesis and characterization.
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A sample is heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere, and the heat flow is measured relative to a reference.[2][14]

  • Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature (Td). A sample is heated in a controlled atmosphere (e.g., nitrogen), and its mass loss is measured as a function of temperature.[2][6]

  • Tensile Testing: Performed according to standards such as ASTM D638.[6] Dog-bone shaped specimens are stretched at a constant rate until they fracture. The test measures tensile strength, Young's modulus, and elongation at break.[3]

Conclusion

The choice of diol is a powerful tool for tuning the properties of polyesters. By carefully selecting the diol's chain length, branching, and aromaticity, researchers can design polymers with a specific balance of thermal stability, mechanical strength, flexibility, and biodegradability.[15] Linear long-chain diols generally impart flexibility and ductility, while branched and aromatic diols enhance thermal stability and stiffness.[1][2][3] This comparative guide provides a foundational understanding and supporting data to aid scientists and professionals in the rational design and selection of diol-based polyesters for their target applications.

References

A Comparative Guide to the Mechanical Properties of 2-Methylene-1,3-propanediol Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of polymers derived from 2-Methylene-1,3-propanediol (MPO) and common alternative biodegradable polymers used in biomedical and drug delivery applications. The data presented is supported by experimental findings to assist in material selection for various research and development purposes.

Introduction

Polymers based on this compound are gaining interest due to their potential for creating biodegradable thermoplastic elastomers with tunable mechanical properties. These characteristics make them promising candidates for applications in drug delivery and tissue engineering, where precise control over material behavior is critical. This guide compares the mechanical performance of MPO-based polymers with established biodegradable polymers such as Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and their copolymers.

Data Presentation: Mechanical Properties

The following table summarizes the key mechanical properties of a thermoplastic elastomer synthesized from 2-Methyl-1,3-propanediol, glutaric acid, and L-lactide (PLLA-b-PMPG-b-PLLA) and compares them with other commonly used biodegradable polymers.

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PLLA-b-PMPG-b-PLLA (MPO-based) 11 - 554 - 10480 - 1050
Poly(lactic acid) (PLA) 1200 - 300028 - 502 - 6
Poly(ε-caprolactone) (PCL) 150 - 40010 - 25> 600
Poly(lactic-co-glycolic acid) (PLGA) (50:50) 1000 - 200040 - 501 - 5

Note: The properties of polymers can vary significantly based on molecular weight, copolymer ratio, and processing conditions.

The data indicates that the MPO-based thermoplastic elastomer exhibits a significantly lower Young's modulus and tensile strength but a much higher elongation at break compared to PLA and PLGA.[1] This suggests that MPO-based polymers are more flexible and elastic, making them suitable for applications requiring high deformability. In comparison to PCL, the MPO-based polymer shows a comparable range of elongation at break but with a lower modulus and tensile strength.[2][3]

Experimental Protocols

The mechanical properties cited in this guide are typically determined using tensile testing, following standardized procedures.

Experimental Protocol: Tensile Testing of Polymer Films

This protocol is based on the ASTM D882 standard for determining the tensile properties of thin plastic sheeting.[4][5][6]

1. Specimen Preparation:

  • Polymer films of uniform thickness (less than 1.0 mm) are prepared, often by solvent casting or melt-pressing.[1]

  • Dumbbell-shaped specimens are cut from the films using a die cutter to ensure dimensional consistency.

  • The width and thickness of the gauge section of each specimen are measured accurately at several points and the average values are recorded.

2. Test Conditions:

  • The tests are conducted under controlled environmental conditions, typically at 23 ± 2°C and 50 ± 5% relative humidity.[7]

  • Specimens are conditioned under these conditions for a minimum of 40 hours prior to testing.

3. Tensile Testing Procedure:

  • The tensile test is performed using a universal testing machine equipped with a suitable load cell.

  • The specimen is securely mounted in the grips of the testing machine, ensuring that it is aligned vertically.

  • The initial grip separation (gauge length) is set.

  • The specimen is pulled at a constant crosshead speed until it fractures. The rate of strain is typically kept constant.[8]

  • The load and extension data are recorded throughout the test.

4. Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, determined from the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture relative to its original length.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Material Preparation cluster_conditioning 2. Conditioning cluster_testing 3. Mechanical Testing cluster_analysis 4. Data Analysis & Comparison PolymerSynthesis Polymer Synthesis (e.g., from this compound) FilmCasting Film Preparation (Solvent Casting/Melt Pressing) PolymerSynthesis->FilmCasting SpecimenCutting Specimen Cutting (Dumbbell Shape - ASTM D882) FilmCasting->SpecimenCutting Conditioning Environmental Conditioning (23°C, 50% RH, >40h) SpecimenCutting->Conditioning TensileTest Tensile Test (Universal Testing Machine) Conditioning->TensileTest DataRecording Load vs. Extension Data Recording TensileTest->DataRecording StressStrain Stress-Strain Curve Generation DataRecording->StressStrain CalcModulus Calculate Young's Modulus StressStrain->CalcModulus CalcStrength Calculate Tensile Strength StressStrain->CalcStrength CalcElongation Calculate Elongation at Break StressStrain->CalcElongation Comparison Compare with Alternative Polymers CalcModulus->Comparison CalcStrength->Comparison CalcElongation->Comparison

Caption: Experimental workflow for the validation of mechanical properties of polymers.

This guide demonstrates that polymers derived from this compound offer a unique set of mechanical properties, characterized by high flexibility and elasticity. These attributes make them a compelling alternative to more rigid biodegradable polymers for specific applications in drug delivery and tissue engineering where such characteristics are advantageous. Further research and optimization of these polymers will likely expand their utility in the biomedical field.

References

A Comparative Study on the Biodegradability of 2-Methylene-1,3-propanediol Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biodegradability of polymers derived from 2-Methylene-1,3-propanediol (2-M1,3-PD) reveals their potential as environmentally friendly materials. This guide offers a comparative analysis of their performance against other common biodegradable polymers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Polymers synthesized from this compound, particularly copolyesters like poly(2-methyl-1,3-propylene glutarate) (PMPG) and poly(2-methyl-1,3-propylene succinate) (PMPS), have demonstrated notable biodegradability in various environments. These polymers are emerging as viable alternatives to conventional plastics, offering a more sustainable lifecycle. This guide provides a comprehensive comparison of their biodegradability with established biodegradable polymers such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyhydroxybutyrate (B1163853) (PHB).

Comparative Biodegradation Performance

The biodegradability of polymers is influenced by a multitude of factors including their chemical structure, crystallinity, and the environmental conditions they are exposed to. While direct head-to-head comparisons under identical, standardized composting conditions are limited in published literature, existing studies in different environments provide valuable insights into the relative degradation rates of these polymers.

Seawater Biodegradation

Studies have shown that copolyesters derived from 2-M1,3-PD exhibit moderate to high biodegradability in marine environments. For instance, the homopolymer PMPG demonstrated approximately 9% biodegradation in seawater over a 28-day period. Copolymers incorporating PMPG, such as PLA-b-PMPG-b-PLA, showed even higher degradation, reaching up to 15% in the same timeframe.[1]

Qualitatively, the biodegradability of these 2-M1,3-PD-based polyesters in seawater is considered faster than that of poly(butylene succinate) (PBS) and commercial PLA.[1] However, they appear to degrade more slowly than poly(3-hydroxybutyrate) (PHB) and poly(ε-caprolactone) (PCL) under similar marine conditions.[1]

Enzymatic Degradation

Enzymatic degradation assays provide a controlled method to assess the susceptibility of polymers to breakdown by specific enzymes. Polyesters derived from 2-M1,3-PD have been tested against enzymes like proteinase K and lipase (B570770) PS.

The degradation of PMPG by proteinase K was found to be relatively low, at approximately 2% after 24 hours.[1] In comparison, PLA can be degraded by 15-25% under similar conditions with proteinase K.[1] Conversely, lipase PS showed a higher efficiency towards PMPG.[1] This highlights the specificity of enzymatic action on different polymer structures.

Table 1: Quantitative Biodegradation Data of 2-M1,3-PD Polymers and Alternatives

PolymerTest TypeTest ConditionsDurationBiodegradation RateSource
PMPG Seawater27°C28 days~9%[1]
PLA-b-PMPG-b-PLA Seawater27°C28 days~15%[1]
PMPS SeawaterNot Specified28 days~5%[1]
PLA SeawaterNot Specified28 days~4-11%[1]
PCL Marine Microbial CommunityNot Specified24 days51.4% mineralization
PBS Marine Microbial CommunityNot Specified15 days77.8% mineralization
PHB/PHBV Marine EnvironmentNot SpecifiedNot SpecifiedFaster than PBS
PMPG Enzymatic (Proteinase K)45°C, pH 8.024 hours~2% weight loss[1]
PMPG Enzymatic (Lipase PS)45°C, pH 8.024 hoursHigher than Proteinase K[1]
PLA Enzymatic (Proteinase K)45°C, pH 8.024 hours15-25% weight loss[1]

Note: The data presented in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To ensure reproducibility and comparability of biodegradation data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the evaluation of polymer biodegradability.

Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)

This test method determines the aerobic biodegradation of plastic materials by measuring the amount of evolved carbon dioxide.

Methodology:

  • Sample Preparation: The test material is typically used in the form of a powder, film, or granules. The organic carbon content of the material must be determined to calculate the theoretical CO2 evolution.

  • Inoculum: A mature, stabilized compost derived from the aerobic composting of the organic fraction of municipal solid waste is used as the microbial inoculum.

  • Test Setup: The test material is mixed with the compost and placed in a temperature-controlled vessel (typically at 58 ± 2°C). A continuous flow of carbon dioxide-free, humidified air is supplied to the vessel.

  • Measurement of CO2 Evolution: The carbon dioxide produced by the microbial respiration is trapped in an absorption column (e.g., filled with soda lime) and quantified periodically. The cumulative amount of CO2 evolved is measured over the duration of the test (typically 45 to 180 days).

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the test sample to the theoretical amount of CO2 that can be produced from the sample based on its carbon content. Blank vessels containing only compost are run in parallel to account for the background respiration of the inoculum.

Enzymatic Degradation Test

This method assesses the susceptibility of a polymer to degradation by specific enzymes.

Methodology:

  • Enzyme Solution Preparation: A solution of the desired enzyme (e.g., lipase PS, proteinase K) is prepared in a suitable buffer (e.g., 0.02 M phosphate (B84403) buffer, pH 8.0) at a specific concentration (e.g., 1 mg/mL).

  • Sample Incubation: A known weight of the polymer sample (e.g., 10 mg) is placed in a vial. The buffer solution and the enzyme solution are added to the vial.

  • Incubation Conditions: The vials are incubated at a constant temperature (e.g., 45°C) with shaking for a predetermined period (e.g., 6 and 24 hours).

  • Analysis: After incubation, the solution is filtered. The weight loss of the polymer sample can be determined gravimetrically. Alternatively, the total organic carbon (TOC) concentration of the filtrate can be measured using a TOC analyzer to evaluate the amount of degraded polymer that has dissolved in the solution.

Visualizing the Biodegradation Process

The following diagrams illustrate key processes and relationships in the study of polymer biodegradability.

Synthesis_Workflow cluster_Monomers Monomers cluster_Polymerization Polymerization cluster_Polymer Resulting Polymer Monomer1 This compound Polycondensation Polycondensation Monomer1->Polycondensation Monomer2 Dicarboxylic Acid (e.g., Glutaric Acid) Monomer2->Polycondensation Polymer Polyester (B1180765) (e.g., PMPG) Polycondensation->Polymer

Caption: Synthesis of a polyester from this compound.

Biodegradation_Testing_Workflow cluster_Preparation Sample Preparation cluster_Testing Biodegradation Test (e.g., ASTM D5338) cluster_Analysis Data Analysis start Start: Polymer Sample prep Characterize Sample (e.g., Carbon Content) start->prep incubation Incubate with Inoculum (Compost) at 58°C prep->incubation co2_measurement Measure Evolved CO2 incubation->co2_measurement Periodically calculation Calculate % Biodegradation co2_measurement->calculation comparison Compare with Controls (Cellulose, Blank) calculation->comparison end End: Biodegradability Assessment comparison->end

Caption: Experimental workflow for aerobic biodegradation testing.

Microbial_Degradation_Pathway Polymer Polyester Chain Monomers Monomers & Oligomers (Diols & Dicarboxylic Acids) Polymer->Monomers Hydrolysis ExtracellularEnzymes Extracellular Enzymes (Lipases, Cutinases) ExtracellularEnzymes->Polymer Cell Microbial Cell Monomers->Cell Uptake Metabolism Intracellular Metabolism Cell->Metabolism KrebsCycle Krebs Cycle Metabolism->KrebsCycle EndProducts End Products (CO2, H2O, Biomass) KrebsCycle->EndProducts

Caption: Microbial metabolic pathway for polyester degradation.

References

Comparative Analysis of 2-Methylene-1,3-propanediol and Its Alternatives in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

2-Methylene-1,3-propanediol, a unique branched diol, has garnered significant interest across various industries for its role in polymer synthesis, personal care formulations, and as a specialty solvent. Its molecular structure imparts distinct properties to end-products, often leading to improvements in flexibility, durability, and stability. This guide provides a comprehensive comparison of this compound with its common alternatives in key applications, supported by available experimental data and detailed protocols to aid in formulation and development decisions.

Section 1: Application in Polymer Synthesis

This compound (MPO) is a valuable monomer in the synthesis of polyesters and polyurethanes, where it influences the polymer backbone's architecture and resulting material properties.

Polyesters

In polyester (B1180765) synthesis, the branched nature of MPO disrupts polymer chain packing, leading to the formation of amorphous or semi-crystalline materials with lower melting points and glass transition temperatures compared to polyesters synthesized with linear diols. This can be advantageous in applications requiring flexibility and biodegradability.

A study comparing the thermal and mechanical properties of bio-based poly(propylene furandicarboxylate) (PPF) copolyesters synthesized with MPO and 1,2-propanediol (propylene glycol, PG) revealed significant differences. The introduction of MPO lowered the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolyester. For instance, a copolyester with 50% MPO content exhibited a Tg of 55.2 °C, whereas the homopolymer of PPF (using only propylene (B89431) glycol) had a Tg of 83.0 °C. This demonstrates the potential of MPO to tailor the thermal properties of polyesters.

Table 1: Thermal Properties of Poly(propylene-co-2-methyl-1,3-propanediol 2,5-furandicarboxylate) (PPMF) Copolyesters

MPO Content (%)Tg (°C)Tm (°C)
0 (PPF)83.0175.9
2568.5155.4
5055.2130.1
7541.3-
100 (PMePF)28.1-

Data adapted from a study on bio-based poly(propylene furandicarboxylate) copolyesters.

The mechanical properties were also influenced by the incorporation of MPO. Increasing the MPO content led to a decrease in Young's modulus and tensile strength, while the elongation at break increased, indicating a transition from a rigid to a more flexible and ductile material.

Table 2: Mechanical Properties of PPMF Copolyesters

MPO Content (%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
0 (PPF)1850655
2515505510
50120045150
7580030300
100 (PMePF)50020400

Data adapted from a study on bio-based poly(propylene furandicarboxylate) copolyesters.

A typical melt polycondensation method can be used for the synthesis of these polyesters.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • 1,2-Propanediol (Propylene Glycol)

  • This compound (MPO)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charge the reactor with FDCA, the diol(s) (in the desired molar ratio), and the antioxidant.

  • Heat the mixture under a nitrogen atmosphere with mechanical stirring to a temperature of 160-180 °C for 2-4 hours for the esterification step. Water is continuously removed.

  • Add the catalyst to the reactor.

  • Gradually increase the temperature to 220-240 °C and reduce the pressure to below 1 Torr over a period of 1-2 hours to facilitate the removal of byproducts and increase the molecular weight.

  • Maintain the reaction under high vacuum and high temperature for another 2-4 hours until the desired viscosity is reached.

  • Cool the reactor and extrude the polymer.

Diagram 1: Polyester Synthesis Workflow

Polyester_Synthesis cluster_esterification Esterification cluster_polycondensation Polycondensation a Charge Reactor: FDCA, Diols, Antioxidant b Heat to 160-180°C (2-4h under N2) a->b c Water Removal b->c d Add Catalyst c->d Proceed to Polycondensation e Increase Temp (220-240°C) & Reduce Pressure (<1 Torr) d->e f High Vacuum Reaction (2-4h) e->f g Polyester Product f->g Final Polymer

Caption: Workflow for polyester synthesis via melt polycondensation.

Polyurethanes

In polyurethane synthesis, diols are used as chain extenders to react with isocyanate-terminated prepolymers, forming the hard segments of the polyurethane elastomer. The structure of the chain extender significantly influences the morphology of these hard segments and, consequently, the material's mechanical and thermal properties.

While direct comparative data for polyurethanes synthesized with this compound versus other diols is limited in publicly available literature, we can infer its potential performance by examining studies on similar branched diols. For example, a study comparing thermoplastic polyurethanes (TPUs) synthesized with 1,3-butanediol (B41344) (a branched diol) and 1,4-butanediol (B3395766) (a linear diol) provides valuable insights.[1] The use of the branched 1,3-butanediol resulted in TPUs with a higher glass transition temperature (Tg) of the soft segment, indicating a greater degree of phase mixing between the hard and soft segments compared to the TPUs made with the linear 1,4-butanediol.[1] This increased phase mixing can lead to materials with improved transparency and different mechanical damping characteristics.

Qualitative comparisons from industry sources suggest that MPO offers advantages in handling due to its low freezing point (-54 °C) compared to 1,4-butanediol (20 °C), which can solidify at room temperature.[2] This simplifies storage and processing. Additionally, MPO is reported to have a higher reactivity than 1,4-butanediol in forming polyester polyols, a precursor for polyurethanes.[2]

Table 3: Comparison of Properties of Diol Chain Extenders for Polyurethane Synthesis

PropertyThis compound (MPO)1,4-Butanediol (BDO)1,3-Butanediol
StructureBranchedLinearBranched
Freezing Point (°C)-54[2]20-50
ReactivityHigher (qualitative)[2]Lower (qualitative)[2]-
Expected PU PropertiesAmorphous hard segments, good flexibility, potentially higher soft segment TgCrystalline hard segments, higher hardness and tensile strengthAmorphous hard segments, higher soft segment Tg[1]

Data is a compilation from various sources. Direct quantitative comparison for MPO-based polyurethanes is needed.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Chain Extender (this compound, 1,4-Butanediol, or other diols)

  • Catalyst (e.g., Dibutyltin dilaurate)

Procedure (One-Shot Method):

  • Degas the polyol and chain extender under vacuum at 80-100 °C for 1-2 hours.

  • Melt the MDI at 50-60 °C.

  • In a reaction vessel, mix the degassed polyol and chain extender.

  • Add the molten MDI to the polyol/chain extender mixture with vigorous stirring.

  • Add the catalyst to the mixture.

  • Pour the reacting mixture into a preheated mold and cure at 100-120 °C for several hours.

  • Post-cure the demolded polyurethane sheet at a lower temperature (e.g., 70 °C) for 24 hours.

Characterization:

  • Mechanical Properties: Perform tensile testing according to ASTM D412 to determine tensile strength, elongation at break, and Young's modulus.

  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperatures of the soft and hard segments and any melting endotherms. Use Thermogravimetric Analysis (TGA) to assess thermal stability.

Diagram 2: Polyurethane Synthesis and Characterization Workflow

PU_Workflow cluster_synthesis Polyurethane Synthesis cluster_characterization Characterization a Degas Polyol & Chain Extender c Mix Polyol, Chain Extender, & MDI a->c b Melt MDI b->c d Add Catalyst c->d e Cast & Cure d->e f Post-Cure e->f g Tensile Testing (ASTM D412) f->g Mechanical Properties h Thermal Analysis (DSC, TGA) f->h Thermal Properties

Caption: Workflow for polyurethane synthesis and subsequent characterization.

Section 2: Application in Personal Care and Cosmetics

In the personal care and cosmetics industry, this compound (referred to as Methylpropanediol in INCI nomenclature) is utilized for its properties as a solvent, humectant, and for its ability to enhance the sensory feel of formulations. It is often positioned as an alternative to other glycols, such as propylene glycol and butylene glycol.

Humectancy and Skin Hydration

Humectants are key ingredients in moisturizing formulations, as they attract and retain water in the stratum corneum. While glycerin is a widely used and effective humectant, it can sometimes impart a sticky or tacky feel at higher concentrations. MPO is often marketed as a non-sticky alternative or a synergistic ingredient to improve the aesthetics of a formulation.

Table 4: Qualitative Comparison of Humectant Properties

HumectantKey Characteristics
This compound (MPO)Good humectant, non-sticky feel, can improve the sensory profile of formulations.[3]
Propylene GlycolEffective humectant, but can have a tacky feel and has been associated with a higher potential for skin irritation in sensitive individuals.[3][4]
Butylene GlycolGood humectant with a lighter feel than propylene glycol.
GlycerinHighly effective and cost-efficient humectant, but can be sticky at high concentrations.

Objective: To compare the skin hydration effects of formulations containing this compound and its alternatives.

Panelists: A panel of subjects with dry to normal skin.

Procedure:

  • Acclimatization: Panelists acclimatize in a controlled environment (e.g., 20-22 °C, 40-60% relative humidity) for at least 30 minutes.

  • Baseline Measurement: Measure the baseline skin hydration of designated test areas on the forearms using a Corneometer.[5]

  • Product Application: Apply a standardized amount of each test formulation (e.g., 2 mg/cm²) to the respective test areas. One area should be left untreated as a control.

  • Post-application Measurements: Measure skin hydration at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the change in skin hydration from baseline for each formulation and compare the results statistically.

Diagram 3: Skin Hydration Measurement Workflow

Skin_Hydration_Test a Panelist Acclimatization b Baseline Corneometer Measurement a->b c Product Application (Test & Control) b->c d Post-application Measurements (t=1, 2, 4, 6, 8h) c->d e Data Analysis (Change from Baseline) d->e

Caption: Workflow for evaluating skin hydration using a Corneometer.

Solvent Properties

MPO is also valued for its ability to dissolve active ingredients in cosmetic and pharmaceutical formulations. Its performance as a solvent can be compared to other glycols by determining the solubility of a model active ingredient.

A study on the solubility of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) in various solvents provides a useful reference. While this study did not include MPO, it demonstrated that propylene glycol is an effective solvent for ibuprofen, with a solubility of over 23% w/w.[6] To make a direct comparison, a similar solubility study would need to be conducted with MPO.

Table 5: Solubility of Ibuprofen in Various Solvents

SolventSolubility of Ibuprofen (% w/w)
Propylene Glycol> 23[6]
Ethanol> 23[6]
Water< 0.1

To be completed with experimental data for this compound.

Objective: To compare the solvent capacity of this compound and its alternatives for a model active ingredient.

Materials:

  • This compound (MPO)

  • Propylene Glycol (PG)

  • Other alternative solvents

  • Model active ingredient (e.g., Ibuprofen, Ketoprofen (B1673614), or a cosmetic active)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare saturated solutions of the model active in each solvent by adding an excess amount of the active to a known volume of the solvent in a vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the active in the diluted solution using a validated HPLC method.

  • Calculate the solubility of the active in each solvent (e.g., in mg/mL or % w/w).

Diagram 4: Solvent Capacity Determination Workflow

Solvent_Capacity a Prepare Saturated Solutions (Excess Active in Solvent) b Equilibrate (24-48h at constant temp) a->b c Centrifuge to Separate Undissolved Solid b->c d Dilute Supernatant c->d e Analyze by HPLC d->e f Calculate Solubility e->f

Caption: Workflow for determining the solvent capacity of different glycols.

Section 3: Application in Drug Development

The use of this compound in drug development is an emerging area. Its properties as a solvent and its potential to form biodegradable polymers make it a candidate for various pharmaceutical applications, including topical formulations and drug delivery systems.

Solvent for Active Pharmaceutical Ingredients (APIs)

Similar to its role in cosmetics, MPO can act as a solvent to enhance the solubility of poorly water-soluble APIs in liquid and semi-solid dosage forms.[7] Its low toxicity profile makes it an attractive option. A comparative study of the solubility of an API like ketoprofen in MPO versus other pharmaceutical-grade solvents would provide valuable data for formulation scientists.

Biodegradable Polymers for Drug Delivery

The ability of MPO to form biodegradable polyesters makes it a promising building block for creating polymers for controlled drug release.[8] The incorporation of the methylene (B1212753) group in the polymer backbone can influence the degradation rate and the release kinetics of an encapsulated drug. Copolymers of MPO with other monomers, such as lactide or caprolactone, could be synthesized to create a range of biodegradable materials with tunable properties for specific drug delivery applications.[8] Further research is needed to fully explore the potential of MPO-based polymers in this field and to compare their performance with established biodegradable polymers like polylactic-co-glycolic acid (PLGA).

Conclusion

This compound presents a unique set of properties that make it a compelling alternative to traditional diols in several applications. In polymer synthesis, its branched structure allows for the tuning of thermal and mechanical properties, leading to more flexible and amorphous materials. In personal care products, it offers good humectancy and solvent properties with a favorable sensory profile and a lower potential for skin irritation compared to some conventional glycols. While its application in drug development is still in its early stages, its low toxicity and role in forming biodegradable polymers suggest significant potential.

This guide provides a framework for comparing this compound with its alternatives. However, for specific applications, it is crucial for researchers and formulators to conduct their own targeted studies using the provided experimental protocols to generate the quantitative data needed for informed decision-making. The continued exploration of this versatile diol is likely to uncover further advantages and expand its use in advanced material and formulation design.

References

A Comparative Analysis of the Thermal Stability of Propanediol Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical in the synthesis of novel materials and therapeutics. The thermal stability of these precursors is a key determinant of their processing parameters and the performance of the final product. This guide provides a comparative overview of the thermal stability of 2-Methylene-1,3-propanediol and its structural analogs, offering insights into their suitability for various applications, particularly in polymer chemistry and materials science.

Comparative Data on Propanediol Derivatives

The thermal stability of a compound is a measure of its resistance to decomposition upon heating. Key metrics for assessing thermal stability include the onset decomposition temperature (Tonset) and the temperature at which the maximum rate of weight loss occurs (Tmax), typically determined by thermogravimetric analysis (TGA). Although specific TGA data for this compound is not available, a comparison of the physical properties and general stability of its analogs can provide valuable insights.

Diol DerivativeStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Structural FeatureInferred Relative Thermal Stability
This compound this compound88.1193-95 (at 2 mmHg)Exocyclic double bondPotentially less stable due to the reactive methylene (B1212753) group
2-Methyl-1,3-propanediol 2-Methyl-1,3-propanediol90.12212-214Methyl-branched chainGood thermal stability
1,3-Propanediol 1,3-Propanediol76.09214Linear chainGood thermal stability
Neopentyl Glycol Neopentyl Glycol104.15208Quaternary carbon centerHigh thermal and chemical stability[1][2]

The presence of the exocyclic double bond in this compound is a key structural feature that may influence its thermal stability. This reactive moiety could potentially lower the activation energy for decomposition or polymerization reactions at elevated temperatures compared to its saturated analogs.

In contrast, Neopentyl Glycol is known for its high thermal and chemical stability, which is attributed to the presence of a quaternary carbon atom that shields the ester linkages it forms in polyesters from hydrolysis.[1][2] This high stability makes it a preferred diol in applications requiring durability and resistance to degradation.[3] The linear structure of 1,3-Propanediol and the simple branching in 2-Methyl-1,3-propanediol are expected to confer good thermal stability, though likely not as high as that of Neopentyl Glycol.

Experimental Workflow for Thermal Stability Analysis

The standard method for evaluating the thermal stability of chemical compounds is Thermogravimetric Analysis (TGA). A general workflow for this experimental procedure is outlined below.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Acquisition & Interpretation Sample Obtain Representative Sample Weigh Accurately Weigh 5-10 mg of Sample Sample->Weigh Pan Place Sample in TGA Pan (e.g., Alumina (B75360) or Platinum) Weigh->Pan Instrument Calibrate and Tare TGA Instrument Pan->Instrument Transfer to Instrument Load Load Sample Pan into TGA Furnace Instrument->Load Parameters Set Experimental Parameters: - Temperature Program (e.g., 25 to 600°C at 10°C/min) - Inert Atmosphere (e.g., Nitrogen at 50 mL/min) Load->Parameters Run Initiate TGA Run Parameters->Run Record Record Mass Change vs. Temperature Run->Record Data Output Plot Generate TGA and DTG Curves Record->Plot Analyze Determine Onset Decomposition Temperature (Tonset) and Peak Decomposition Temperature (Tmax) Plot->Analyze

A generalized workflow for determining the thermal stability of a diol using Thermogravimetric Analysis (TGA).

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the diol samples.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • A 5-10 mg sample of the diol is accurately weighed into an appropriate TGA pan (e.g., alumina or platinum).

  • The pan is placed in the TGA furnace.

  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting data is plotted as percent weight loss versus temperature (TGA curve). The first derivative of the TGA curve (DTG curve) is also plotted to identify the temperature of the maximum rate of weight loss.

Data Analysis:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant thermal decomposition begins, often determined by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.

  • Peak Decomposition Temperature (Tmax): The temperature at which the maximum rate of weight loss occurs, identified as the peak in the DTG curve.

Conclusion

While a definitive ranking of the thermal stability of this compound and its derivatives requires direct experimental data, a comparative analysis of its structural analogs provides valuable guidance for researchers. The high stability of Neopentyl Glycol makes it a benchmark for applications demanding thermal robustness. 1,3-Propanediol and 2-Methyl-1,3-propanediol are also expected to exhibit good thermal stability. The presence of a reactive methylene group in this compound suggests that its thermal stability may be lower than its saturated counterparts, a hypothesis that warrants experimental verification. For applications where controlled thermal reactivity is desired, this compound could offer unique advantages. The provided experimental workflow for TGA offers a standardized approach for researchers to determine the thermal stability of these and other diol derivatives, enabling informed material selection for their specific research and development needs.

References

Cross-Validation of Analytical Techniques for the Characterization of 2-Methylene-1,3-propanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical techniques for the characterization and quantification of 2-Methylene-1,3-propanediol: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The objective is to offer a comparative overview of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research and quality control needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, or both. The following table summarizes the key performance metrics for each technique, providing a basis for objective comparison. The data presented are representative values for the analysis of small diols and similar organic molecules.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and mass-to-charge ratioSeparation by differential partitioningNuclear spin resonance in a magnetic fieldVibrational transitions of molecular bonds
Limit of Detection (LOD) 0.1 - 1 mg/kg[1]10 - 50 µg/mL~5 µg/mL0.04 - 0.08% (v/v)[2]
Limit of Quantification (LOQ) 0.5 - 5 mg/kg[1]50 - 150 µg/mL~15 µg/mL~0.1% (v/v)
**Linearity (R²) **> 0.999[1]> 0.999[3]> 0.999> 0.99[4]
Precision (%RSD) < 5%[5]< 2%[3]< 2%[6]< 1%
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%[7]99 - 101%
Sample Throughput ModerateHighLow to ModerateHigh
Specificity HighModerate to HighHighLow to Moderate
Primary Application Identification and quantificationQuantificationAbsolute quantification and structural elucidationFunctional group identification and quantification

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of diols and other small organic molecules and can be adapted for the specific analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the identification and quantification of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Prepare a series of calibration standards by diluting a stock solution of this compound to achieve concentrations ranging from 1 to 100 µg/mL.

    • For quantification, add a known concentration of an internal standard (e.g., 1,3-butanediol) to all samples and calibration standards.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the routine quantification of this compound, particularly in mixtures.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare calibration standards in the range of 10-500 µg/mL by diluting a stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: A Diol or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[8]

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v) can be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 210 nm) if the analyte has sufficient chromophore.

    • Injection Volume: 10 µL.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides highly accurate and precise quantification without the need for a specific reference standard of the analyte.[9]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Experiment: 1D ¹H NMR.

    • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 s) to ensure full relaxation.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of this compound and the internal standard. The concentration is calculated based on the integral ratio, the number of protons, and the known concentration of the internal standard.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups, but it can also be employed for quantitative analysis based on the Beer-Lambert Law.[10]

  • Sample Preparation:

    • For liquid samples, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal.

    • For quantitative analysis, prepare a series of calibration standards of this compound in a suitable solvent (e.g., a non-absorbing solvent in the spectral region of interest). The concentration range should bracket the expected concentration of the unknown sample.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: Agilent Cary 630 FTIR or equivalent with a diamond ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Data Analysis: Identify a characteristic absorption band of this compound (e.g., the C=C stretching vibration of the methylene (B1212753) group around 1650 cm⁻¹ or the O-H stretching of the hydroxyl groups around 3300 cm⁻¹). Create a calibration curve by plotting the absorbance of the characteristic peak against the concentration of the standards. Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the analytical techniques described.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Cross-Validation Sample This compound Sample StockSolution Stock Solution Sample->StockSolution CalibrationStandards Calibration Standards StockSolution->CalibrationStandards qNMR qNMR Analysis StockSolution->qNMR GCMS GC-MS Analysis CalibrationStandards->GCMS HPLC HPLC Analysis CalibrationStandards->HPLC FTIR FTIR Analysis CalibrationStandards->FTIR Compare Compare Results GCMS->Compare HPLC->Compare qNMR->Compare FTIR->Compare Assess Assess Performance Metrics (Accuracy, Precision, Linearity) Compare->Assess

Caption: Workflow for the cross-validation of analytical techniques.

SignalingPathways cluster_GCMS GC-MS Pathway cluster_HPLC HPLC Pathway cluster_qNMR qNMR Pathway cluster_FTIR FTIR Pathway gcms_sample Volatilized Sample gcms_sep Gas Chromatographic Separation gcms_sample->gcms_sep gcms_ion Ionization gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass gcms_detect Detection gcms_mass->gcms_detect hplc_sample Liquid Sample hplc_sep Liquid Chromatographic Separation hplc_sample->hplc_sep hplc_detect Detection (RI/UV) hplc_sep->hplc_detect qnmr_sample Sample in Solvent qnmr_mag Magnetic Field Application qnmr_sample->qnmr_mag qnmr_rf Radiofrequency Pulse qnmr_mag->qnmr_rf qnmr_detect Signal Detection (FID) qnmr_rf->qnmr_detect ftir_sample Sample ftir_ir IR Radiation ftir_sample->ftir_ir ftir_absorb Vibrational Absorption ftir_ir->ftir_absorb ftir_interfere Interferogram ftir_absorb->ftir_interfere ftir_ft Fourier Transform ftir_interfere->ftir_ft ftir_spectrum IR Spectrum ftir_ft->ftir_spectrum

Caption: Simplified signaling pathways for each analytical technique.

References

A Comparative Guide to Biomedical Scaffolds: 2-Methylene-1,3-propanediol Copolymers vs. PLA and PCL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate biomaterial is a critical determinant in the success of tissue engineering and regenerative medicine strategies. Scaffolds provide a temporary three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. This guide offers an objective comparison of biomedical scaffolds fabricated from copolymers containing 2-methylene-1,3-propanediol against two of the most widely used biodegradable polyesters: Polylactic Acid (PLA) and Polycaprolactone (B3415563) (PCL). The comparison is based on key performance indicators including mechanical properties, biocompatibility, and biodegradability, supported by experimental data from peer-reviewed literature.

Material Overview

This compound (MPO)-based Copolymers: These materials are a newer class of biodegradable polymers. The presence of the methylene (B1212753) group offers potential for post-polymerization modification, allowing for the tuning of properties and the attachment of bioactive molecules. Copolymers incorporating MPO are being explored for their potential to offer a desirable balance of mechanical strength, flexibility, and controlled degradation rates.

Polylactic Acid (PLA): A well-established, FDA-approved biodegradable thermoplastic aliphatic polyester (B1180765) derived from renewable resources such as corn starch or sugarcane.[1][2] PLA is known for its good mechanical strength and processability, making it a popular choice for a variety of biomedical applications, including sutures and orthopedic fixation devices.[1][2] However, its degradation can lead to the release of acidic byproducts, which may cause an inflammatory response.[3]

Polycaprolactone (PCL): Another FDA-approved biodegradable polyester known for its high toughness, flexibility, and slow degradation rate (2-4 years).[4][5][6] Its rubbery nature at physiological temperatures makes it suitable for soft tissue engineering applications.[7] PCL's slow degradation can be advantageous for long-term support, but may not be ideal for applications requiring faster tissue regeneration.[5][6]

Comparative Data

The following tables summarize the quantitative data for the mechanical properties, biocompatibility, and biodegradation of scaffolds made from MPO-based copolymers, PLA, and PCL. It is important to note that the properties of these materials can vary significantly depending on factors such as molecular weight, copolymer composition, scaffold architecture (e.g., porosity, pore size), and fabrication method. The data presented here is collated from various studies to provide a comparative overview.

Table 1: Mechanical Properties
MaterialTensile Modulus (MPa)Compressive Modulus (MPa)
P(L-lactide)-b-P(MPG)-b-P(L-lactide) (TPE100) 1.8 ± 0.2Not Reported
P(L-lactide)-b-P(MPG)-b-P(L-lactide) (TPE50) 1.3 ± 0.1Not Reported
Polylactic Acid (PLA) 343.9 - 363.4 (bulk)297.8 - 317.1 (bulk)
35.5 - 140.5 (porous, 57-83% porosity)12.1 - 14.9 (porous, 51-81% porosity)[8]
~2.5 (PLLA fiber)23.6 (PLLA)[9]
Polycaprolactone (PCL) 343.9 - 364.3 (bulk)299 - 317.1 (bulk)[4]
35.5 - 140.5 (porous, 57-83% porosity)[8]52 - 68 (porous, 37-55% porosity)[4]
1863 ± 590 (microfilaments)[10]21.4 (porous, 69.6% porosity)[4]

*P(MPG) = poly(2-methyl-1,3-propylene glutarate). Data for TPE100 and TPE50 from a study on thermoplastic elastomers.[11]

Table 2: Biocompatibility (Cell Viability)
MaterialCell TypeAssayTime PointCell Viability (%)
P(MDO-co-PEGMA-co-PDSMA) micelles HeLa, NIH-3T3MTT72 h> 85%
Polylactic Acid (PLA) HeLaMTTNot Specified> 80%[12]
MC3T3-E1MTT3 days~136%[1]
L929MTTNot Specified> 95%[13]
7F2 osteoblastsMTT24, 48, 72 hNo significant effect on cell proliferation[2]
Polycaprolactone (PCL) Human FibroblastMTT3 weeksExcellent (quantitative data not specified)[14]
C2C12 myoblastsMTT72 h> 90%[15]
OsteoblastMTT5 days> 101%[16]
FibroblastMTTNot SpecifiedCell viability considered good if > 80%[17]

*P(MDO-co-PEGMA-co-PDSMA) = poly(2-methylene-1,3-dioxepane-co-poly(ethylene glycol) methyl ether methacrylate-co-pyridyldisulfide ethylmethacrylate). Data from a study on drug delivery micelles.[18]

Table 3: Biodegradation (In Vitro)
MaterialMediumTimeWeight Loss (%)
P(L-lactide)-b-P(MPG)-b-P(L-lactide) (TPE100) Seawater28 days~15%
P(L-lactide)-b-P(MPG)-b-P(L-lactide) (TPE50) Seawater28 days~12%
PMPG homopolymer Seawater28 days~9%
Poly(BA/VAc/MDO) (9 mol% MDO) Compost60 days12.49%[19]
Polylactic Acid (PLA) PBS8 months80%[20]
PBS28 days27.5% (E6 fibers), 41% (E10 fibers)[21]
SBF6 months35%[20]
Polycaprolactone (PCL) PBS6 months~1%[22]
PBS with Lipase90 days97%[5]
PBS3 weeks< 10%[23]

*P(MPG) = poly(2-methyl-1,3-propylene glutarate). Data for TPEs and PMPG from a study on thermoplastic elastomers.[11] Poly(BA/VAc/MDO) = Poly(butyl acrylate/vinyl acetate/2-methylene-1,3-dioxepane).

Experimental Protocols

Fabrication of Scaffolds (General)

A common method for fabricating porous scaffolds is solvent casting and particulate leaching .

  • Polymer Dissolution: Dissolve the polymer (e.g., PLA, PCL, or MPO-based copolymer) in a suitable organic solvent (e.g., chloroform, dichloromethane) to form a solution of a specific concentration (e.g., 5-10% w/v).

  • Porogen Addition: Add a porogen, such as sodium chloride (NaCl) particles of a defined size range (e.g., 200-400 µm), to the polymer solution. The porogen-to-polymer ratio will determine the scaffold's porosity.

  • Casting: Pour the polymer/porogen mixture into a mold of the desired shape and size.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, typically for 24-48 hours.

  • Porogen Leaching: Immerse the resulting polymer/porogen composite in a solvent that dissolves the porogen but not the polymer (e.g., deionized water for NaCl). Change the solvent periodically over 2-3 days to ensure complete removal of the porogen.

  • Drying: Dry the porous scaffold, initially by air-drying and then under vacuum, to remove any residual solvent.

Mechanical Testing: Compressive Modulus

The compressive modulus of a scaffold is typically determined using a universal testing machine.

  • Sample Preparation: Prepare cylindrical or cubical scaffold samples with flat and parallel top and bottom surfaces.

  • Testing Setup: Place the scaffold sample between two flat compression platens in the universal testing machine.

  • Compression Test: Apply a compressive load to the scaffold at a constant strain rate (e.g., 1 mm/min).

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Stress-Strain Curve: Convert the load-displacement data into a stress-strain curve.

  • Modulus Calculation: The compressive modulus (Young's modulus) is calculated from the initial linear portion of the stress-strain curve.

Biocompatibility Testing: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Scaffold Sterilization: Sterilize the scaffold samples (e.g., using ethanol (B145695) washes and UV irradiation).

  • Cell Seeding: Place the sterilized scaffolds into a multi-well culture plate and seed with a specific cell type (e.g., fibroblasts, osteoblasts) at a known density.

  • Cell Culture: Culture the cell-seeded scaffolds in a suitable culture medium for a predetermined period (e.g., 1, 3, and 7 days) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: At each time point, add MTT solution to the wells containing the scaffolds and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is often expressed as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).

Visualizations

Experimental_Workflow cluster_fabrication Scaffold Fabrication cluster_characterization Characterization cluster_evaluation Evaluation A Material Selection (MPO-copolymer, PLA, PCL) B Fabrication Method (e.g., Solvent Casting) A->B C Mechanical Testing (Tensile, Compressive) B->C D Biocompatibility (Cell Viability - MTT) B->D E Biodegradation (In Vitro Weight Loss) B->E F Data Analysis C->F D->F E->F G Comparative Assessment F->G

Caption: General experimental workflow for scaffold evaluation.

Integrin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin, Collagen) Integrin Integrin Receptor (αβ heterodimer) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Integrin->Actin Clustering & Linkage Src Src Kinase FAK->Src Signaling Downstream Signaling (e.g., MAPK, PI3K) FAK->Signaling Src->FAK Src->Signaling Response Cellular Response (Adhesion, Proliferation, Differentiation) Actin->Response Signaling->Response

Caption: Integrin-mediated cell adhesion signaling pathway.

References

Assessing the Cost-Effectiveness of 2-Methylene-1,3-propanediol in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chemical synthesis is in a constant state of evolution, driven by the dual needs for enhanced product performance and improved economic and environmental sustainability. In the realm of diols, which are fundamental building blocks for a vast array of polymers and fine chemicals, the selection of the appropriate monomer is a critical decision that impacts everything from reaction kinetics to the final properties of the material. This guide provides a comprehensive assessment of 2-Methylene-1,3-propanediol, a reactive diol, and compares its utility and cost-effectiveness against its isomer, 2-Methyl-1,3-propanediol (B1210203), and the widely used 1,3-propanediol (B51772).

Executive Summary

This compound offers a unique value proposition due to the presence of a reactive exocyclic double bond, which can be exploited for various polymerization and modification strategies. This guide will delve into the synthesis of this specialty diol, its applications in polymer chemistry, and provide a comparative analysis of its performance and estimated production costs against more conventional diols. The information presented is intended to assist researchers in making informed decisions when selecting diols for their synthesis needs.

Structural Comparison of Key Diols

The seemingly subtle differences in the molecular architecture of these propanediols lead to significant variations in their reactivity and the properties of the resulting polymers.

cluster_0 This compound cluster_1 2-Methyl-1,3-propanediol cluster_2 1,3-Propanediol a HO-CH2-C(=CH2)-CH2-OH b HO-CH2-CH(CH3)-CH2-OH c HO-CH2-CH2-CH2-OH

Figure 1: Chemical structures of the compared diols.

Synthesis and Cost Analysis

A comprehensive cost-effectiveness analysis requires an examination of not only the monomer price but also the efficiency of its synthesis and its performance in downstream applications.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A representative laboratory-scale synthesis is outlined below.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Acetylation of Allyl Alcohol: Allyl alcohol (1 equivalent) is dissolved in dichloromethane (B109758) (DCM) at 0°C. Acetic anhydride (B1165640) (1.2 equivalents), pyridine (B92270) (1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mol%) are added. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature.

  • Purification of Diacetate: The solvent is removed under reduced pressure to yield 2-methylenepropane-1,3-diyl diacetate.

  • Hydrolysis: The diacetate is then hydrolyzed to afford this compound. Purification by column chromatography (eluent: hexane:ethyl acetate (B1210297) = 20:1) yields the final product as a colorless oil. A reported yield for this process is 91%.[1]

Comparative Cost Landscape
DiolTypical Price (USD/kg)Production ScaleKey Cost Factors
This compound High (>$100/kg for lab scale)[2]Laboratory/PilotMulti-step synthesis, purification challenges.
2-Methyl-1,3-propanediol (MPO) 1.5 - 10CommercialEstablished production processes.[3]
1,3-Propanediol (PDO) 1 - 4CommercialBoth petrochemical and bio-based routes are established.[4][5]

Note: Prices are estimates and can vary significantly based on purity, volume, and supplier.

The higher price of this compound is primarily due to its more complex synthesis compared to MPO and PDO. However, its unique reactivity may justify the higher cost in applications where specific functionalities are required.

Performance in Polymer Synthesis

The choice of diol significantly impacts the properties of the resulting polymers, such as polyesters and polyurethanes.

Polyester (B1180765) Synthesis

In polyester synthesis, the diol structure influences properties like crystallinity, thermal stability, and mechanical strength.

Experimental Protocol: General Polyester Synthesis [4]

A reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap is charged with the diol, a diacid (e.g., adipic acid), and a catalyst (e.g., p-toluenesulfonic acid). An azeotropic solvent like xylene is added. The mixture is heated under nitrogen to facilitate the removal of water. The reaction progress is monitored by the amount of water collected. After the theoretical amount of water is removed, the solvent is evaporated under reduced pressure to yield the polyester.

G A Charge Reactants (Diol, Diacid, Catalyst) B Add Azeotropic Solvent (e.g., Xylene) A->B C Heat Under Nitrogen (140-160°C) B->C D Azeotropic Removal of Water C->D E Monitor Reaction (Water Collection) D->E F Continue Heating (1-2 hours post water removal) E->F Theoretical water collected G Cool Reaction Mixture F->G H Remove Solvent (Vacuum) G->H I Characterize Polyester (Viscosity, MW, etc.) H->I

Figure 2: Generalized workflow for polyester synthesis.

Performance Comparison:

  • This compound: The exocyclic double bond can be preserved during polycondensation, offering a site for subsequent cross-linking or functionalization. This can lead to thermosetting resins with enhanced mechanical properties and chemical resistance. Alternatively, the double bond can participate in polymerization, leading to novel polymer architectures.

  • 2-Methyl-1,3-propanediol (MPO): The methyl branch disrupts chain packing, leading to more amorphous polyesters with lower crystallinity.[5] This results in increased flexibility, improved solubility, and better performance in coatings and adhesives.[6] MPO has been shown to improve the flexibility of polyester coatings compared to those based on neopentyl glycol.[7]

  • 1,3-Propanediol (PDO): Being a linear and symmetrical diol, PDO is often used to produce semi-crystalline polyesters like poly(trimethylene terephthalate) (PTT), which exhibits good mechanical properties and resilience. Both petrochemical and bio-based routes for PDO are well-established, making it a cost-effective choice for large-scale applications.[4][5][8]

Polyurethane Synthesis

In polyurethanes, diols are used as chain extenders or as part of the polyol backbone, influencing the properties of the soft and hard segments.

Experimental Protocol: General Polyurethane Synthesis (Prepolymer Method) [9]

  • Prepolymer Formation: A diisocyanate (e.g., MDI) is reacted with a polyol (e.g., a polyester polyol) to form an isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is then reacted with a diol chain extender to form the final polyurethane.

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension Diisocyanate Diisocyanate Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Reaction Polyol Polyol Polyol->Prepolymer Diol Diol Chain Extender Polyurethane Polyurethane Prepolymer->Polyurethane Diol->Polyurethane Reaction

Figure 3: Two-step prepolymer method for polyurethane synthesis.

Performance Comparison:

  • This compound: The reactive methylene (B1212753) group could be used to create novel polyurethane dispersions or to introduce cross-linking for improved durability.

  • 2-Methyl-1,3-propanediol (MPO): The branched structure of MPO leads to the formation of non-crystalline and liquid polyester polyols, which are advantageous in coatings, adhesives, sealants, and elastomers.[6] It imparts flexibility and good hydrolytic stability to polyurethanes.

  • 1,3-Propanediol (PDO): As a chain extender, PDO contributes to the hard segment of polyurethanes, influencing their mechanical properties. Bio-based PDO is a sustainable option for producing greener polyurethanes.

Conclusion and Future Outlook

This compound is a specialty monomer with the potential to create novel polymers with unique functionalities. Its primary advantage lies in the reactive exocyclic double bond, which opens up possibilities for advanced polymer architectures and post-polymerization modifications. However, its current high cost, associated with a more complex synthesis, limits its widespread application.

For applications where the unique reactivity of the methylene group is paramount, the higher cost of this compound may be justified. Further research into more efficient and scalable synthesis routes is necessary to improve its cost-competitiveness.

In contrast, 2-Methyl-1,3-propanediol and 1,3-propanediol are well-established, commercially available diols with proven performance in a wide range of applications. MPO excels in applications requiring flexibility and amorphous characteristics, while PDO is a go-to monomer for semi-crystalline polymers. The availability of bio-based PDO also makes it an attractive option from a sustainability perspective.

Ultimately, the choice of diol will depend on the specific performance requirements of the final product and the overall cost considerations of the synthesis process. As the demand for high-performance and sustainable materials continues to grow, further investigation into the synthesis and application of functional diols like this compound is warranted.

References

Safety Operating Guide

Proper Disposal of 2-Methylene-1,3-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Methylene-1,3-propanediol, a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to these procedures is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes protective gloves, clothing, and goggles that meet European standard EN 166.[1] In situations with a risk of inhalation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers must be readily accessible.[2]

In case of accidental exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Seek medical attention.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, facilitating quick reference for safety and handling protocols.

PropertyValue
Molecular Formula CH₂=C(CH₂OH)₂
Molecular Weight 88.11 g/mol
Appearance Liquid
Density 1.081 g/mL at 25 °C
Boiling Point 93-95 °C at 2 mmHg
Flash Point 110 °C (230 °F) - closed cup
Refractive Index n20/D 1.473
Storage Class 10 - Combustible liquids
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment and complies with all applicable local, regional, and national regulations.[3][4] Do not empty into drains.[4]

Experimental Protocol for Spill Containment and Collection:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[2]

  • Contain the Spill: For small spills, soak up the material with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][2]

  • Collect the Waste: Carefully scoop or sweep up the absorbed material.

  • Package for Disposal: Place the collected waste into a suitable, clearly labeled, and closed container to await disposal.[1][2]

Waste Disposal Procedure:

  • Containerize Waste: Ensure all waste, including contaminated absorbent materials and empty containers, is stored in sealed containers.[3] Empty containers may retain product residues and should be treated as hazardous waste.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Consult with Professionals: The assignment of a specific waste code should be done in consultation with the user, the producer, and a licensed waste disposal company.[3]

  • Arrange for Licensed Disposal: Dispose of the contents and container through an approved waste disposal plant.[2][3]

Chemical Incompatibility

Store this compound away from strong oxidizing agents.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_spill Spill or Leak cluster_container Waste Collection cluster_disposal Final Disposal A Identify this compound for Disposal B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Well-Ventilated Area B->C D Small Spill Occurs C->D If Spill G Place Waste in a Suitable, Closed Container C->G Routine Disposal E Absorb with Inert Material (e.g., Sand, Vermiculite) D->E F Collect Absorbed Material E->F F->G H Label Container Clearly: 'Hazardous Waste - this compound' G->H I Consult with EHS and Licensed Waste Disposal Company H->I J Arrange for Professional Waste Collection and Disposal I->J K Document Disposal Records J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides critical safety and logistical information for the use of 2-Methylene-1,3-propanediol, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye/Face Protection Wear tightly fitting safety goggles or eyeshields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1][2]
Skin Protection Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[3][4]
Respiratory Protection Under normal use with adequate ventilation, no respiratory protection is typically needed.[3][4] For large-scale use, in emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator. A dust mask of type N95 (US) is also suggested.[3]

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in areas where this compound is handled and stored.[3][5]

  • Good general ventilation, typically 10 air changes per hour, should be utilized.[2]

  • Process enclosures, local exhaust ventilation, or other engineering controls may be necessary to maintain airborne levels below recommended exposure limits.[2]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[2][5]

Safe Handling Procedures:

  • Avoid contact with skin and eyes.[1][5]

  • Do not breathe mist, gas, or vapors.[1][5]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is used.[2]

  • Wear all recommended personal protective equipment.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed.[5][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Accidental Release Measures

Small Spills:

  • Wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination.[2]

Large Spills:

  • Stop the flow of material if it can be done without risk.[2]

  • Dike the spilled material where possible and cover it with a plastic sheet to prevent spreading.[2]

  • Absorb the spill with inert material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[2][3][5]

  • Collect the absorbed material and place it into suitable, closed containers for disposal.[2][3]

  • Following product recovery, flush the area with water.[2]

Disposal Plan

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2]

  • The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[2]

  • Do not empty into drains.[5][6]

  • Empty containers may retain product residue and should be handled with the same precautions as the product itself.[2] Take empty containers to an approved waste handling site for recycling or disposal.[2]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Task Handling this compound Risk Potential for: - Eye Contact - Skin Contact - Inhalation Task->Risk EyeProtection Eye Protection: Safety Goggles/Eyeshields Risk->EyeProtection Mitigate Eye Hazard SkinProtection Skin Protection: Chemical-Resistant Gloves & Protective Clothing Risk->SkinProtection Mitigate Skin Hazard RespiratoryProtection Respiratory Protection: Required if ventilation is inadequate or exposure limits are exceeded Risk->RespiratoryProtection Mitigate Inhalation Hazard Ventilation Adequate Ventilation Ventilation->RespiratoryProtection Reduces Need Handling Safe Handling Practices Handling->EyeProtection Reinforces Handling->SkinProtection Reinforces

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.